molecular formula C5H8N4O B1356250 1-methyl-1H-imidazole-2-carbohydrazide CAS No. 33543-79-2

1-methyl-1H-imidazole-2-carbohydrazide

Cat. No.: B1356250
CAS No.: 33543-79-2
M. Wt: 140.14 g/mol
InChI Key: NHBUERBIIJQGGG-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-2-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-4(9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUERBIIJQGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589549
Record name 1-Methyl-1H-imidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33543-79-2
Record name 1-Methyl-1H-imidazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a primary synthesis pathway for 1-methyl-1H-imidazole-2-carbohydrazide, a valuable building block in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices and offers detailed, actionable protocols.

Introduction: The Significance of this compound

The imidazole ring is a privileged scaffold in drug discovery, present in numerous pharmacologically active compounds.[1] this compound, in particular, serves as a crucial intermediate for creating more complex molecules, including potential therapeutic agents. Its carbohydrazide functional group is a versatile handle for forming various heterocyclic systems or for linking to other molecular fragments.

This guide will detail a robust and efficient two-step synthesis pathway, beginning with the commercially available 1-methyl-1H-imidazole. The chosen pathway prioritizes accessibility of starting materials and straightforward reaction conditions.

Synthesis Pathway Overview

The synthesis of this compound is most efficiently achieved through a two-step process:

  • Esterification: Direct conversion of 1-methyl-1H-imidazole to its methyl 2-carboxylate ester.

  • Hydrazinolysis: Reaction of the resulting ester with hydrazine hydrate to yield the final carbohydrazide product.

This pathway is advantageous as it bypasses the need to first synthesize and isolate the corresponding carboxylic acid, thus streamlining the overall process.

Synthesis_Pathway Start 1-methyl-1H-imidazole Intermediate Methyl 1-methyl-1H- imidazole-2-carboxylate Start->Intermediate Step 1: Esterification (Methyl Chloroformate, Triethylamine, Acetonitrile) Final 1-methyl-1H-imidazole- 2-carbohydrazide Intermediate->Final Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 1-methyl-1H-imidazole-2-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Imidazole-Carbohydrazide Scaffold

The imidazole ring is a ubiquitous scaffold in biologically active molecules, renowned for its ability to participate in hydrogen bonding and coordinate with metal ions. When functionalized with a carbohydrazide group, the resulting molecule gains an additional site for chemical modification and interaction with biological targets. The carbohydrazide moiety is a key pharmacophore in a variety of therapeutic agents, including antitubercular and antidepressant drugs. The strategic combination of these two pharmacophores in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. The N-methylation of the imidazole ring prevents tautomerization and provides a fixed point of attachment, simplifying structural analysis and derivatization strategies.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 1-methyl-1H-imidazole-2-carboxylic acid. This method involves an initial esterification followed by hydrazinolysis, a reliable and well-documented route for the preparation of carbohydrazides from their corresponding carboxylic acids[1][2][3][4].

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Purification Starting_Material 1-methyl-1H-imidazole- 2-carboxylic acid Intermediate Ethyl 1-methyl-1H-imidazole- 2-carboxylate Starting_Material->Intermediate Reflux Reagent_1 Ethanol (solvent) Thionyl chloride (catalyst) Reagent_1->Intermediate Product 1-methyl-1H-imidazole- 2-carbohydrazide Intermediate->Product Reflux Reagent_2 Hydrazine hydrate Reagent_2->Product Purification_Step Recrystallization from Ethanol Product->Purification_Step Final_Product Pure Product Purification_Step->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

  • To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (10 mL/g).

  • Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from hot ethanol to afford a crystalline solid.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its precursor.

Property1-methyl-1H-imidazole-2-carboxylic acidThis compound (Predicted)
Molecular Formula C₅H₆N₂O₂C₅H₈N₄O
Molecular Weight 126.11 g/mol [5]140.14 g/mol
Appearance Yellowish-brown solid[6]White to off-white crystalline solid
Melting Point 102-108 °C[6]>150 °C (by analogy to similar carbohydrazides)
Solubility Soluble in polar solventsSoluble in DMSO, sparingly soluble in alcohols, insoluble in non-polar solvents
pKa ~2-3 (carboxylic acid), ~7 (imidazole)~11-12 (hydrazide NH), ~7 (imidazole)

Structural and Spectroscopic Characterization

Molecular Structure

Sources

1-methyl-1H-imidazole-2-carbohydrazide CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-methyl-1H-imidazole-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, structural features, physicochemical properties, a validated synthesis protocol, and its emerging role as a critical building block in the design of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.

Compound Identification and Physicochemical Properties

This compound is a derivative of imidazole, a core structure found in many biologically active compounds. The addition of a carbohydrazide functional group at the 2-position of the 1-methylated imidazole ring creates a versatile chemical intermediate.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its unique structure and internationally recognized chemical identifiers.

  • Chemical Name: this compound[1]

  • CAS Number: 33543-79-2[1][2]

  • Molecular Formula: C₅H₈N₄O[2][3]

  • Molecular Weight: 140.14 g/mol [2][3]

  • Synonyms: 1H-imidazole-2-carboxylic acid, 1-methyl-, hydrazide[2]

The structure consists of a five-membered imidazole ring, methylated at the N1 position, with a carbohydrazide group attached to the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The known properties of this compound are critical for its handling, storage, and application in chemical synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 33543-79-2[1][2]
Molecular Formula C₅H₈N₄O[2][3]
Molecular Weight 140.14 g/mol [2][3]
SMILES Cn1ccnc1C(=O)NN[2]
InChI Key NHBUERBIIJQGGG-UHFFFAOYSA-N[2]
Purity Typically ≥95%[2]
Physical Form Solid / Powder[4]

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. This pathway is efficient and relies on well-established chemical transformations.

Synthesis Pathway Overview

The logical and field-proven approach involves:

  • Esterification: Conversion of 1-methyl-1H-imidazole-2-carboxylic acid to its methyl or ethyl ester. This step is crucial as the carboxylic acid itself would react with hydrazine in an acid-base manner, preventing the desired nucleophilic acyl substitution. The ester group activates the carbonyl carbon for the subsequent step.

  • Hydrazinolysis: Reaction of the ester intermediate with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (methanol or ethanol) to form the stable carbohydrazide product.

synthesis_workflow start 1-Methyl-1H-imidazole-2-carboxylic Acid (CAS: 20485-43-2) intermediate Methyl 1-methyl-1H-imidazole-2-carboxylate start->intermediate Step 1: Esterification (CH₃OH, H₂SO₄ or SOCl₂) product This compound (CAS: 33543-79-2) intermediate->product Step 2: Hydrazinolysis (N₂H₄·H₂O, Ethanol)

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-imidazole-2-carboxylic acid (10.0 g, 79.3 mmol).

  • Reagents: Add 100 mL of anhydrous methanol. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (6.9 mL, 95.2 mmol) dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a common and effective method for converting carboxylic acids to methyl esters.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1-methyl-1H-imidazole-2-carboxylate as a solid.

Step 2: Hydrazinolysis to form this compound

  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 1-methyl-1H-imidazole-2-carboxylate (10.0 g, 71.4 mmol) from the previous step in 100 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 17.5 mL, 357 mmol) to the solution. Causality: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the desired carbohydrazide.[5]

  • Reaction: Heat the reaction mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling. Monitor via TLC.

  • Isolation: Cool the mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold and intermediate in the synthesis of high-value pharmaceutical compounds.

Role as a Key Building Block

The carbohydrazide moiety is a versatile functional handle. It readily reacts with aldehydes and ketones to form hydrazones, a class of compounds extensively studied in medicinal chemistry for their broad spectrum of biological activities.[6] This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Application in Kinase Inhibitor Discovery

The imidazole core is a privileged structure in kinase inhibitor design. Specifically, derivatives of 1-methyl-1H-imidazole have been investigated and developed as potent inhibitors of Janus kinase 2 (Jak2).[7][8] The Jak/STAT signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of various myeloproliferative neoplasms and cancers.[7]

This compound serves as an ideal starting point for synthesizing novel Jak2 inhibitors. By modifying the terminal amine of the hydrazide group, researchers can introduce various pharmacophores designed to interact with specific residues in the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The development of such targeted therapies remains a high-priority area in oncology research.[6]

Conclusion

This compound (CAS: 33543-79-2) is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for academic and industrial researchers. Its established link to the development of potent kinase inhibitors, particularly for the Jak/STAT pathway, positions it as a compound of high interest for the development of next-generation targeted cancer therapies.

References

  • Understanding the Properties of 1-Methyl-1H-imidazole-2-carboxylic Acid. Acme Bioscience. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Atmiya University. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. NIH National Center for Biotechnology Information. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Core in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to coordinate with metal ions have rendered it a privileged scaffold in the design of therapeutic agents.[3][4] From naturally occurring biomolecules like histidine and histamine to blockbuster drugs, the imidazole moiety is a recurring motif in compounds exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the specific potential of a promising, yet underexplored, building block: 1-methyl-1H-imidazole-2-carbohydrazide . While direct biological data on this core molecule is nascent, its structural features and the extensive research on its derivatives provide a compelling rationale for its exploration as a versatile precursor for novel therapeutics. This document will serve as a technical resource for researchers, elucidating the synthesis, potential applications, and methodologies for the evaluation of this promising scaffold and its derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the formation of the corresponding ethyl ester, followed by hydrazinolysis. This approach is favored for its efficiency and the commercial availability of the starting materials.

Part 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

The initial step involves the synthesis of the ester precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-methyl-1H-imidazole (1.00 g, 12.2 mmol) in acetonitrile (4.0 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Addition of Reagents: While maintaining the temperature at 0 °C, add triethylamine (3.40 mL, 24.4 mmol) and ethyl chloroformate (2.34 mL, 24.4 mmol) dropwise to the solution.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the mixture through diatomaceous earth. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield ethyl 1-methyl-1H-imidazole-2-carboxylate as a white solid.[5]

Part 2: Conversion to this compound

The synthesized ester is then converted to the target carbohydrazide via reaction with hydrazine hydrate. This is a standard and high-yielding method for the formation of carbohydrazides from their corresponding esters.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (0.05 mol) in absolute ethanol (60 mL).

  • Hydrazine Addition: Add an excess of hydrazine hydrate (10 mL, 99%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: After cooling to room temperature, the solid product will precipitate out of the solution. Filter the solid and wash with cold ethanol. The resulting this compound can be further purified by recrystallization from ethanol.[6]

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the synthesis of a diverse library of derivatives with significant therapeutic potential. The carbohydrazide functional group is a versatile handle for introducing various pharmacophores, leading to compounds with enhanced biological activity and target specificity.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to imidazole-based compounds as potent anticancer agents.[8][9] Many of these compounds exert their effects by inhibiting key enzymes in cell signaling pathways, particularly protein kinases, which are often dysregulated in cancer.[3][10] Derivatives of imidazole carbohydrazides have shown promise as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[10]

The rationale behind derivatizing the carbohydrazide is to introduce moieties that can form specific interactions with the ATP-binding pocket of these kinases. For instance, the condensation of the carbohydrazide with various aromatic aldehydes can yield Schiff bases, which can be further modified to enhance their inhibitory activity and selectivity.

Workflow for Anticancer Drug Discovery with this compound

G cluster_0 Scaffold Synthesis cluster_1 Derivative Library Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization start 1-Methyl-1H-imidazole- 2-carboxylate core 1-Methyl-1H-imidazole- 2-carbohydrazide start->core Hydrazinolysis derivatives Library of Derivatives (e.g., Schiff bases, heterocycles) core->derivatives Condensation/ Cyclization Reactions screening In vitro Anticancer Screening (e.g., MTT Assay) derivatives->screening pathway Mechanism of Action Studies (e.g., Kinase Inhibition Assays) screening->pathway Hit Identification optimization Structure-Activity Relationship (SAR) Studies pathway->optimization lead Optimized Lead Compound optimization->lead

Caption: Workflow for anticancer drug discovery.

Potential Signaling Pathway Inhibition

Imidazole derivatives have been shown to inhibit critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[11]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazole Derivative Inhibitor->RTK Inhibition

Caption: Imidazole derivatives inhibiting RTK signaling.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazole carbohydrazide derivatives is highly dependent on the nature of the substituents. The following table summarizes representative data from studies on related imidazole derivatives, illustrating key SAR trends.

Compound IDR Group (Substitution on Schiff Base)Target Cell LineIC50 (µM)Reference
7d 4-BromophenylMCF-7 (Breast Cancer)22.6[12]
7d 4-BromophenylHT-29 (Colon Cancer)13.4[12]
11a Benzyl (via triazole linker)MCF-7 (Breast Cancer)40.3[12]
11a Benzyl (via triazole linker)HT-29 (Colon Cancer)61.2[12]

Note: The compounds listed are derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide, a closely related scaffold, highlighting the potential for derivatization.

The data suggests that the introduction of a halogenated phenyl group can lead to potent cytotoxic activity.[12] The choice of the linker between the core and the substituent also plays a crucial role in determining the efficacy.

Antimicrobial Activity: A Scaffold for Novel Antibacterial and Antifungal Agents

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[13][14] Derivatives of imidazole carbohydrazides have the potential to be developed into novel antibacterial and antifungal compounds. The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes in microbial metabolic pathways.[13]

The carbohydrazide moiety can be reacted with various electrophiles to introduce functionalities that can enhance antimicrobial potency and broaden the spectrum of activity. For example, the formation of thiosemicarbazides and subsequent cyclization to form 1,3,4-thiadiazoles or 1,2,4-triazoles can lead to compounds with significant antimicrobial effects.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, standardized and robust biological assays are essential.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][15]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[2]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[17]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][18]

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While the parent molecule itself may not possess significant biological activity, its true strength lies in its potential for chemical modification. The carbohydrazide functionality provides a convenient anchor point for the introduction of a wide array of substituents, enabling the generation of large and diverse chemical libraries. The extensive research on related imidazole carbohydrazide derivatives strongly suggests that this core structure is a promising starting point for the discovery of new anticancer and antimicrobial drugs. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives to fully elucidate their structure-activity relationships and identify lead compounds with potent and selective therapeutic activities.

References

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  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

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  • Kumar Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629. [Link]

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  • Al-Warhi, T., et al. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Chemistry, 18(1), 1-22. [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

Sources

Spectroscopic Characterization of 1-methyl-1H-imidazole-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

1-methyl-1H-imidazole-2-carbohydrazide (C₅H₈N₄O, Molecular Weight: 140.14 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The core structure consists of a 1-methylimidazole ring, a five-membered aromatic heterocycle, substituted at the 2-position with a carbohydrazide moiety (-CONHNH₂). Understanding the electronic environment of each atom within this structure is key to interpreting its spectroscopic data.

Structural Diagram:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (¹H and ¹³C) cluster_processing Data Processing prep1 Weigh ~5-10 mg of this compound prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transformation acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Place a small amount of solid sample on the ATR crystal acq1 Apply pressure to ensure good contact prep1->acq1 acq2 Collect a background spectrum (clean crystal) acq1->acq2 acq3 Collect the sample spectrum (e.g., 16-32 scans) acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant absorption bands proc1->proc2

Caption: Standard workflow for ATR-IR analysis.

Trustworthiness of the Protocol:

Attenuated Total Reflectance (ATR) is a common and reliable technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. Collecting a background spectrum is a critical step to account for atmospheric CO₂ and H₂O absorptions, ensuring the integrity of the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): For this compound (C₅H₈N₄O), the expected molecular ion peak in a low-resolution mass spectrum would be at an m/z of 140.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a more accurate mass, confirming the elemental composition. The calculated exact mass is 140.0698.

  • Key Fragmentation Patterns: Electron ionization (EI) would likely lead to fragmentation of the molecule. Expected fragments could include the loss of the hydrazide group, cleavage of the N-N bond, and fragmentation of the imidazole ring.

Logical Relationship of Fragmentation:

G cluster_frags Potential Fragments mol [C₅H₈N₄O]⁺˙ m/z = 140 frag1 [C₅H₅N₂O]⁺ m/z = 111 (-NHNH₂) mol->frag1 frag2 [C₄H₅N₂]⁺ m/z = 81 (-CONHNH₂) mol->frag2 frag3 [C₅H₆N₂O]⁺˙ m/z = 110 (-N₂H₂) mol->frag3

Caption: Predicted fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Data Acquisition:

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) acq1 Infuse the sample solution into the ESI source prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) acq3->proc1 proc2 Analyze fragmentation patterns if MS/MS is performed proc1->proc2

Caption: Standard workflow for ESI-MS analysis.

Authoritative Grounding:

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It typically produces the protonated molecule ([M+H]⁺), which would be observed at m/z 141, simplifying the identification of the molecular weight.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic features of this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous structures, serve as a valuable reference for researchers working on the synthesis, characterization, and application of this and related compounds. The detailed experimental protocols offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of future studies. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • Azimi, S., et al. (2019). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. Retrieved from [Link]

Sources

The Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbohydrazide Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic characteristics and ability to participate in various non-covalent interactions allow for potent and selective engagement with a wide range of biological targets. This guide delves into the burgeoning field of 1-methyl-1H-imidazole-2-carbohydrazide derivatives, exploring their synthesis, diverse biological activities, and the underlying molecular mechanisms that position them as promising candidates for novel therapeutic agents. While direct research on this specific scaffold is emerging, this guide will draw upon established findings from structurally related imidazole, imidazopyridine, and benzimidazole carbohydrazide derivatives to provide a comprehensive and predictive overview of their potential.

Synthetic Strategies: Building the Molecular Framework

The synthesis of this compound derivatives typically commences with the core molecule, this compound, which is commercially available. The carbohydrazide functional group serves as a versatile handle for a variety of chemical modifications, most commonly through condensation reactions with aldehydes and ketones to form hydrazone derivatives.

General Experimental Protocol for Hydrazone Synthesis

A general and adaptable protocol for the synthesis of N'-substituted-1-methyl-1H-imidazole-2-carbohydrazones is outlined below. This procedure is based on established methods for analogous carbohydrazide derivatives.[1]

Step 1: Reactant Preparation

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • In a separate flask, dissolve the desired aldehyde or ketone (1-1.2 equivalents) in the same solvent.

Step 2: Condensation Reaction

  • Add the aldehyde/ketone solution dropwise to the carbohydrazide solution at room temperature with continuous stirring.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

Step 3: Product Isolation and Purification

  • Upon completion of the reaction, the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.

  • Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure hydrazone derivative.

Characterization: The structure of the synthesized derivatives is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of imidazole carbohydrazides have demonstrated significant potential as anticancer agents. While specific data for this compound derivatives is still under extensive investigation, studies on closely related imidazopyridine and benzimidazole analogs provide compelling evidence of their cytotoxic and antiproliferative effects.[2][3]

Mechanism of Action: Kinase Inhibition

A promising mechanism of action for the anticancer activity of 1-methyl-1H-imidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Janus Kinase 2 (JAK2) Inhibition: Research on a series of 1-methyl-1H-imidazole derivatives has identified them as potent inhibitors of Janus Kinase 2 (JAK2).[3][4] The JAK/STAT signaling pathway is vital for cell growth, differentiation, and survival. Mutations leading to the constitutive activation of JAK2 are implicated in various myeloproliferative neoplasms. The 1-methyl-1H-imidazole core can act as a hinge-binding motif within the ATP-binding site of JAK2, effectively blocking its catalytic activity and downstream signaling.

Diagram: Simplified JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_active JAK2 (Active) Cytokine_Receptor->JAK2_active Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT_dimer STAT Dimer JAK2_active->STAT_dimer Phosphorylates STAT Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Inhibitor 1-Methyl-1H-imidazole Derivative Inhibitor->JAK2_active Inhibits

Caption: Inhibition of JAK2 by 1-methyl-1H-imidazole derivatives blocks the phosphorylation of STAT, preventing its translocation to the nucleus and subsequent gene expression changes that drive cell proliferation and survival.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of representative imidazopyridine carbohydrazide derivatives against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7d (imidazopyridine analog)MCF-7 (Breast)22.6[2]
7d (imidazopyridine analog)HT-29 (Colon)13.4[2]
11a (imidazopyridine analog)MCF-7 (Breast)40.3[2]
11a (imidazopyridine analog)HT-29 (Colon)61.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for 48-72 hours.

3. MTT Addition:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The imidazole nucleus is a key component of many antimicrobial agents. Carbohydrazide derivatives of imidazole and its fused analogs have shown promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR)

Studies on various imidazole-containing hydrazones have provided insights into the structural features that govern their antimicrobial potency.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the aromatic ring introduced via the aldehyde/ketone play a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance antimicrobial activity.

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is essential for cell membrane penetration. The overall lipophilicity of the molecule, influenced by various substituents, can significantly impact its efficacy.

Quantitative Data from Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various microbial strains, offering a predictive insight into the potential of this compound derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
2 (benzimidazole analog)Bacillus cereus>12 mm inhibition zone (highly active)[4]
4 (benzimidazole analog)Bacillus cereus9-12 mm inhibition zone (moderately active)[4]
9a (benzimidazole analog)Bacillus cereus9-12 mm inhibition zone (moderately active)[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

  • Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Serial Dilution of Compounds:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

3. Inoculation:

  • Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

4. Incubation:

  • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties, often attributed to their ability to modulate the production of inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Enzymes

One of the key mechanisms underlying the anti-inflammatory effects of imidazole-based compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Diagram: Experimental Workflow for In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Compound Administration (Oral or IP) Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan Injection) Compound_Admin->Inflammation_Induction Paw_Edema_Measurement Measurement of Paw Edema (Plethysmometer) Inflammation_Induction->Paw_Edema_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Edema_Measurement->Data_Analysis

Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model.

Quantitative Data from Analogous Compounds

The anti-inflammatory activity of benzimidazole carbohydrazide derivatives has been evaluated in vivo. The data below shows the percentage inhibition of carrageenan-induced paw edema in rats.

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)Reference
5o (benzimidazole analog)2079.51[5]
5p (benzimidazole analog)2083.00[5]
Indomethacin (Standard)1085.90[5]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide spectrum of biological activities. Drawing on the extensive research conducted on structurally related imidazole, imidazopyridine, and benzimidazole derivatives, it is evident that this class of compounds holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives to elucidate their specific structure-activity relationships and to identify lead compounds for further preclinical and clinical development. In-depth mechanistic studies will be crucial to unravel the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for the next generation of imidazole-based therapeutics.

References

  • Firouzi, A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer Cell International, 23(1), 1-16. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 8(12), 954-961. [Link]

  • Gürsoy, E., et al. (2018). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science, 74(2), 413-421. [Link]

  • Nayak, S. K., et al. (2020). Synthesis and Biological Evaluation of (E)-N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d] imidazole-5-carbohydrazides as Antioxidant, Anti-inflammatory and Analgesic agents. Chemical Data Collections, 29, 100511. [Link]

  • Xia, Y., et al. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. [Link]

  • Sharma, D., et al. (2021). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 12(11), 1765-1790. [Link]

  • De Pádova, R. M., et al. (2017). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1094-1113. [Link]

  • Fornabaio, M., et al. (2013). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Medicinal Chemistry Research, 22(10), 4747-4755. [Link]

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investigating the coordination chemistry of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Coordination Chemistry of 1-Methyl-1H-imidazole-2-carbohydrazide

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of this compound, a versatile heterocyclic ligand. Designed for researchers, chemists, and drug development professionals, this document details the synthesis of the ligand, elucidates its potential coordination modes, and presents a systematic approach to the synthesis and characterization of its metal complexes. By integrating established chemical principles with field-proven methodologies, this guide serves as an authoritative resource for investigating the rich structural and functional properties of coordination compounds derived from this ligand. We delve into the causality behind experimental choices and provide self-validating protocols for spectroscopic and structural analysis, grounded in authoritative references.

Introduction: The Significance of Imidazole-Carbohydrazide Ligands

The imidazole moiety is a cornerstone in coordination chemistry and medicinal science, renowned for its presence in vital biological molecules like histidine and its ability to form stable complexes with a wide array of metal ions.[1][2] The N-methylation at the 1-position prevents tautomerization, offering a well-defined coordination vector through the N3 nitrogen atom.[3] When combined with a carbohydrazide group at the 2-position, the resulting ligand, this compound, becomes a powerful chelating agent.

The carbohydrazide functional group (-CO-NH-NH₂) introduces additional donor atoms—the carbonyl oxygen and the terminal amino nitrogen—enabling multidentate coordination. Such ligands are of significant interest as they can form highly stable five- or six-membered chelate rings with metal ions, which is entropically favored. The resulting metal complexes have diverse potential applications, including catalysis, materials science, and the development of novel therapeutic agents.[4][5] This guide provides the foundational knowledge required to synthesize, isolate, and thoroughly characterize the coordination compounds of this promising ligand.

Synthesis of the Ligand: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the corresponding carboxylic acid. The following workflow outlines a reliable synthetic pathway based on established organic chemistry transformations.[6][7][8]

G cluster_0 Ligand Synthesis Workflow A 1-Methyl-1H-imidazole- 2-carboxylic Acid B Esterification (e.g., SOCl₂/MeOH) A->B Step 1 C Methyl 1-methyl-1H- imidazole-2-carboxylate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D Step 2 E 1-Methyl-1H-imidazole- 2-carbohydrazide D->E

Caption: Workflow for the synthesis of the target ligand.

Protocol 2.1: Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid

The initial step involves converting the carboxylic acid to its methyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method.

Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid. The subsequent reaction forms a highly reactive acylium ion intermediate, which is readily attacked by methanol to yield the ester. This method is often preferred for its high yield and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Procedure:

  • Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the methyl ester. Neutralize it by dissolving in a minimal amount of water and adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pure methyl 1-methyl-1H-imidazole-2-carboxylate.

Protocol 2.2: Hydrazinolysis of the Methyl Ester

This final step converts the ester into the desired carbohydrazide. The reaction relies on the nucleophilic character of hydrazine.[7][8]

Rationale: Hydrazine monohydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, leading to the displacement of methanol and the formation of the stable carbohydrazide. Using an excess of hydrazine hydrate drives the reaction to completion.

Step-by-Step Procedure:

  • Dissolve the methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester).

  • Add hydrazine monohydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Predicted Coordination Chemistry and Bonding Modes

This compound possesses three potential donor atoms: the imidazole nitrogen (N3), the carbonyl oxygen (O), and the terminal amino nitrogen (N_amino). This allows for versatile coordination behavior, most commonly acting as a bidentate or tridentate ligand.

G cluster_0 Bidentate (N,O) Coordination cluster_1 Tridentate (N,N,O) Coordination M1 M N1_im N_im M1->N1_im O1 O M1->O1 label_bidentate Forms a stable 5-membered chelate ring M2 M N2_im N_im M2->N2_im O2 O M2->O2 N2_am N_am M2->N2_am label_tridentate Forms two fused 5-membered chelate rings

Caption: Potential coordination modes of the ligand.

  • Bidentate (N,O) Chelation: This is the most common coordination mode for similar ligands. It involves the imidazole N3 nitrogen and the carbonyl oxygen atom. This forms a thermodynamically stable five-membered chelate ring. The ligand acts as a neutral or monoanionic species depending on the deprotonation of the amide proton.

  • Tridentate (N,N,O) Chelation: In the presence of metal ions with a strong preference for higher coordination numbers, the ligand can act in a tridentate fashion, coordinating through the imidazole N3, carbonyl oxygen, and the terminal amino nitrogen. This results in the formation of two fused five-membered rings, leading to highly stable complexes.[9]

General Protocol for Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Rationale: The choice of metal salt (e.g., chlorides, nitrates, acetates) is critical as the counter-ion can sometimes participate in coordination or influence the crystal packing. The solvent system is chosen to dissolve both the ligand and the metal salt. Methanol and ethanol are common choices. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands (e.g., ML, ML₂).

Step-by-Step Procedure:

  • Dissolve this compound (2.0 eq) in hot methanol (20 mL).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) (1.0 eq) in methanol (10 mL).

  • Add the metal salt solution dropwise to the hot, stirred ligand solution.

  • A change in color or the formation of a precipitate often indicates complex formation.

  • Stir the reaction mixture at room temperature or under reflux for 2-4 hours.

  • If a precipitate forms, cool the mixture, collect the solid by filtration, wash with cold methanol, and dry.

  • If no precipitate forms, slowly evaporate the solvent or use a vapor diffusion technique with a counter-solvent (e.g., diethyl ether) to obtain single crystals suitable for X-ray diffraction.

A Comprehensive Guide to Characterization Techniques

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A multi-technique approach is required.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions like hydrogen bonding.[3][10]

Data Presentation: Data obtained from X-ray crystallography is typically presented in tables for clarity.

ParameterTypical Value (for related Cu(II) complex)Significance
Cu-N(imidazole)1.98 - 2.02 ÅConfirms coordination of the imidazole ring.[11]
Cu-O(carbonyl)1.96 - 2.00 ÅConfirms coordination of the carbonyl group.
N-Cu-O Angle80 - 85°The "bite angle" of the chelate ring.
Coordination GeometryDistorted Octahedral / Square PyramidalDescribes the arrangement of ligands around the metal.[11]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

Key Diagnostic Peaks:

  • ν(C=O) Carbonyl Stretch: In the free ligand, this appears around 1650-1670 cm⁻¹. Upon coordination of the carbonyl oxygen to a metal, electron density is pulled from the C=O bond, weakening it. This results in a significant shift to a lower frequency (typically 20-50 cm⁻¹).[9]

  • ν(N-H) Stretches: The N-H stretching vibrations of the -NH₂ group (around 3100-3300 cm⁻¹) may shift upon coordination or participation in hydrogen bonding.

  • New Low-Frequency Bands: The formation of new bonds between the metal and the ligand's donor atoms gives rise to new vibrational modes in the far-IR region (typically below 600 cm⁻¹), corresponding to ν(M-O) and ν(M-N) stretches.

Electronic (UV-Visible) Spectroscopy

For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy provides information about the electronic structure and coordination geometry of the metal center. The absorption bands in the visible region correspond to d-d electronic transitions, the energies of which are sensitive to the ligand field environment. For instance, an octahedral Ni(II) complex typically shows three spin-allowed d-d transitions, whereas a tetrahedral complex shows different absorption patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complexes of paramagnetic metals (like Cu(II)) yield broadened NMR spectra, diamagnetic complexes (e.g., Zn(II), Cd(II)) provide valuable structural information in solution.

  • ¹H NMR: Coordination to a metal center typically causes a downfield shift of the protons adjacent to the donor atoms (e.g., imidazole ring protons, NH protons) due to the deshielding effect of the metal ion. The NH and NH₂ protons may also broaden or disappear upon deuteration, confirming their assignment.

  • ¹³C NMR: The carbonyl carbon and the imidazole ring carbons involved in coordination will also show shifts in their resonance signals upon complexation.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (e.g., water, methanol).[9] TGA measures the change in mass as a function of temperature. A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the loss of water molecules, followed by subsequent decomposition steps at higher temperatures, eventually leaving a metal oxide residue.

Potential Applications

While the specific applications of this compound complexes are an emerging area of research, related compounds have shown significant promise in several fields:

  • Bioinorganic Chemistry: Imidazole and hydrazide-based complexes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][9] The ability to chelate essential metal ions makes them interesting candidates for drug design.

  • Catalysis: The well-defined coordination environment and tunable electronic properties of these complexes make them suitable for use as catalysts in organic synthesis, such as in oxidation or coupling reactions.[4]

  • Materials Science: The ability of these ligands to link metal centers can be exploited to construct coordination polymers or metal-organic frameworks (MOFs) with interesting magnetic or porous properties.[10]

Conclusion

This compound is a highly promising ligand in coordination chemistry, offering versatile binding modes and the potential to form stable and functionally diverse metal complexes. This guide has provided a comprehensive framework for its synthesis and the systematic investigation of its coordination compounds. By employing the detailed protocols and characterization methodologies outlined herein, researchers can effectively explore the rich chemistry of this ligand and unlock its potential in various scientific disciplines.

References

  • 1,5-bis(((1H-imidazol-2-yl)methylene)carbonohydrazide (1) and 1,5-bis(((1H-imidazol-3-ium)-2-yl)methylene)carbonohydrazide monochloride monohydrate. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. PubMed Central. Available at: [Link]

  • Spectroscopic and structural characterization of the cation. PubMed. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. Available at: [Link]

  • Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? Autech Industry Co.,Limited. Available at: [Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. Available at: [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Institutes of Health. Available at: [Link]

  • Mlostoń, G., Gendek, T., & Heimgartner, H. (2003). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed Central. Available at: [Link]

  • A Novel Layer Crystal Structure of Sr(II) Complex based on 2-methyl-1H-imidazole-4,5-dicarboxylate Ligand. ResearchGate. Available at: [Link]

  • Molecular Recognition of Imidazole-Based Drug Molecules by Cobalt(III)- and Zinc(II)-Coproporphyrins in Aqueous Media. PubMed Central. Available at: [Link]

  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. Springer Nature. Available at: [Link]

  • The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. MDPI. Available at: [Link]

  • Studies of Zn(II) and Co(II) complexes of imidazole and n-methylimidazole with regard to the activity related ionization in carbonic anhydrase. PubMed. Available at: [Link]

  • 0D and 1D Copper (II) coordination polymers based on 2-methyl-1H-imidazole: Structural, vibrational and magnetic characterizations. ResearchGate. Available at: [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry. Available at: [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening

The process of drug discovery is a meticulous journey of identifying and validating novel chemical entities for therapeutic potential.[1] Preliminary cytotoxicity screening serves as the critical first filter in this process, offering a cost-effective and high-throughput method to evaluate a compound's potential as an anticancer agent.[2][3]

The subject of this guide, 1-methyl-1H-imidazole-2-carbohydrazide , is a compound of significant interest. Its structure combines two key pharmacophores:

  • The Imidazole Ring: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous anticancer drugs.[4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including critical enzymes like kinases and structural proteins such as tubulin.[5][6][7][8]

  • The Carbohydrazide Moiety: This functional group and its derivatives are known to possess a broad spectrum of biological activities, including anticancer properties.[9] They often serve as versatile linkers or key interacting elements in the design of novel therapeutic agents.[10][11]

The conjugation of these two moieties suggests a strong potential for biological activity. This guide provides the technical framework to rigorously test this hypothesis by assessing the compound's cytotoxic effects on cancer cells.

Part 1: Foundational Experimental Design

A successful screening campaign is built not on a rigid template, but on a logical and defensible experimental design. Every choice, from the assay to the cell line, must be deliberate and scientifically justified.

The Choice of Assay: Measuring What Matters

For a preliminary screen, our primary goal is to determine if the compound has an anti-proliferative or cytotoxic effect. Several assays can achieve this, each measuring a different aspect of cell health.

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[12] In viable, metabolically active cells, a tetrazolium salt (like the yellow MTT) is reduced to a colored formazan product (purple).[13] The intensity of the color is directly proportional to the number of living cells, making it an excellent indicator of cell viability and proliferation.[12][13]

  • Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium.[14][15] LDH release is a hallmark of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis.[15][16][17]

Our Recommendation: For the initial screening of this compound, the MTT assay is the method of choice. It is a robust, highly sensitive, and cost-effective assay that is widely accepted as the gold standard for preliminary cytotoxicity screening.[13] It provides a clear measure of the compound's effect on cell viability. An LDH assay can be considered a valuable secondary assay to differentiate between a purely anti-proliferative (cytostatic) effect and a cell-killing (cytotoxic) effect.[16]

The Choice of Cell Lines: A Biologically Relevant Model

The selection of cell lines is paramount to the relevance of the screening results. A well-chosen panel can provide initial insights into the compound's potential spectrum of activity and selectivity. The National Cancer Institute's NCI-60 panel is a prime example of a standardized, diverse panel used for large-scale screening.[18][19]

Our Recommendation: For a focused preliminary screen, we recommend a panel comprising:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used and well-characterized. Similar carbohydrazide derivatives have shown activity against it.[10][20][21]

  • HT-29 (Colon Adenocarcinoma): A standard model for colorectal cancer, also shown to be sensitive to related imidazole compounds.[10][20][22]

  • HEK293 (Human Embryonic Kidney) or Vero (Vervet Monkey Kidney): A non-cancerous cell line to serve as a control for selectivity.[10][23] A compound that is highly toxic to cancer cells but shows minimal effect on non-cancerous cells has a more promising therapeutic window.

The Controls: Ensuring Data Integrity and Trustworthiness

Controls are the bedrock of a self-validating protocol. They ensure that any observed effect is due to the test compound and not an artifact of the experimental system.

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any effect of the solvent itself. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.

  • Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin).[1] This confirms that the cell lines are responsive to cytotoxic agents and provides a benchmark against which the potency of the new compound can be compared.[24]

  • Blank Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.

Part 2: The MTT Assay - A Step-by-Step Technical Protocol

This section details the complete workflow for executing the MTT cytotoxicity assay.

Mandatory Visualization: Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Treatment Add Compound Dilutions & Controls to Wells Compound_Prep->Treatment Cell_Culture Culture & Harvest Cells in Logarithmic Growth Phase Seeding Seed Cells into 96-Well Plate Cell_Culture->Seeding Incubation1 Incubate 24h (Allow Adhesion) Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Add Add MTT Reagent to Each Well Incubation2->MTT_Add Incubation3 Incubate 3-4h (Formazan Formation) MTT_Add->Incubation3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubation3->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Analysis Calculate % Viability & Determine IC50 Read_Abs->Analysis

Caption: Workflow for the MTT-based preliminary cytotoxicity screening assay.

Materials & Reagents
  • Biologicals: MCF-7, HT-29, and HEK293 cell lines.

  • Compound: this compound, Doxorubicin (positive control).

  • Reagents:

    • Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[25][26]

    • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate spectrophotometer (plate reader).

    • Multichannel pipette.

Detailed Protocol

Day 1: Cell Seeding

  • Cell Preparation: Culture the selected cell lines until they reach 70-80% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Cell Counting: Resuspend the pellet and perform a cell count (e.g., using a hemocytometer) to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a volume of 100 µL.[13] The goal is to ensure cells are in the exponential growth phase at the time of analysis.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere and resume growth.[13]

Day 2: Compound Treatment

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated working solutions in serum-free medium via serial dilution. For example, to test final concentrations of 100, 50, 25, 12.5, 6.25, and 3.13 µM, you would prepare 2x working solutions of 200, 100, 50, 25, 12.5, and 6.26 µM.

  • Control Preparation: Prepare 2x working solutions for the positive control (e.g., Doxorubicin) and the vehicle control (DMSO at the highest concentration used for the test compound).

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate 2x working solution to each well. Ensure each concentration and control is tested in triplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

Day 4/5: Assay Readout

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[26]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of DMSO to each well to dissolve the crystals.[25]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Part 3: Data Analysis and Interpretation

Raw absorbance values are meaningless without proper analysis. The goal is to convert these readings into a dose-response curve and a quantitative measure of potency.

Calculation of Cell Viability

For each concentration, calculate the percentage of cell viability using the following formula:

% Viability = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to reduce cell viability by 50%.[27][28][29] It is the most common metric for cytotoxicity.

  • Plotting: Use a statistical software package (e.g., GraphPad Prism) to plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to generate a sigmoidal dose-response curve.

  • IC₅₀ Derivation: The software will calculate the IC₅₀ value from this curve. A lower IC₅₀ value indicates a more potent compound.[30]

Data Presentation

Summarize the results in a clear, concise table.

CompoundCell LineIC₅₀ (µM) ± SD
This compoundMCF-7[Calculated Value]
HT-29[Calculated Value]
HEK293[Calculated Value]
Doxorubicin (Positive Control)MCF-7[Calculated Value]
HT-29[Calculated Value]
HEK293[Calculated Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Part 4: Preliminary Mechanistic Insights & Future Directions

The IC₅₀ values from the preliminary screen are not the endpoint, but rather the starting point for deeper investigation.

Interpreting the Results
  • Potency: How do the IC₅₀ values of this compound compare to the positive control? Values in the low micromolar or nanomolar range are generally considered potent.

  • Selectivity: Is there a significant difference between the IC₅₀ values for the cancer cell lines (MCF-7, HT-29) and the non-cancerous cell line (HEK293)? A high IC₅₀ in the non-cancerous line suggests the compound may be selectively targeting cancer cells, a highly desirable trait.

Hypothetical Mechanism of Action

Imidazole-based compounds are known to inhibit a variety of signaling pathways crucial for cancer cell survival and proliferation.[6][7] A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR, which are often overexpressed in cancers and drive tumor growth.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Exp Gene Expression TF->Gene_Exp Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Exp->Proliferation Compound 1-methyl-1H-imidazole- 2-carbohydrazide Compound->RTK Inhibition

Sources

The Ascendancy of 1-Methyl-1H-Imidazole Derivatives in Enzyme Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1-methyl-1H-imidazole moiety represents a "privileged scaffold" in medicinal chemistry, a core structural framework that confers upon its derivatives the ability to interact with a diverse array of biological targets. Its unique electronic properties, including its capacity for hydrogen bonding, metal coordination, and π-π stacking, make it an ideal building block for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery and development of 1-methyl-1H-imidazole derivatives as inhibitors of several key enzyme classes, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: The Rationale for Targeting Enzymes with 1-Methyl-1H-Imidazole Derivatives

Enzymes are the biological catalysts that drive the vast majority of biochemical reactions within cells. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders. Consequently, the development of small molecule inhibitors that can modulate enzyme activity has become a cornerstone of modern drug discovery.

The 1-methyl-1H-imidazole scaffold is particularly well-suited for this purpose due to several key features:

  • Versatile Binding Interactions: The imidazole ring can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for favorable π-stacking interactions with aromatic residues in an enzyme's active site. The N1-methyl group can provide additional steric and electronic contributions to binding affinity and selectivity.

  • Synthetic Tractability: The imidazole ring system is readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

  • Favorable Physicochemical Properties: Derivatives can often be designed to possess drug-like properties, including good solubility, membrane permeability, and metabolic stability.

This guide will focus on several notable examples of enzyme inhibition by 1-methyl-1H-imidazole derivatives, highlighting the diverse therapeutic opportunities presented by this versatile scaffold.

Chapter 2: A Case Study in Kinase Inhibition: Potent and Selective Inhibition of Janus Kinase 2 (Jak2)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the Jak/STAT pathway.[2][3] Dysregulation of the Jak2/STAT pathway is a key driver of myeloproliferative neoplasms (MPNs).[4]

Structure-Based Design and Lead Optimization

The discovery of potent 1-methyl-1H-imidazole-based Jak2 inhibitors was guided by a structure-based design approach, building upon a previous clinical candidate, AZD1480.[4][5] The core hypothesis was that the 1-methyl-1H-imidazole moiety could serve as an effective hinge-binding motif, interacting with the backbone of the Jak2 ATP-binding site.[4]

Optimization of a lead series led to the discovery of compound 19a , a potent and orally bioavailable Jak2 inhibitor.[5][6]

Quantitative Analysis of Jak2 Inhibition

The inhibitory potency of representative 1-methyl-1H-imidazole derivatives against Jak2 is summarized in the table below.

CompoundJak2 IC50 (nM)Cellular Activity (BaF3 TEL-Jak2 GI50, nM)
19a < 312
26 120> 3000

Data compiled from Su et al., J. Med. Chem. 2014, 57 (1), pp 144–158.[5]

Structure-Activity Relationship (SAR) Insights

The SAR studies for this series revealed several key determinants of potent Jak2 inhibition:

  • Hinge-Binding Motif: The 1-methyl-1H-imidazole core proved to be a highly effective hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.[4]

  • Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole ring significantly impacted potency. For instance, the specific substitution pattern in compound 19a was found to be optimal for fitting into the Jak2 active site.

  • Fused Ring Systems: The exploration of fused ring systems attached to the imidazole core led to the identification of potent analogs, demonstrating the importance of exploring the chemical space around the core scaffold.

Experimental Protocols

Synthesis of Compound 19a (Generalized)

A detailed, step-by-step synthesis of compound 19a can be found in the supporting information of the primary literature.[5] A generalized scheme is presented below:

  • Synthesis of the 1-methyl-1H-imidazole core: This typically involves the methylation of a suitable imidazole precursor.

  • Functionalization of the core: Introduction of reactive handles to allow for coupling with other fragments.

  • Coupling reactions: Suzuki or other cross-coupling reactions are often employed to append aryl or heteroaryl groups to the imidazole core.

  • Final modifications and purification: Deprotection steps and purification by chromatography to yield the final compound.

In Vitro Jak2 Enzyme Assay

A common method for assessing Jak2 inhibition is a radiometric assay.

  • Enzyme and Substrate Preparation: Recombinant Jak2 enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (1-methyl-1H-imidazole derivatives) are serially diluted and incubated with the Jak2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percent inhibition against the compound concentration.

In Vivo Efficacy

Compound 19a demonstrated significant tumor growth inhibition in a UKE-1 xenograft model, a human cell line with a Jak2 V617F mutation, within a well-tolerated dose range.[5][6] This provides strong evidence for the therapeutic potential of this class of inhibitors in Jak2-driven malignancies.

Visualizing the Jak/STAT Signaling Pathway

Jak_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 Jak2 Receptor->JAK2 2. Receptor Dimerization & Jak2 Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK2->Receptor 3. Receptor Phosphorylation JAK2->JAK2 JAK2->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 8. Gene Regulation Inhibitor 1-Methyl-1H-imidazole Inhibitor (e.g., 19a) Inhibitor->JAK2 Inhibition

Caption: The Jak/STAT signaling cascade and the point of intervention by 1-methyl-1H-imidazole inhibitors.

Chapter 3: Targeting the Inflammatory Response: 1-Methyl-1H-Imidazole Derivatives as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of the inflammatory response, playing a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] Inhibition of p38 MAP kinase is therefore a promising therapeutic strategy for a range of inflammatory diseases.

ATP-Competitive Inhibition

1-Methyl-1H-imidazole derivatives have been developed as potent, ATP-competitive inhibitors of p38 MAP kinase.[6] These compounds typically feature a pyridinyl-imidazole scaffold, which has proven to be a successful pharmacophore for this target.

Quantitative Analysis of p38 MAP Kinase Inhibition
Compoundp38α IC50 (nM)
SB203580 (Reference) 222.44 ± 5.98
AA6 403.57 ± 6.35

Data for compound AA6, a [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative, from Awasthi et al., ACS Omega 2023, 8, 21, 18881–18891.

Synthesis of p38 MAP Kinase Inhibitors

The synthesis of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives involves a multi-step process:

  • Acetylation of 4-(trifluoromethyl)-1H-imidazole: Reaction with ethyl bromoacetate to yield methyl [4-(trifluoromethyl)-1H-imidazol-1-yl]acetate.

  • Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

  • Amide Coupling: Coupling of the carboxylic acid with various amines to generate a library of derivatives.[7]

Experimental Protocol: In Vitro p38 MAP Kinase Assay

A common method is an ELISA-based assay.

  • Coating: A 96-well plate is coated with a substrate for p38 MAP kinase.

  • Enzyme and Inhibitor Incubation: Recombinant p38 MAP kinase is pre-incubated with varying concentrations of the test compounds.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and the enzyme-inhibitor mixture to the coated plate.

  • Detection: The amount of phosphorylated substrate is detected using a specific antibody and a colorimetric or chemiluminescent substrate.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Visualizing the p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation Inhibitor 1-Methyl-1H-imidazole Inhibitor Inhibitor->p38 ATP-Competitive Inhibition

Caption: A simplified representation of the p38 MAP kinase signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.[8][9][10]

Chapter 4: Epigenetic Modulation: 1-Methyl-1H-Imidazole Derivatives as Sirtuin Inhibitors

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[11] Their dysregulation has been implicated in cancer and other diseases.[8]

Targeting Sirtuins with Imidazole Derivatives

Recent studies have explored the potential of 1-methyl-1H-imidazole derivatives as sirtuin inhibitors. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate has been shown to have an inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines.[5][8]

Quantitative Analysis of Sirtuin Inhibition

While specific IC50 values for 1-methyl-1H-imidazole derivatives against individual sirtuin isoforms are still emerging in the public domain, studies have demonstrated significant inhibition of sirtuin enzymatic activity.[12]

Experimental Protocol: In Vitro Sirtuin Activity Assay

A common method is a fluorescence-based assay.

  • Enzyme and Substrate: Recombinant human sirtuin (e.g., SIRT1) and a fluorogenic acetylated peptide substrate are used.

  • Cofactor: NAD+ is required as a cofactor for sirtuin activity.

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compounds.

  • Reaction Initiation and Development: The reaction is initiated by adding the substrate and NAD+. After incubation, a developer solution is added that generates a fluorescent signal proportional to the amount of deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Visualizing the Role of Sirtuins in Cellular Processes

Sirtuin_Function cluster_CellularProcesses Cellular Processes Sirtuins Sirtuins (NAD+-dependent deacetylases) Histones Histones Sirtuins->Histones Deacetylation TranscriptionFactors Transcription Factors Sirtuins->TranscriptionFactors Deacetylation MetabolicEnzymes Metabolic Enzymes Sirtuins->MetabolicEnzymes Deacetylation DNARepair DNA Repair Sirtuins->DNARepair Modulation GeneExpression Gene Expression Histones->GeneExpression Regulation TranscriptionFactors->GeneExpression Regulation Metabolism Metabolism MetabolicEnzymes->Metabolism Regulation Inhibitor 1-Methyl-1H-imidazole Inhibitor Inhibitor->Sirtuins Inhibition

Caption: The central role of sirtuins in regulating various cellular processes and their inhibition by 1-methyl-1H-imidazole derivatives.[11][13][14]

Chapter 5: Exploring Glycobiology: Gluco-1H-imidazole Derivatives as β-Glucosidase Inhibitors

β-Glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, playing important roles in carbohydrate metabolism and other biological processes.[15] Inhibitors of these enzymes have potential applications in the treatment of diabetes and other metabolic disorders.

A Novel Class of β-Glucosidase Inhibitors

Gluco-1H-imidazole derivatives, which feature a 1H-imidazole fused to a glucopyranose-configured cyclitol core, have been identified as a new class of retaining β-glucosidase inhibitors.[16][17]

Quantitative Analysis of β-Glucosidase Inhibition
CompoundGBA1 Ki (μM)Sweet Almond β-glucosidase IC50 (μM)
Gluco-1H-imidazole (6) 3.9 ± 223 ± 1
2-butyl-1H-imidazole (7) 0.133 ± 0.0400.039 ± 0.006

Data from Schröder et al., J. Am. Chem. Soc. 2018, 140, 15, 5045–5048.[16][18]

Synthesis of Gluco-1H-imidazole Derivatives

The synthesis of these complex molecules involves several steps, starting from cyclohexene.[16][17] Key steps include:

  • Dihydroxylation and Azide Substitution: Conversion of cyclohexene to a diazido cyclitol.

  • Reduction and Imidazoline Formation: Hydrogenolysis to the diamine followed by condensation to form an imidazoline.

  • Oxidation and Deprotection: Oxidation to the 1H-imidazole and final deprotection to yield the gluco-1H-imidazole.[17]

Experimental Protocol: In Vitro β-Glucosidase Assay
  • Enzyme and Substrate: A specific β-glucosidase (e.g., from sweet almond) and a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) are used.

  • Inhibitor Incubation: The enzyme is pre-incubated with the gluco-1H-imidazole derivatives.

  • Reaction Monitoring: The reaction is initiated by adding the substrate, and the release of the chromophore or fluorophore is monitored over time using a spectrophotometer or fluorometer.

  • Kinetic Analysis: The mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Visualizing the Mechanism of β-Glucosidase

beta_Glucosidase_Mechanism cluster_Glycosylation Glycosylation cluster_Deglycosylation Deglycosylation Enzyme β-Glucosidase Active Site Intermediate Covalent Glycosyl-Enzyme Intermediate Enzyme->Intermediate Nucleophilic Attack Substrate β-Glucoside Substrate Substrate->Enzyme Binding Product1 Aglycone Released Intermediate->Product1 Product2 Glucose Released Intermediate->Product2 Water Water Water->Intermediate Hydrolysis Inhibitor Gluco-1H-imidazole Inhibitor Inhibitor->Enzyme Competitive Inhibition

Caption: The retaining mechanism of β-glucosidase and its competitive inhibition by gluco-1H-imidazole derivatives.[1][19][20][21]

Chapter 6: Targeting DNA Topology: 1H-Benzo[d]imidazole Derivatives as Topoisomerase I Inhibitors

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in DNA replication, transcription, and recombination.[22] Inhibitors of these enzymes are important anticancer agents.

A New Class of Topoisomerase I Inhibitors

Novel 1H-benzo[d]imidazole derivatives have been designed and synthesized as potential human topoisomerase I (Hu Topo I) inhibitors.[23][24]

Quantitative Analysis of Topoisomerase I Inhibition
CompoundHu Topo I IC50 (μM)
12b 16

Data from Kumar et al., ACS Omega 2022, 7, 3, 2381–2397.[23]

Synthesis of 1H-Benzo[d]imidazole Derivatives

The synthesis of these compounds involves a multi-step sequence:

  • Synthesis of Diamine Intermediates: Preparation of N-substituted piperazin-1-yl benzene-1,2-diamine derivatives.[23]

  • Condensation Reaction: Condensation of the diamine intermediates with substituted aldehydes in the presence of an oxidizing agent to form the benzimidazole core.[24][25]

Experimental Protocol: DNA Relaxation Assay for Topoisomerase I Activity
  • Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase I in a suitable reaction buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation and Termination: The reaction is allowed to proceed at 37°C and then stopped.

  • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Visualization and Quantification: The DNA bands are visualized by staining with ethidium bromide and quantified to determine the extent of inhibition of DNA relaxation.

Visualizing the Mechanism of Topoisomerase I

Topoisomerase_I_Mechanism TopoI Topoisomerase I CleavageComplex Covalent TopoI-DNA Cleavage Complex TopoI->CleavageComplex 2. DNA Cleavage SupercoiledDNA Supercoiled DNA SupercoiledDNA->TopoI 1. Binding Relaxation Controlled Rotation of DNA Strand CleavageComplex->Relaxation 3. Strand Rotation Religation Religation of DNA Strand Relaxation->Religation 4. Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor 1H-Benzo[d]imidazole Inhibitor Inhibitor->CleavageComplex Stabilization of Cleavage Complex

Caption: The catalytic cycle of Topoisomerase I and the mechanism of inhibition by stabilizing the cleavage complex.[26][27][28][29]

Chapter 7: Future Perspectives and Conclusion

The 1-methyl-1H-imidazole scaffold has unequivocally demonstrated its value in the discovery of potent and selective enzyme inhibitors. The case studies presented in this guide, spanning kinases, epigenetic modulators, glycosidases, and topoisomerases, underscore the broad applicability of this privileged structure.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitution patterns on the imidazole core to achieve greater selectivity for specific enzyme isoforms.

  • Exploring New Targets: Applying the principles of structure-based design to target other enzyme classes with 1-methyl-1H-imidazole derivatives.

  • Optimizing Pharmacokinetics and Safety: Further medicinal chemistry efforts to enhance the drug-like properties of these compounds and minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of these inhibitors with other therapeutic agents.

References

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  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. Retrieved from [Link]

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  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of medicinal chemistry, 57(1), 144-158. [Link]

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  • Kuma, Y., Sabio, G., & Davis, R. J. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(38), 13183-13197. [Link]

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  • Reaction scheme showing the synthetic pathway of the N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative (AA1− AA8). (n.d.). ResearchGate. Retrieved from [Link]

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  • A simplified diagrammatic representation of the JAK-STAT pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. (n.d.). Shutterstock. Retrieved from [Link]

  • Schröder, S. P., Wu, L., Artola, M., Hansen, T., Offen, W. A., Ferraz, M. J., ... & Overkleeft, H. S. (2018). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. ACS Publications. [Link]

  • Su, Q., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

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  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2022). ACS Omega. [Link]

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Methodological & Application

Synthesis of 1-Methyl-1H-imidazole-2-carbohydrazide from Ethyl 1-Methyl-1H-imidazole-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-imidazole-2-carbohydrazide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structural motif is present in a variety of compounds exhibiting diverse biological activities. This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the hydrazinolysis of its corresponding ethyl ester, ethyl 1-methyl-1H-imidazole-2-carboxylate. The procedure is designed for researchers in organic synthesis and medicinal chemistry, offering a straightforward and efficient method for obtaining this key intermediate.

The conversion of esters to hydrazides is a fundamental transformation in organic synthesis, typically achieved by reacting the ester with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds readily, often with high yields, making it a preferred method for the preparation of carbohydrazides. This document outlines the detailed experimental procedure, including safety precautions, reagent specifications, reaction setup, workup, purification, and comprehensive characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of this compound from ethyl 1-methyl-1H-imidazole-2-carboxylate is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the ester.

Reaction Scheme:

Mechanism:

The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen atom on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as ethanol, and a proton transfer occurs to yield the stable carbohydrazide product. The use of an excess of hydrazine hydrate can help drive the reaction to completion.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 1-methyl-1H-imidazole-2-carboxylate≥98%Commercially Available30148-21-1
Hydrazine hydrate (50-60% solution)ReagentCommercially Available7803-57-8EXTREMELY TOXIC AND CORROSIVE
Ethanol (EtOH)AnhydrousCommercially Available64-17-5
Diethyl etherAnhydrousCommercially Available60-29-7
Ice
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Rotary evaporator
Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] Handle with extreme caution in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[1][2][3][4] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2] All waste containing hydrazine must be disposed of according to institutional and local regulations.

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (e.g., 5.0 g, 32.4 mmol) in anhydrous ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (e.g., 5-10 molar equivalents). A typical protocol would use approximately 10 mL of a 50-60% hydrazine hydrate solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-water (approximately 200 mL). A white to off-white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

Purification

The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance White to off-white solid
Melting Point To be determined experimentally and compared with literature values if available.
¹H NMR Signals corresponding to the imidazole ring protons, the N-methyl protons, and the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR Signals corresponding to the carbons of the imidazole ring, the N-methyl carbon, and the carbonyl carbon of the hydrazide.
IR (KBr) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II).
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (140.14 g/mol ).

Note: As specific spectral data from a peer-reviewed source for this compound was not available at the time of writing, the expected results are based on the general characteristics of similar compounds.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Reagents Ethyl 1-methyl-1H-imidazole-2-carboxylate Ethanol Dissolve Dissolve Ester in Ethanol Reagents->Dissolve Hydrazine Hydrazine Hydrate AddHydrazine Add Hydrazine Hydrate Hydrazine->AddHydrazine Dissolve->AddHydrazine Reflux Reflux for 3-5 hours AddHydrazine->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water & Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterization (NMR, IR, MS) Dry->Characterize Purify Recrystallization (Optional) Characterize->Purify If necessary FinalProduct This compound Characterize->FinalProduct If pure Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The hydrazinolysis of ethyl 1-methyl-1H-imidazole-2-carboxylate is a robust and high-yielding reaction. The use of an excess of hydrazine hydrate helps to ensure the complete consumption of the starting ester. The workup procedure is straightforward, relying on the precipitation of the product in water, which is often sufficient to obtain a product of high purity.

Troubleshooting:

  • Low Yield: If the yield is lower than expected, ensure that the starting ester is of high purity and that the reflux time was sufficient. Incomplete reaction can be addressed by extending the reflux time or increasing the amount of hydrazine hydrate.

  • Product does not precipitate: If the product does not precipitate upon addition to ice-water, it may be due to the presence of impurities or an insufficient amount of product. Extraction with an organic solvent such as ethyl acetate, followed by drying and evaporation of the solvent, may be necessary.

  • Impure Product: If the product is found to be impure by analytical methods, recrystallization is the recommended purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key intermediate for pharmaceutical research and development. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for their research needs.

References

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrazine. [Link]

Sources

Application Notes and Protocols for 1-methyl-1H-imidazole-2-carbohydrazide in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents.[1][2] Imidazole-based compounds have emerged as a promising class of molecules in cancer drug discovery due to their diverse pharmacological activities and structural versatility.[1][3][4] The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a crucial pharmacophore that can interact with various biological targets implicated in cancer progression.[2][3] Modifications to the imidazole ring can significantly influence the anticancer activity of these compounds, allowing for the design of derivatives with enhanced potency and selectivity.[3]

This document provides a detailed guide for the utilization of 1-methyl-1H-imidazole-2-carbohydrazide , a novel imidazole derivative, in a panel of standard anticancer assays. The protocols outlined herein are designed to provide a robust framework for assessing the compound's cytotoxic and mechanistic properties.

Compound Profile: this compound

While the specific anticancer activities of this compound are still under investigation, its structural motifs suggest potential for biological activity. The carbohydrazide group can act as a versatile linker or participate in hydrogen bonding interactions with biological targets. The synthesis of similar carbohydrazide derivatives has been reported, often involving the reaction of a corresponding ester with hydrazine hydrate.[5]

Part 1: In Vitro Cytotoxicity Assessment

The initial evaluation of a potential anticancer agent involves determining its cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with the compound and controls (vehicle, untreated) compound_prep->treatment incubation_24h Incubate for 24, 48, or 72 hours treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt solubilization Solubilize formazan crystals with DMSO or other solvent incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Generate dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[6]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[6]

  • This compound

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Data Summary for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control1.25100
Vehicle Control1.2398.4
11.1088.0
100.8568.0
500.6048.0
1000.3528.0

Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis

Understanding the mechanism by which a compound induces cell death is crucial. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[1]

Apoptosis Detection by Annexin V/PI Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11]

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with this compound at IC50 concentration cell_harvest Harvest and wash cells cell_treatment->cell_harvest resuspend Resuspend cells in Annexin V binding buffer cell_harvest->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry quadrant_analysis Quantify cell populations (viable, early/late apoptotic, necrotic) flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[14] By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, one can distinguish between cells in different cell cycle phases.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with this compound cell_harvest Harvest and wash cells cell_treatment->cell_harvest fixation Fix cells in ice-cold 70% ethanol cell_harvest->fixation rnase_treatment Treat with RNase A to remove RNA fixation->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_cytometry Analyze by flow cytometry pi_staining->flow_cytometry histogram_analysis Generate DNA content histogram and quantify cell cycle phases flow_cytometry->histogram_analysis

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL)[14]

  • Propidium Iodide staining solution (50 µg/mL)[14]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for an appropriate time.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.[14]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing RNase A. Incubate for 15-30 minutes at room temperature.[14] Add the PI staining solution and incubate for another 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis: Generate a histogram of DNA content. The first peak represents cells in the G0/G1 phase, the region between the two peaks represents cells in the S phase, and the second peak represents cells in the G2/M phase. Quantify the percentage of cells in each phase.

Table 2: Example Data Summary for Cell Cycle Analysis

Cell Cycle PhaseUntreated Control (%)Treated (%)
G0/G16540
S2025
G2/M1535

Part 3: In Vivo Antitumor Efficacy Evaluation

For promising compounds, evaluating their antitumor activity in a living organism is a critical next step. Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[15][16]

Principle of Xenograft Models

Xenograft models involve the transplantation of human tumor cells or patient-derived tumor tissue into immunodeficient mice, such as athymic nude or SCID mice.[15] These mice lack a functional immune system, which prevents the rejection of the human tissue. The growth of the tumor can then be monitored, and the efficacy of anticancer agents can be evaluated.[15]

Experimental Workflow: Xenograft Model

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint cell_injection Subcutaneously inject human cancer cells into immunodeficient mice tumor_growth Monitor tumor growth until a palpable size is reached cell_injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization drug_administration Administer this compound and vehicle control randomization->drug_administration measurements Measure tumor volume and body weight regularly drug_administration->measurements endpoint Sacrifice mice at the experimental endpoint measurements->endpoint tissue_collection Collect tumors for further analysis endpoint->tissue_collection

Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

Detailed Protocol: Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • Human cancer cell line

  • This compound

  • Vehicle for drug administration

  • Calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[17]

  • Tumor Growth and Randomization: Monitor the mice for tumor development. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).[16] Calculate the tumor volume using the formula: (Length x Width²)/2.[16]

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy of the compound. Monitor for any signs of toxicity, such as significant body weight loss.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its in vitro cytotoxicity, elucidating its mechanisms of action through apoptosis and cell cycle analysis, and evaluating its in vivo efficacy in xenograft models, researchers can gain valuable insights into the therapeutic potential of this novel imidazole derivative.

References

  • Cho, S.-Y., Kang, W., Han, J., Min, S., & Kang, J. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–7. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. [Link]

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  • An acumen into anticancer efficacy of imidazole derivatives. (2024). World Journal of Advanced Research and Reviews, 21(2), 1-10. [Link]

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  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol. (2026). In: Springer Protocols. [Link]

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  • Ali, I., Wani, W. A., & Saleem, K. (2017). Imidazoles as potential anticancer agents. RSC Advances, 7(50), 31339–31362. [Link]

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Application Note & Protocol: A Framework for Evaluating the Antimicrobial Potential of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antimicrobial activity. Imidazole and carbohydrazide derivatives have independently shown promise as scaffolds for antimicrobial drug development, making hybrid molecules like 1-methyl-1H-imidazole-2-carbohydrazide a person of significant interest.[1][2] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary evaluation of its antimicrobial properties. The protocols detailed herein are rooted in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] This document outlines a tiered approach, beginning with qualitative screening via the Kirby-Bauer disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The causality behind experimental choices, the importance of robust controls, and potential avenues for mechanistic studies are discussed to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal and antibacterial effects.[1][5] Their mechanism of action often involves the disruption of microbial cell membranes or interference with essential biosynthetic pathways.[2] Similarly, carbohydrazide structures are key pharmacophores in various therapeutic agents. The combination of these two moieties in this compound presents a novel chemical structure that warrants systematic investigation.

The following protocols are designed to provide a foundational understanding of the compound's antimicrobial spectrum and potency. The workflow progresses logically from a rapid, qualitative assessment to a precise, quantitative one, ensuring an efficient use of resources while generating the critical data needed for go/no-go decisions in a drug discovery pipeline. Adherence to standardized methods, such as those from CLSI, is emphasized to ensure that the data generated is reliable, reproducible, and comparable to established benchmarks.[6]

Safety, Handling, and Preparation

2.1. Safety Precautions

As this compound is a novel compound, it must be handled as a substance of unknown toxicity. The carbohydrazide functional group suggests that it should be treated with caution, as related hydrazine compounds are known to be toxic and potential carcinogens.[7][8]

  • Engineering Controls: All handling of the pure compound (weighing, stock solution preparation) must be performed inside a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum:

    • Splash-proof chemical safety goggles and a full-face shield.[7]

    • Chemical-resistant gloves (e.g., nitrile or neoprene).[7]

    • A flame-retardant laboratory coat.[9]

  • Emergency Procedures: An accessible eyewash station and safety shower are essential. In case of skin contact, immediately flush the affected area with copious amounts of water.[10] For eye contact, rinse with water and seek immediate medical attention.[9]

2.2. Compound Preparation and Solubility

The solubility of the test compound is a critical parameter that dictates its formulation for biological assays.

  • Solvent Selection: Begin by testing solubility in sterile, deionized water. If insoluble, proceed to test Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for antimicrobial testing but its final concentration in the assay medium should not exceed 1% (v/v) to avoid impacting microbial growth.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound using an analytical balance.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or ~10,000 µg/mL).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Experimental Workflow: From Screening to Quantification

The proposed workflow is a three-stage process designed to efficiently characterize the antimicrobial profile of the test compound.

G cluster_prep Phase 0: Preparation cluster_screen Phase 1: Qualitative Screening cluster_quantify Phase 2: Quantitative Analysis cluster_analysis Phase 3: Data Interpretation Compound_Prep Compound Solubilization & Stock Preparation Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion MIC_Assay Broth Microdilution Assay (Serial Dilutions) Compound_Prep->MIC_Assay Culture_Prep Microbial Culture & Inoculum Standardization (0.5 McFarland) Culture_Prep->Disk_Diffusion Culture_Prep->MIC_Assay Measure_Zones Measure Zones of Inhibition (ZoI) Disk_Diffusion->Measure_Zones Measure_Zones->MIC_Assay If ZoI > 0 MBC_Assay Subculture from MIC Plate for MBC Determination MIC_Assay->MBC_Assay From non-turbid wells Data_Analysis Determine MIC & MBC Values (µg/mL) MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis

Caption: Experimental workflow for antimicrobial susceptibility testing.

Phase 1 Protocol: Kirby-Bauer Disk Diffusion Test (Qualitative Screening)

4.1. Principle

This method provides a rapid qualitative assessment of antimicrobial activity.[11] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZoI) around the disk.[12][13]

4.2. Materials

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[14]

  • Sterile blank paper disks (6 mm diameter)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard[12]

  • Sterile cotton swabs

  • Micropipettes and sterile tips

  • Forceps sterilized with alcohol[14]

4.3. Step-by-Step Protocol

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[15] b. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[15] c. Allow the plate to dry for 5-15 minutes.

  • Disk Application: a. Aseptically apply a known amount of the this compound stock solution onto a sterile blank disk (e.g., 10-20 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment. b. Using sterilized forceps, place the impregnated disk onto the center of the inoculated MHA plate.[14] c. Gently press the disk to ensure complete contact with the agar surface.[12] d. Include a positive control disk (e.g., gentamicin for Gram-negatives, vancomycin for Gram-positives) and a negative control disk with the solvent (e.g., DMSO) alone.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Interpretation: a. Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[12] The presence of any clear zone indicates some level of antimicrobial activity.

Phase 2 Protocols: Quantitative Susceptibility Testing

5.1. Minimum Inhibitory Concentration (MIC) Determination

5.1.1. Principle

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[6][16] The broth microdilution method, recommended by CLSI and EUCAST, is the gold standard for determining MIC values.[3][17]

5.1.2. Materials

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Standardized microbial inoculum (prepared as in 4.3.1, then diluted)

  • Test compound stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Multichannel pipette

5.1.3. Step-by-Step Protocol

  • Plate Setup: a. Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration.

  • Serial Dilution: a. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly. b. Continue this process from well 2 to well 10. Discard 50 µL from well 10. c. Well 11 will serve as the growth control (no compound). d. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Prepare the final inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6] b. Add 50 µL of this final inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18]

5.2. Minimum Bactericidal Concentration (MBC) Determination

5.2.1. Principle

The MBC is a supplementary test to the MIC that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][19] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20]

5.2.2. Materials

  • MIC plate from the previous experiment

  • MHA plates

  • Sterile micropipette and tips

5.2.3. Step-by-Step Protocol

  • Subculturing: a. From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[21] b. Spot-plate the aliquot onto a quadrant of a fresh MHA plate.[22]

  • Incubation: a. Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.[20]

  • Reading the MBC: a. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is the lowest concentration plate quadrant that shows no growth or only one or two colonies.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Test MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundMBC/MIC RatioPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
S. aureus ATCC 29213Positive[Insert Data][Insert Data][Insert Data]Vancomycin[Insert Data]
E. coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Insert Data]Gentamicin[Insert Data]
C. albicans ATCC 90028N/A (Fungus)[Insert Data][Insert Data][Insert Data]Fluconazole[Insert Data]

Interpretation Notes:

  • Potency: Lower MIC/MBC values indicate higher antimicrobial potency.

  • Spectrum: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum.

  • Mode of Action: An MBC/MIC ratio of ≤4 suggests a bactericidal mechanism, while a ratio >4 suggests a bacteriostatic mechanism.[20]

Potential Mechanistic Insights

While beyond the scope of initial screening, the structure of this compound suggests potential mechanisms of action that could be explored in subsequent studies. Imidazole-based compounds are known to disrupt cell membrane integrity.[2][5] This could be investigated using assays such as propidium iodide uptake or by monitoring the leakage of cellular contents. Furthermore, some imidazole derivatives interfere with DNA replication, which could be explored through DNA gyrase inhibition assays.[2]

G cluster_mechanisms Potential Mechanisms of Action Compound 1-methyl-1H-imidazole- 2-carbohydrazide Membrane Cell Membrane Disruption Compound->Membrane Imidazole Moiety DNA_Synth Inhibition of DNA Synthesis Compound->DNA_Synth Imidazole Moiety Enzyme_Inhib Enzyme Inhibition Compound->Enzyme_Inhib Carbohydrazide Moiety

Caption: Plausible antimicrobial mechanisms for the test compound.

References

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  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

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Application Note: 1-Methyl-1H-imidazole-2-carbohydrazide as a Versatile Chelating Ligand for Bioinorganic and Catalytic Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The convergence of imidazole and carbohydrazide moieties within a single molecular framework, as seen in 1-methyl-1H-imidazole-2-carbohydrazide, presents a compelling scaffold for the development of novel metal complexes. The imidazole ring, a ubiquitous component in biological systems, provides a key N-donor site, while the carbohydrazide group offers multiple coordination points (N,O-donors) and the potential for keto-enol tautomerism, enabling diverse binding modes.[1] This versatility allows for the synthesis of complexes with varied geometries and electronic properties. Metal complexes derived from such ligands are gaining significant attention for their potential as anticancer agents, antimicrobials, and catalysts.[2][3][4] The coordination of the metal ion can significantly enhance the therapeutic efficacy or catalytic activity compared to the free ligand.[5] This document provides a comprehensive guide, including detailed protocols for the synthesis of the ligand and its metal complexes, methodologies for their characterization, and an exploration of their potential applications.

Introduction: The Scientific Rationale

The strategic design of chelating ligands is fundamental to advancing coordination chemistry. This compound is an exemplary ligand scaffold for several key reasons:

  • Multi-dentate Character: The ligand possesses at least three potential donor atoms: the N3 nitrogen of the imidazole ring, the amino nitrogen, and the carbonyl oxygen of the hydrazide group. This allows it to act as a bidentate or tridentate ligand, forming stable 5- or 6-membered chelate rings with metal ions, which enhances the thermodynamic stability of the resulting complexes.[6]

  • Keto-Enol Tautomerism: The hydrazide moiety can undergo deprotonation and tautomerize to its enol form, particularly in the presence of a base or upon coordination with a metal ion. This creates a negatively charged enolate oxygen, which is a strong donor, and alters the electronic properties and geometry of the complex.[7] The absence of the N-H stretching band and the appearance of new bands for C-O and M-O in the IR spectra of the complexes are indicative of this process.[7]

  • Tunable Electronic Properties: The N-methylation of the imidazole ring prevents its tautomerization and provides a fixed coordination site at the N3 position.[8][9] The imidazole ring itself can modulate the electronic environment of the metal center, which is crucial for applications in catalysis and drug design.[10]

  • Biological Relevance: The imidazole nucleus is a core component of essential biomolecules, such as the amino acid histidine, and is found in many metalloenzymes.[9] Complexes incorporating this moiety may exhibit enhanced biological activity and potentially novel mechanisms of action, such as DNA intercalation or enzyme inhibition.[11][12]

This guide will provide the necessary protocols to harness these properties for the development of novel metal-based compounds.

Synthesis Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is based on the standard and widely practiced method of converting an ester to a carbohydrazide using hydrazine hydrate.[13] The logical precursor is ethyl 1-methyl-1H-imidazole-2-carboxylate.

Causality: The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol is thermodynamically driven and results in the formation of the stable carbohydrazide product.

Materials:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Standard reflux glassware, magnetic stirrer, and heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (0.1 mol) in 100 mL of absolute ethanol.

  • Add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution dropwise while stirring. A two-fold excess of hydrazine ensures the reaction goes to completion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 6-8 hours.

  • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

  • After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Protocol 2: General Synthesis of Metal(II) Complexes

This general protocol can be adapted for various divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).[14]

Causality: The ligand is dissolved in a suitable solvent and reacted with a metal salt. The metal ion acts as a Lewis acid, coordinating with the electron-donating atoms of the ligand. The reaction is often carried out in a 1:2 metal-to-ligand molar ratio to favor the formation of octahedral complexes, though other stoichiometries can be targeted.[15] A slight increase in pH via a base can facilitate the deprotonation of the ligand for enolization.

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Reflux apparatus

Procedure:

  • Dissolve the ligand (2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Observation Point: A color change and/or the formation of a precipitate upon mixing is a strong indication of complex formation.

  • (Optional) If enolization is desired, add 2-3 drops of triethylamine to the reaction mixture to act as a base.

  • Heat the resulting mixture to reflux for 2-4 hours to ensure the completion of the reaction.

  • Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.

  • Wash the complex with methanol and then diethyl ether to remove impurities.

  • Dry the final product in a vacuum desiccator.

Physicochemical Characterization: A Guide to Interpretation

Accurate characterization is critical to confirm the structure and purity of the synthesized ligand and its metal complexes.

Spectroscopic Analysis
Technique Expected Observations for Ligand (L) Expected Changes Upon Complexation [M(L)₂] Rationale for Change
FT-IR (KBr, cm⁻¹)ν(N-H) stretch: ~3300-3100 (broad)ν(C=O) stretch (Amide I): ~1670ν(C=N) imidazole: ~1580Disappearance or shift of ν(N-H)Shift of ν(C=O) to lower frequency (e.g., 1640)Appearance of new ν(C-O) ~1250 if enolizedShift of ν(C=N) imidazoleNew bands in far-IR (~550-400) for ν(M-N) and ν(M-O)[7]Coordination through the amino nitrogen and carbonyl oxygen weakens the respective bonds, causing a redshift.[16] Enolization leads to the disappearance of the C=O bond and the appearance of a C-O single bond.[7] Coordination to the imidazole nitrogen alters its vibrational frequency. The new low-frequency bands are direct evidence of metal-ligand bond formation.[17]
¹H NMR (DMSO-d₆, ppm)δ ~10.0 (s, 1H, -CONHH )δ ~8.5 (s, 1H, -CONH )δ ~7.0-7.5 (m, 2H, imidazole CH)δ ~3.8 (s, 3H, -CH₃)Broadening or disappearance of NH proton signals.Shift in imidazole and methyl proton signals.Coordination to a paramagnetic metal ion (like Cu(II) or Co(II)) causes significant broadening of nearby proton signals.[18] For diamagnetic metals (like Zn(II)), coordination induces shifts in the chemical environment of the protons, leading to changes in their resonance frequencies.[8]
UV-Vis (DMSO)Intense bands < 300 nm (π→π)Weaker band ~320 nm (n→π)Shift in ligand-centered transitions (hypsochromic or bathochromic).Appearance of new, weak bands in the visible region (d-d transitions for transition metals).Coordination alters the energy levels of the ligand's molecular orbitals. The new bands in the visible region are characteristic of electron transitions between the d-orbitals of the metal ion, and their position provides information about the complex's geometry (e.g., octahedral or tetrahedral).[18]
Other Essential Techniques
  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values for the proposed molecular formula of the ligand and its complexes. This is a fundamental confirmation of stoichiometry.[15]

  • Molar Conductance: Measured in a solvent like DMF or DMSO, low conductivity values typically indicate a non-electrolytic nature, suggesting that any anions (like Cl⁻ or NO₃⁻) are part of the coordination sphere rather than free counter-ions.[6]

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the complexes and can reveal the presence of coordinated or lattice solvent molecules.[19] The decomposition pattern can also give clues about the structure of the complex.[17]

  • Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) or high-spin and low-spin Co(II)).[15]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion.[8][11][14]

Visualization of Key Processes and Structures

Experimental Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_analysis Complex Characterization L1 Ester Precursor + Hydrazine Hydrate L2 Reflux in Ethanol L1->L2 L3 Isolation & Purification L2->L3 L4 Characterization (FTIR, NMR) L3->L4 C1 Ligand + Metal Salt L3->C1 Pure Ligand C2 Reflux in Methanol C1->C2 C3 Isolation & Purification C2->C3 A1 Spectroscopy (FTIR, UV-Vis) C3->A1 A2 Structural Analysis (Elemental, TGA, XRD) C3->A2 A3 Property Measurement (Conductivity, Magnetism) C3->A3 A4 A4 A2->A4 Application Testing (e.g., Cytotoxicity, Catalysis)

Sources

Application Notes and Protocols for Determining Cytotoxicity of 1-methyl-1H-imidazole-2-carbohydrazide Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 1-methyl-1H-imidazole-2-carbohydrazide derivatives on cancer cell lines. This document outlines the underlying principles of the assay, provides a detailed, step-by-step protocol, and offers insights into data analysis and interpretation, ensuring the generation of reliable and reproducible results.

Introduction: The Rationale for Cytotoxicity Screening

The development of novel therapeutic agents is a cornerstone of oncological research. This compound derivatives represent a class of compounds with potential anticancer properties. A critical initial step in the evaluation of these, and any, potential anticancer compounds is the assessment of their cytotoxic activity against relevant cancer cell lines. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[1][2] It provides a quantitative measure of cell viability and proliferation, which is essential for determining the dose-dependent effects of the test compounds.[2]

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[1] The central mechanism involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[3][4] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, which are predominantly located in the mitochondria.[1][3][4][5]

Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, i.e., viable, cells.[1] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color serves as an indicator of cell viability.[3]

Diagram of the MTT to Formazan Conversion

MTT_Conversion MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzymes Mitochondrial Dehydrogenases (in viable cells) Enzymes->MTT Catalyzes

Caption: Enzymatic reduction of MTT to formazan by viable cells.

Materials and Reagents

The following is a general list of materials and reagents required. Specific details may vary based on the cell line and laboratory-specific protocols.

Reagent/Material Specifications Storage
This compound derivativesStock solutions of known concentration in an appropriate solvent (e.g., DMSO)-20°C or as recommended
Selected Cancer Cell Line(s)e.g., MCF-7 (breast), HT-29 (colon), K562 (leukemia)[6]Liquid Nitrogen / 37°C, 5% CO2 Incubator
Complete Cell Culture MediumAs recommended for the specific cell line4°C
Fetal Bovine Serum (FBS)Heat-inactivated-20°C
Penicillin-Streptomycin Solution100x-20°C
Trypsin-EDTA0.25% or as required4°C or -20°C
Phosphate-Buffered Saline (PBS)pH 7.4, sterileRoom Temperature
MTT Reagent5 mg/mL in sterile PBS[2][3][5]4°C, protected from light
Solubilization Solutione.g., Dimethyl sulfoxide (DMSO)[2], acidified isopropanol, or 10% SDS in 0.01 N HCl[7]Room Temperature
96-well flat-bottom microplatesSterile, tissue culture treatedRoom Temperature
Microplate ReaderCapable of measuring absorbance at 570 nm[5]N/A

Experimental Protocol

This protocol is designed for adherent cell lines. Modifications for suspension cells are noted where applicable.

Cell Seeding
  • Cell Culture: Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO₂ until they reach approximately 80% confluency.

  • Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via Trypan Blue exclusion).

  • Seeding: Dilute the cell suspension to the optimal seeding density in complete medium. This density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[1] A typical starting point is 1 x 10⁴ to 1 x 10⁵ cells/mL.[5]

  • Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]

    • Expert Tip: To mitigate the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium without cells and use the inner wells for the experiment.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.[1]

Compound Treatment
  • Preparation of Test Compounds: Prepare a series of dilutions of the this compound derivatives in serum-free or low-serum medium from a stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Controls: Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compounds. This represents 100% cell viability.

      • Untreated Control: Cells in medium without any treatment.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or cisplatin).[6]

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]

MTT Assay Procedure
  • Addition of MTT Reagent: Following the treatment incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[5] During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals should be visible under a microscope.

  • Solubilization of Formazan:

    • For DMSO Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well.[2]

    • For SDS-HCl Solubilization: Add 100 µL of 10% SDS in 0.01 N HCl directly to each well without aspirating the medium.[7] This method can improve accuracy by avoiding the loss of formazan crystals during aspiration.[7]

  • Incubation and Shaking: Incubate the plate in the dark at room temperature for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals.[3][5] For SDS-HCl, a longer incubation (e.g., 2-4 hours or overnight) may be required.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3] Readings should be taken within 1 hour of solubilization.[3][9]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Add derivatives at various concentrations B->C D Incubate for desired period (24-72h) C->D E Add MTT Reagent (Incubate 2-4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Incubate with shaking F->G H Measure Absorbance at 570 nm G->H

Caption: General experimental workflow for the MTT assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculation of Percentage Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[5]

  • IC₅₀ Determination: From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[5] This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[10]

Trustworthiness and Self-Validation

To ensure the integrity of the results, consider the following:

  • Linearity: Before conducting cytotoxicity experiments, it is crucial to establish a linear relationship between the cell number and the absorbance values for each cell line.[11] This ensures that the measured absorbance falls within a range that accurately reflects the number of viable cells.

  • Compound Interference: Hydrazide derivatives, like other chemical compounds, have the potential to interfere with the MTT assay. This can occur if the compound directly reduces MTT or if it affects cellular metabolism in a way that is not directly linked to cytotoxicity.[12] To test for this, include a control where the compound is added to cell-free medium with the MTT reagent to see if a color change occurs.[12]

  • Microscopic Examination: Always visually inspect the cells under a microscope before adding the MTT reagent. This can provide qualitative information about cell morphology, confluency, and signs of cytotoxicity that can be correlated with the quantitative data from the assay.[1]

Troubleshooting

Problem Possible Cause Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errors, edge effect.Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. Avoid using the outer wells of the plate.[8]
Low absorbance readings in control wellsInsufficient cell number, low metabolic activity, premature cell death.Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase.
High background in blank wellsContamination of medium or reagents.Use fresh, sterile reagents and maintain aseptic technique.[11]
Increased absorbance with higher compound concentrationCompound interferes with MTT reduction, or induces a stress response that increases metabolic activity.Check for direct reduction of MTT by the compound in a cell-free system.[12] Correlate results with other viability assays (e.g., Trypan Blue, LDH assay).[12][13]
Incomplete solubilization of formazan crystalsInsufficient solubilization time or volume, inefficient mixing.Increase incubation time with the solubilizing agent and ensure thorough mixing on an orbital shaker.[7]

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Ghasemi, M., Liang, S., Luu, Q. M., et al. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
  • Hayat, M. A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
  • Asadi, A., et al. (2020).
  • ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer and cytotoxicity activity assay was performed by MTT assay. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Hindawi. (2015). In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell proliferation was examined by MTT assay. Cytotoxicity with.... Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Reddit. (2023). struggling with MTT assay. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 1-Methyl-1H-imidazole-2-carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of novel metal complexes based on the ligand 1-methyl-1H-imidazole-2-carbohydrazide. The protocols and interpretive guidance are designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of coordination chemistry and are supported by authoritative references.

Introduction: The Rationale and Potential of Imidazole-Carbohydrazide Ligands

The convergence of an imidazole ring and a carbohydrazide moiety within a single molecular framework presents a compelling scaffold for the design of versatile metal-coordinating ligands. The imidazole nucleus, a key component of biologically significant molecules like histidine, offers a nitrogen donor atom that readily participates in coordination with metal ions.[1] The carbohydrazide group introduces additional donor sites (N and O atoms), enabling the formation of stable chelate rings with transition metals.[2] Metal complexes derived from such ligands are of significant interest due to their potential applications in medicinal chemistry, often exhibiting enhanced biological activities, such as antimicrobial, antifungal, and anticancer properties, when compared to the free ligands.[3][4][5] The chelation is thought to enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes.[6]

This document outlines the synthesis of this compound and its subsequent complexation with various transition metal ions. A detailed exposition of the essential characterization techniques is provided, emphasizing the causality behind experimental choices and the interpretation of the resulting data.

Part 1: Synthesis of the Ligand and its Metal Complexes

Synthesis of this compound (L)

The synthesis of the title ligand can be achieved through a two-step process starting from 1-methyl-1H-imidazole-2-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Protocol 1: Synthesis of this compound

  • Esterification: To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the obtained methyl ester (1 eq.) in ethanol and add an excess of hydrazine hydrate (5-10 eq.). Reflux the mixture for 12-24 hours.[7] The progress of the reaction should be monitored by TLC. Upon completion, the product often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with cold ethanol, and dried in a desiccator. Recrystallization from a suitable solvent like ethanol or methanol may be required for purification.

General Protocol for the Synthesis of Metal(II) Complexes

The metal complexes can be synthesized by reacting the ligand with the corresponding metal salts in a suitable solvent.

Protocol 2: Synthesis of M(L)₂X₂ Type Complexes (where M = Co(II), Ni(II), Cu(II), Zn(II); X = Cl⁻, NO₃⁻)

  • Dissolve this compound (2 mmol) in hot ethanol (20 mL).

  • In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) (1 mmol) in a minimal amount of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • The mixture is then refluxed for 2-4 hours, during which a colored precipitate of the complex is often formed.

  • After cooling to room temperature, the solid complex is collected by filtration, washed with ethanol, and then with diethyl ether.

  • The final product is dried in a vacuum desiccator over anhydrous CaCl₂.

Part 2: Physicochemical Characterization of the Complexes

A suite of analytical techniques is essential to elucidate the structure, stoichiometry, and properties of the synthesized complexes.

Elemental Analysis and Molar Conductance
  • Elemental Analysis (C, H, N): This fundamental technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complexes. The experimental values are compared with the calculated values for the proposed molecular formula to establish the stoichiometry of the metal-ligand interaction.[8]

  • Molar Conductance: Measurement of the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) at a specific concentration (typically 10⁻³ M) helps to determine their electrolytic nature.[9] Non-electrolytic complexes will have low molar conductance values, while ionic complexes will exhibit higher values.[10]

Spectroscopic Characterization

IR spectroscopy is a powerful tool for determining the coordination mode of the ligand to the metal ion. By comparing the IR spectrum of the free ligand with those of the metal complexes, key shifts in vibrational frequencies can be identified.

Expected Observations and Interpretations:

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
N-H (Amide)~3200-3300Shift to lower or higher frequencyInvolvement of the hydrazinic nitrogen in coordination.
C=O (Amide I)~1650-1680Shift to lower frequency (~1620-1640)Coordination of the carbonyl oxygen to the metal ion.[11]
C=N (Azomethine)N/A (forms upon tautomerization)~1600-1620Indicates enolization of the ligand and coordination through the azomethine nitrogen.
Imidazole C=N~1580-1610Shift to higher or lower frequencyCoordination of the imidazole ring nitrogen to the metal ion.[12]
M-O / M-NN/A~400-600Appearance of new bands in the far-IR region confirms the formation of metal-oxygen and metal-nitrogen bonds.

NMR spectroscopy is particularly useful for characterizing diamagnetic complexes (e.g., Zn(II)).

  • ¹H NMR: The proton NMR spectrum of the free ligand will show characteristic signals for the imidazole ring protons, the N-methyl protons, and the -NH and -NH₂ protons of the hydrazide group. Upon complexation, the signals of the protons adjacent to the coordination sites are expected to shift. The disappearance of the -NH proton signal can indicate deprotonation upon coordination.[13]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand, especially those of the carbonyl group and the imidazole ring, will shift upon coordination to the metal center.[14]

These techniques provide valuable information about the electronic structure and geometry of the metal complexes, particularly for those with d-d transitions (e.g., Co(II), Ni(II), Cu(II)).

  • UV-Vis Spectroscopy: The electronic spectra of the complexes in a suitable solvent or in the solid state (diffuse reflectance) will show bands corresponding to intra-ligand transitions (usually in the UV region) and d-d transitions (in the visible region). The position and intensity of the d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[15]

  • Magnetic Susceptibility: Measurement of the magnetic moment of the complexes at room temperature helps to determine the number of unpaired electrons and, consequently, the geometry of the complex. For example, octahedral Ni(II) complexes are expected to have a magnetic moment in the range of 2.9-3.4 B.M., while square planar Ni(II) complexes are diamagnetic.[9]

Structural Elucidation by Single-Crystal X-ray Diffraction

The unequivocal determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.[14][16][17]

Protocol 3: Crystal Growth for X-ray Diffraction

  • Prepare a saturated solution of the purified metal complex in a suitable solvent or solvent mixture (e.g., DMF, DMSO, ethanol-chloroform).

  • Filter the solution to remove any suspended particles.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Alternatively, the slow diffusion of a precipitating solvent into the solution of the complex can yield single crystals.

  • Once suitable crystals are formed, they can be mounted and analyzed using a single-crystal X-ray diffractometer.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition pattern of the metal complexes.[18][19]

  • TGA: Measures the change in mass of a sample as a function of temperature. The resulting thermogram provides information about the decomposition temperatures, the presence of coordinated or lattice water molecules, and the final residue (often the metal oxide).[20][21]

  • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. DSC curves can show endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.[20]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand 1-Methyl-1H-imidazole- 2-carbohydrazide (L) Complex Metal Complex [M(L)ₓ(X)ᵧ(H₂O)₂] Ligand->Complex Reflux in Ethanol MetalSalt Metal Salt (e.g., CuCl₂, Ni(NO₃)₂) MetalSalt->Complex Elemental Elemental Analysis (C, H, N) Complex->Elemental Stoichiometry Conductance Molar Conductance Complex->Conductance Electrolytic Nature Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Complex->Spectroscopy Coordination Mode & Geometry Magnetic Magnetic Susceptibility Complex->Magnetic Geometry XRay Single-Crystal X-ray Diffraction Complex->XRay 3D Structure Thermal Thermal Analysis (TGA/DSC) Complex->Thermal Thermal Stability

Caption: Workflow for the synthesis and characterization of metal complexes.

Part 3: Potential Applications and Biological Evaluation

Metal complexes of ligands containing imidazole and carbohydrazide moieties have demonstrated promising biological activities.[3][4][22] It is therefore pertinent to evaluate the synthesized complexes for their potential as therapeutic agents.

Antimicrobial Activity Screening

The in vitro antimicrobial activity of the ligand and its metal complexes can be screened against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[23][24] Often, the metal complexes exhibit enhanced antimicrobial activity compared to the free ligand.[6]

Protocol 4: Agar Well Diffusion Method for Antimicrobial Screening

  • Prepare nutrient agar plates and inoculate them with the test microorganisms.

  • Punch wells of a standard diameter into the agar plates.

  • Add a fixed concentration of the test compounds (ligand and metal complexes) dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • A well containing only the solvent serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Logical Flow for Biological Evaluation

G Start Synthesized Complexes Screening In Vitro Antimicrobial Screening Start->Screening Agar Well Diffusion MIC Determine MIC (Broth Dilution) Screening->MIC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotoxicity Potent Compounds Mechanism Mechanistic Studies Cytotoxicity->Mechanism Lead Compounds

Caption: Logical progression for the biological evaluation of synthesized complexes.

Conclusion

The synthesis and characterization of metal complexes of this compound offer a promising avenue for the development of new coordination compounds with interesting structural features and potential biological applications. The systematic application of the analytical and spectroscopic techniques detailed in this guide will enable researchers to thoroughly characterize these novel materials and explore their potential in various scientific and therapeutic fields.

References

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  • Synthesis and spectral characterization of some metal complexes with new heterocyclic azo imidazole dye ligand and study biological activity as anticancer. (n.d.). Semantic Scholar.
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  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (n.d.). ResearchGate.
  • Synthesis, crystal structure, and properties of two metal complexes of imidazole and an ONO donor hydrazone. (n.d.). ResearchGate.
  • Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. (2024, September 24). PubMed Central.
  • imidazol-2-yl)methylene)carbonohydrazide (1) and 1,5-bis(((1H - IOSR Journal. (2023, March 8). IOSR Journal of Applied Chemistry.
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  • Metal complexes of (E)-N'-{(2-hydroxynaphthalen-1-yl) methylene}Furan-2-carbohydrazide: Preparation, Characterization and Antimicrobial activity. (n.d.). ResearchGate.
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Application Notes and Protocols: Synthesizing Novel Derivatives from 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products like histidine and histamine, as well as a multitude of synthetic drugs.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets such as enzymes and receptors.[3] Derivatives of 1-methyl-1H-imidazole, in particular, have been explored as potent inhibitors of key signaling pathways, such as the Jak/STAT pathway, highlighting their therapeutic potential.[4][5]

1-methyl-1H-imidazole-2-carbohydrazide is a versatile starting material, possessing multiple reactive sites that allow for the construction of a diverse library of novel compounds. The terminal hydrazide moiety is a potent nucleophile and a key building block for a variety of heterocyclic systems, including Schiff bases, oxadiazoles, triazoles, and pyrazoles.[1][6] This guide provides detailed synthetic protocols for leveraging the reactivity of this scaffold, offering researchers in drug discovery and medicinal chemistry a practical framework for generating novel molecular entities.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound stems primarily from the reactivity of the terminal -NH-NH2 group. This moiety can undergo condensation reactions with carbonyl compounds or be utilized in cyclization reactions to form stable five-membered heterocyclic rings. The principal strategies detailed herein are:

  • Synthesis of N'-Aryl/Alkylidene-1-methyl-1H-imidazole-2-carbohydrazides (Schiff Bases): A straightforward condensation reaction that serves as a primary diversification step and provides precursors for further cyclization.

  • Cyclization to 1,3,4-Oxadiazole Derivatives: Conversion of the carbohydrazide into a stable, bioisosteric oxadiazole ring, a common moiety in drug candidates.[7]

  • Formation of 1,2,4-Triazole-3-thiol Derivatives: A robust method to introduce a triazole ring, another key pharmacophore, via a thiocarbohydrazide intermediate.

  • Synthesis of Pyrazole Derivatives via a Chalcone Intermediate: A multi-step approach to access highly substituted pyrazole derivatives, which are known for a wide range of biological activities.[8]

The following sections provide detailed, step-by-step protocols for these transformations, along with the underlying chemical logic and illustrative workflows.

Strategy 1: Synthesis of Schiff Base Derivatives

The condensation of a carbohydrazide with an aldehyde or ketone is a fundamental reaction for creating hydrazone (Schiff base) linkages. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon, followed by dehydration.[4][6] These Schiff bases are not only valuable final products but also key intermediates for synthesizing other heterocyclic systems.[9]

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol describes the condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Add the desired substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Reactant Product Typical Yield Reference for Analogy
This compound + 4-chlorobenzaldehydeN'-(4-chlorobenzylidene)-1-methyl-1H-imidazole-2-carbohydrazide85-95%[6]
This compound + 4-methoxybenzaldehydeN'-(4-methoxybenzylidene)-1-methyl-1H-imidazole-2-carbohydrazide88-96%[4]
Workflow for Schiff Base Synthesis

Schiff_Base_Synthesis start 1-methyl-1H-imidazole -2-carbohydrazide reaction Reflux (4-6 hours) start->reaction aldehyde Ar-CHO (Substituted Aldehyde) aldehyde->reaction reagents Ethanol, Glacial Acetic Acid (cat.) reagents->reaction in workup Cooling & Filtration reaction->workup product N'-(Arylmethylidene)- 1-methyl-1H-imidazole -2-carbohydrazide workup->product

Caption: Workflow for the synthesis of Schiff bases.

Strategy 2: Cyclization to 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are important heterocyclic motifs known for their hydrolytic and metabolic stability.[10] They are often used as bioisosteres for ester and amide functionalities in drug design. A common method for their synthesis involves the dehydrative cyclization of N,N'-diacylhydrazines. A more direct route from carbohydrazides involves reaction with a carboxylic acid followed by cyclization, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).[10][11]

Experimental Protocol: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)-5-aryl-1,3,4-oxadiazoles

This protocol details the one-pot synthesis and cyclization of an intermediate diacylhydrazine to form the target oxadiazole.

Materials:

  • This compound

  • Substituted aromatic carboxylic acid (e.g., 4-fluorobenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and gas trap

  • Ice bath

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a dry round-bottom flask, create a mixture of this compound (1.0 mmol) and a substituted aromatic carboxylic acid (1.1 mmol).

  • Carefully add phosphorus oxychloride (5 mL) to the mixture in an ice bath with stirring.

  • After the initial exothermic reaction subsides, fit the flask with a reflux condenser (with a gas trap for HCl) and heat the mixture at reflux for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure oxadiazole derivative.

  • Characterize the final product using appropriate analytical techniques.

Reactant Product Typical Yield Reference for Analogy
This compound + 4-fluorobenzoic acid2-(4-fluorophenyl)-5-(1-methyl-1H-imidazol-2-yl)-1,3,4-oxadiazole60-75%[7][10]
Diagram of 1,3,4-Oxadiazole Formation

Oxadiazole_Formation cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration start Imidazole Carbohydrazide intermediate N,N'-Diacylhydrazine (in situ) start->intermediate acid Ar-COOH acid->intermediate reagent POCl₃, Reflux intermediate->reagent product 2,5-Disubstituted 1,3,4-Oxadiazole reagent->product

Caption: Two-step logic of 1,3,4-oxadiazole synthesis.

Strategy 3: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

Derivatives of 1,2,4-triazole are known for a broad spectrum of pharmacological activities.[12] A common and effective route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of a carbohydrazide with carbon disulfide (CS₂) in a basic medium to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by heating with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-amino-5-(1-methyl-1H-imidazol-2-yl)-4H-1,2,4-triazole-3-thiol

This two-step, one-pot protocol provides a reliable method for synthesizing the triazole-thiol scaffold.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute Ethanol

  • Hydrazine hydrate (80-95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, dropping funnel, and reflux condenser

  • Ice bath

Procedure:

Step 1: Formation of Potassium Dithiocarbazinate Salt

  • Dissolve this compound (1.0 mmol) and potassium hydroxide (1.1 mmol) in absolute ethanol (20 mL) in a round-bottom flask cooled in an ice bath.

  • With vigorous stirring, add carbon disulfide (1.5 mmol) dropwise to the cooled solution over 15 minutes.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 10-12 hours.

  • The precipitated potassium salt intermediate is typically used directly in the next step without isolation.

Step 2: Cyclization to the Triazole-thiol

  • To the reaction mixture containing the potassium salt, add hydrazine hydrate (3.0 mmol).

  • Heat the mixture to reflux for 8-10 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed (use a proper gas trap).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the concentrated residue into cold water (50 mL) and acidify with dilute HCl to a pH of ~5-6.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize from ethanol to yield the pure product.

  • Characterize the final product using appropriate analytical techniques.

Starting Material Product Typical Yield Reference for Analogy
This compound4-amino-5-(1-methyl-1H-imidazol-2-yl)-4H-1,2,4-triazole-3-thiol70-85%
Workflow for 1,2,4-Triazole-3-thiol Synthesis

Triazole_Synthesis start Imidazole Carbohydrazide intermediate Potassium Dithiocarbazinate Salt start->intermediate Step 1 step1_reagents 1. KOH, CS₂, EtOH 2. Stir at RT step1_reagents->intermediate product 4-Amino-5-R-4H- 1,2,4-triazole-3-thiol intermediate->product Step 2 step2_reagents 1. Hydrazine Hydrate 2. Reflux step2_reagents->product workup Acidification & Filtration product->workup

Sources

Application Notes & Protocols: 1-Methyl-1H-imidazole-2-carbohydrazide as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] Similarly, the carbohydrazide moiety is a recognized pharmacophore, known for its hydrogen bonding capabilities and its role as a versatile synthetic handle for creating diverse chemical libraries.[5][6][7][8] The strategic combination of these two motifs in 1-methyl-1H-imidazole-2-carbohydrazide presents a compelling starting point for the discovery of novel therapeutic agents. While this specific molecule is not extensively documented as a standalone therapeutic, its true potential lies in its application as a foundational scaffold for generating libraries of derivatives with a wide spectrum of biological activities.

This guide provides a comprehensive overview of the rationale, synthetic protocols, and biological evaluation strategies for leveraging this compound in modern drug discovery campaigns. We will explore its potential as a precursor for kinase inhibitors, particularly targeting the JAK-STAT pathway, and provide detailed, field-proven methodologies for its synthesis, derivatization, and subsequent screening.

Scientific Rationale: A Scaffold for Targeted Therapies

The 1-methyl-1H-imidazole core offers a stable, aromatic platform with a nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal ions in enzyme active sites. The methylation at the N1 position prevents tautomerization and provides a fixed vector for substituent exploration. The carbohydrazide group at the C2 position is the key to synthetic diversification. It can be readily condensed with a wide array of aldehydes and ketones to form hydrazones, a class of compounds frequently associated with anticancer, antimicrobial, and anti-inflammatory activities.[9][10]

Notably, derivatives of 1-methyl-1H-imidazole have shown potent inhibitory activity against Janus kinases (Jak2), which are key components of the JAK-STAT signaling pathway.[11][12] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other cancers.[11] Therefore, using this compound as a starting point to generate novel derivatives for screening against kinases like Jak2 is a scientifically sound and promising strategy.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the target scaffold from a commercially available starting material, ethyl 1-methyl-1H-imidazole-2-carboxylate. The process involves a straightforward hydrazinolysis reaction.

Workflow Diagram: Synthesis of the Scaffold

G start Ethyl 1-methyl-1H-imidazole-2-carboxylate reagent Hydrazine Hydrate (excess) Ethanol (solvent) start->reagent 1. Add to reaction vessel reaction Reflux (e.g., 80°C, 4-6 hours) reagent->reaction 2. Heat to reflux workup Cooling & Precipitation reaction->workup 3. Reaction completion purification Filtration & Washing (cold ethanol) workup->purification 4. Isolate solid product This compound purification->product 5. Obtain pure product

Caption: Synthetic workflow for this compound.

Materials:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate

  • Hydrazine hydrate (≥98%)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of ethyl 1-methyl-1H-imidazole-2-carboxylate in 100 mL of anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (approximately 15 mL). The large excess drives the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting ester should be consumed within 4-6 hours.

  • Product Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Further cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the product cake with a small amount of cold ethanol to remove any unreacted starting materials or residual hydrazine.

  • Drying: Dry the purified this compound under vacuum to obtain the final product. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm identity and purity.

Part 2: Library Synthesis via Hydrazone Formation

This protocol describes the parallel synthesis of a library of N'-substituted benzylidene-1-methyl-1H-imidazole-2-carbohydrazides. This is a robust method for rapidly generating chemical diversity from the core scaffold.

Workflow Diagram: Hydrazone Library Synthesis

G scaffold This compound aldehydes Array of Substituted Benzaldehydes (R-CHO) scaffold->aldehydes 1. Dispense into parallel reactors reaction Ethanol, Catalytic Acetic Acid Reflux, 2-4 hours aldehydes->reaction 2. Add solvent & catalyst, then heat workup Cooling & Precipitation reaction->workup 3. Reaction completion purification Parallel Filtration & Washing workup->purification 4. Isolate products library Library of Hydrazone Derivatives purification->library 5. Obtain diverse library G cluster_membrane Cell Membrane receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activation & Autophosphorylation STAT_dimer STAT Dimer JAK->STAT_dimer 3. STAT Phosphorylation & Dimerization cytokine Cytokine cytokine->receptor 1. Binding nucleus Nucleus STAT_dimer->nucleus 4. Translocation gene Gene Transcription nucleus->gene 5. Gene Expression (Proliferation, Survival) inhibitor Imidazole Derivative (Potential Inhibitor) inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a potential imidazole derivative.

Protocol: In Vitro Kinase Inhibition Assay (Jak2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the Jak2 enzyme.

Materials:

  • Recombinant human Jak2 enzyme

  • ATP

  • Suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Synthesized compound library (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader (luminometer)

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well plate. Include positive (known Jak2 inhibitor, e.g., Ruxolitinib) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Prepare a master mix containing the Jak2 enzyme and the peptide substrate in the assay buffer. Add this mix to the wells containing the compounds and incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer and add it to all wells to start the kinase reaction. Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for the positive control). Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation

The screening results should be summarized in a table for clear comparison of the structure-activity relationship (SAR).

Compound IDR-Group (on Benzaldehyde)Jak2 IC₅₀ (µM)
SC-001 H> 50
SC-002 4-Cl15.2
SC-003 4-OCH₃28.5
SC-004 4-NO₂8.9
.........

Conclusion and Future Directions

This compound is a high-potential scaffold for the development of novel small molecule inhibitors. The synthetic accessibility and the ease of diversification through hydrazone formation allow for the rapid generation of focused libraries for biological screening. The protocols outlined herein provide a robust framework for synthesizing, derivatizing, and evaluating these compounds, with a particular emphasis on their potential as inhibitors of the JAK-STAT pathway. Promising hits from the initial in vitro screens can be further profiled for selectivity against other kinases, evaluated in cell-based assays for functional activity, and optimized through iterative medicinal chemistry efforts to improve potency and drug-like properties.

References

  • Su, Q., Ioannidis, S., Chuaqui, C., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 15(1), 58. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(19), 6527. [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 658-675. [Link]

  • Akhtar, M. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Current Topics in Medicinal Chemistry, 21(22), 1958-1961. [Link]

  • PubMed. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
  • Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • ResearchGate. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • Mădălina, B., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Farmacia, 59(4), 433-442. [Link]

  • Jinan Forever Chemical Co., Ltd. (n.d.). Application of Carbohydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Sharma, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery: From Targets to Therapeutics. [Link]

  • Patsnap. (n.d.). One-pot process for the preparation of antiemetic agent, 1,2,3,9-tetrahydro-9-methyl-3[(2-methyl)-1H-imidazole-1-yl)methyl]-4H-carbazol-4-O. Retrieved from [Link]

  • de Giuseppe, P. O., et al. (2016). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters, 590(23), 4350-4363. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US7521565B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt.
  • ResearchGate. (2018). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. [Link]

  • Google Patents. (n.d.). US8273738B2 - Imidazole derivatives.

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In Vitro Evaluation of 1-Methyl-1H-imidazole-2-carbohydrazide Against Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 1-methyl-1H-imidazole-2-carbohydrazide, a novel heterocyclic compound with potential as an anticancer agent. The imidazole core is a recognized pharmacophore in numerous clinically approved drugs, and its derivatives have demonstrated a wide range of biological activities, including the ability to induce apoptosis and cell cycle arrest in cancer cells.[1][2][3] This guide, designed for researchers in oncology and drug development, details the necessary protocols for assessing the compound's cytotoxic and cytostatic effects against various cancer cell lines. We present step-by-step methodologies for cell culture, cytotoxicity determination via the MTT assay, and mechanistic studies including apoptosis detection by Annexin V/Propidium Iodide staining and cell cycle analysis using flow cytometry. The causality behind experimental choices, the importance of appropriate controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating Imidazole Derivatives

Cancer remains a leading cause of mortality worldwide, driving the urgent need for novel and more effective therapeutic agents.[3] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry.[2] The imidazole ring, a five-membered aromatic heterocycle, is of particular interest due to its unique electronic properties and ability to engage in hydrogen bonding, allowing it to interact with a wide array of biological targets.[4]

Several established anticancer drugs, such as dacarbazine and nilotinib, feature an imidazole scaffold, validating its clinical relevance.[4] The anticancer mechanisms of imidazole derivatives are diverse and include the inhibition of critical enzymes like protein kinases (e.g., EGFR, VEGFR, MAPKs), disruption of microtubule dynamics, DNA intercalation, and the induction of programmed cell death (apoptosis).[1][2][5] Furthermore, the hydrazide-hydrazone moiety, present in the subject compound, is recognized for its significant biological activities and its role as a versatile linker in creating hybrid molecules with enhanced anticancer efficacy.[6][7][8]

The compound this compound combines these two key pharmacophores. This guide provides the foundational protocols to systematically evaluate its potential as an anticancer agent in vitro, laying the groundwork for further preclinical development.

Compound Profile

  • Compound Name: this compound

  • Molecular Formula: C5H8N4O

  • Structure:

/ N---C-CH3 / / CH--CH

  • Preparation: The compound is typically synthesized from the corresponding ester, ethyl 1-methyl-1H-imidazole-2-carboxylate, by reacting it with hydrazine hydrate in an alcoholic solvent. Similar carbohydrazide synthesis protocols are well-documented in the literature.[9][10]

  • Handling and Storage: The compound should be stored as a solid in a cool, dry, and dark place. For biological assays, prepare a stock solution (e.g., 10-100 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

A systematic in vitro evaluation begins with assessing the compound's general toxicity against cancer cells to determine its potency (IC50). Subsequent assays then probe the underlying mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Studies Cell_Culture Cell Line Propagation (e.g., MCF-7, HeLa) Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep Compound Stock Preparation (in DMSO) Treatment Treat with Serial Dilutions of Compound Compound_Prep->Treatment Seeding->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 Calculate IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry Data_Analysis Data Interpretation Flow_Cytometry->Data_Analysis

Caption: High-level experimental workflow for the in-vitro evaluation of the test compound.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Principle: Establishing and maintaining healthy, logarithmically growing cancer cell cultures is paramount for obtaining reliable and reproducible results. This protocol provides standard conditions for two commonly used adherent cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma).

Materials:

  • MCF-7 (ATCC® HTB-22™) or HeLa (ATCC® CCL-2™) cells

  • Complete Growth Medium:

    • For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.[11]

    • For HeLa: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[12]

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • 0.25% Trypsin-EDTA solution

  • T-75 culture flasks

  • Humidified incubator set to 37°C and 5% CO2

Procedure:

  • Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.[13][14] Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.[13]

  • Initial Culture: Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[15]

  • Plating: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh medium. Transfer the entire volume to a T-75 flask.

  • Incubation: Place the flask in a 37°C, 5% CO2 incubator.[12]

  • Maintenance: Change the growth medium every 2-3 days.[11]

  • Subculturing (Passaging): When cells reach 80-90% confluency, perform subculturing.[14] a. Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.[13] b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[11] c. Neutralize the trypsin by adding 7-8 mL of complete growth medium.[11] d. Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube. e. Centrifuge at 125 x g for 5 minutes. f. Resuspend the pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Logarithmically growing cancer cells

  • 96-well flat-bottom tissue culture plates

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Spectrophotometric grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of this suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the test compound and Doxorubicin in complete growth medium. A typical concentration range to start with is 0.1, 1, 10, 50, 100, and 200 µM. b. Include a "Vehicle Control" (medium with the same final concentration of DMSO used for the highest compound dose, typically ≤0.5%) and a "Medium Only" blank control. c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Perform each concentration in triplicate.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "Medium Only" blank from all other readings. b. Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[16][18]

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use trypsin and neutralize with medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[19] b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[17][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Q3 (Annexin V- / PI-): Live, healthy cells.

    • Q4 (Annexin V+ / PI-): Early apoptotic cells.

    • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Q1 (Annexin V- / PI+): Necrotic cells (or dead cells from mechanical injury).[17] An increase in the percentage of cells in Q4 and Q2 in treated samples compared to the vehicle control indicates apoptosis induction.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA.[20] By staining fixed and permeabilized cells, the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content.[21] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have intermediate DNA content.

Materials:

  • Cells treated with the test compound (at IC50 concentration) for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to eliminate staining of double-stranded RNA.[20][21]

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[20][21]

  • Incubation: Fix the cells on ice for at least 30 minutes or store them at 4°C for up to several weeks.[21][22]

  • Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with PBS to remove the ethanol.[21][22]

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events.[21] Use a linear scale for the PI signal and appropriate gating to exclude doublets.

  • Data Interpretation: Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT). An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) in treated samples compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Data Presentation and Interpretation

Example Cytotoxicity Data

Summarize the IC50 values obtained from the MTT assay in a clear, tabular format.

Cell LineCompoundIC50 (µM) ± SD (n=3)
MCF-7 This compound[Example Value: 25.4 ± 2.1]
Doxorubicin (Positive Control)[Example Value: 0.8 ± 0.1]
HeLa This compound[Example Value: 18.9 ± 1.5]
Doxorubicin (Positive Control)[Example Value: 0.5 ± 0.08]
BJ (Normal) This compound[Example Value: >100]

Note: These are hypothetical values for illustrative purposes. Comparing the IC50 against a normal, non-cancerous cell line (like BJ fibroblasts) is crucial for assessing preliminary selectivity.

Proposed Mechanism of Action

Based on the known activities of imidazole derivatives, this compound may exert its anticancer effects through several potential pathways. Imidazole-based compounds are known kinase inhibitors, and a primary mechanism could involve the inhibition of receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[5] Inhibition of the EGFR signaling cascade can block downstream pathways like RAS/MAPK and PI3K/Akt, which are critical for cell proliferation and survival. This disruption can lead to cell cycle arrest and the induction of apoptosis.[2]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Compound 1-methyl-1H-imidazole- 2-carbohydrazide Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Arrest Cell Cycle Arrest ERK->Arrest

Caption: Proposed mechanism: Inhibition of EGFR signaling by the test compound.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Keep, R. F., et al. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed, 1991. Available from: [Link]

  • Crowley, L. C., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, 2016. Available from: [Link]

  • Al-Ostath, S., et al. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate, 2024. Available from: [Link]

  • Rani, S., et al. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Asian Journal of Research in Chemistry, 2024. Available from: [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Alam, M. M., et al. An acumen into anticancer efficacy of imidazole derivatives. Future Journal of Pharmaceutical Sciences, 2024. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • Kumar, A., et al. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry, 2021. Available from: [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. 2024. Available from: [Link]

  • ResearchGate. Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. 2023. Available from: [Link]

  • MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. 2021. Available from: [Link]

  • Yancheva, D., et al. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. PMC, 2025. Available from: [Link]

  • McCarthy, C., et al. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC, 2018. Available from: [Link]

  • Świątek, P., et al. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Bentham Science, 2019. Available from: [Link]

  • da Cruz, A. C. F., et al. A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 2023. Available from: [Link]

  • Khoshneviszadeh, M., et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC, 2019. Available from: [Link]

  • ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... 2023. Available from: [Link]

  • ResearchGate. SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... 2020. Available from: [Link]

  • National Cancer Institute. In vitro antitumor activity (NCI, USA) [SRB procedure]. Available from: [Link]

  • ENCODE. MCF-7 Cell Culture. Available from: [Link]

  • ENCODE. MCF-7 Cell Culture and +/- estrogen treatment. Available from: [Link]

  • Altogen Biosystems. MCF-7 Culture Protocol. Available from: [Link]

  • Protocols.io. Cell culture of 7721 or HeLa cells. 2017. Available from: [Link]

  • Kaymakcıoğlu, B., et al. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 2019. Available from: [Link]

  • Ioannidis, S., et al. Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters, 2011. Available from: [Link]

  • Khoshneviszadeh, M., et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed, 2019. Available from: [Link]

  • Al-Ostath, S., et al. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI, 2024. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this key chemical intermediate. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields effectively.

The primary and most reliable method for synthesizing this compound is through the hydrazinolysis of its corresponding ester, methyl 1-methyl-1H-imidazole-2-carboxylate. This process is generally robust, but several critical parameters can significantly impact the final yield and purity. This guide addresses the most common challenges encountered during this synthesis.

Core Synthetic Workflow

The synthesis is typically a two-step process if starting from the carboxylic acid, or a single step if the methyl ester is already available. The workflow is visualized below.

SynthesisWorkflow cluster_0 Step 1: Esterification (Optional) cluster_1 Step 2: Hydrazinolysis A 1-Methyl-1H-imidazole-2-carboxylic acid B Methyl 1-methyl-1H-imidazole-2-carboxylate A->B  MeOH, cat. H₂SO₄  Reflux C Methyl 1-methyl-1H-imidazole-2-carboxylate D This compound C->D  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol, Reflux

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Here we address specific questions and issues that may arise during the synthesis.

Q1: What is the standard, most reliable protocol for the hydrazinolysis of methyl 1-methyl-1H-imidazole-2-carboxylate?

The most common and effective method is the reaction of the methyl ester with hydrazine hydrate in an alcoholic solvent under reflux.[1][2] The general transformation involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon. A typical procedure involves dissolving the ester in methanol or ethanol and adding an excess of hydrazine hydrate, followed by heating the mixture to reflux for several hours.[1][2][3]

Q2: My reaction yield is consistently below 50%. What are the most critical parameters I should investigate to improve it?

Low yield is the most common complaint. The cause can usually be traced back to one of four key areas: reagent stoichiometry, reaction conditions, starting material purity, or work-up procedure.

  • Hydrazine Hydrate Stoichiometry: It is standard practice to use a significant excess of hydrazine hydrate (typically 2 to 10 equivalents) to ensure the reaction goes to completion.[1][2] The reaction is an equilibrium, and a large excess of one reagent pushes it toward the product side. However, an extremely large excess can sometimes make product isolation more difficult. Start with 2-3 equivalents and increase if you see incomplete conversion via TLC.

  • Reaction Temperature and Time: This reaction typically requires heat to proceed at a reasonable rate. Refluxing in ethanol or methanol is the standard condition.[1][4] The reaction time can vary from 3 to 24 hours. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can lead to the degradation of the product or starting material.

  • Solvent Choice: Ethanol and methanol are the preferred solvents as they readily dissolve both the ester and hydrazine hydrate and have appropriate boiling points for reflux.[1][2] Ensure the solvent is of sufficient purity and anhydrous if possible, as water can potentially hydrolyze the starting ester back to the carboxylic acid, although this is less of a concern in the presence of a large excess of basic hydrazine.

  • Purity of Starting Ester: The purity of the methyl 1-methyl-1H-imidazole-2-carboxylate is paramount. Any impurities from the esterification step (e.g., unreacted carboxylic acid) will carry through and complicate purification, ultimately lowering the isolated yield.

Q3: How can I effectively monitor the reaction's progress to determine the optimal reaction time?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

  • Eluent System: A mobile phase of Chloroform:Methanol (e.g., 9:1 or 9.5:0.5 v/v) or Ethyl Acetate:Ethanol (e.g., 9:1 v/v) typically provides good separation.[2]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Interpretation: The starting ester is less polar and will have a higher Rf value (travels further up the plate). The product, this compound, is significantly more polar due to the hydrazide group (-CONHNH₂) and will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting ester has disappeared.

Q4: My final product is an oil or fails to crystallize properly. What should I do?

This issue usually points to impurities or residual solvent.

  • Probable Cause 1: Impurities. The presence of unreacted starting material or side products can act as a eutectic impurity, preventing crystallization.

  • Solution: Attempt to purify the oil using column chromatography. A silica gel column with a gradient elution starting from ethyl acetate to a mixture of ethyl acetate/methanol can effectively separate the polar product from the less polar impurities.

  • Probable Cause 2: Residual Solvent/Hydrazine. Ensure all methanol/ethanol and excess hydrazine are removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of hydrazine hydrate.

  • Solution: After concentrating the crude product, dissolve it in a minimal amount of a hot solvent (like chloroform or ethanol) and then add a non-polar solvent (like petroleum ether or hexane) dropwise until turbidity appears.[1] Allow it to cool slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.

Q5: I need to synthesize the starting material, methyl 1-methyl-1H-imidazole-2-carboxylate. What is the recommended procedure?

If you are starting from 1-methyl-1H-imidazole-2-carboxylic acid, a standard Fischer esterification is effective.

  • Procedure: Suspend the carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (a few drops is usually sufficient).[1]

  • Reaction: Heat the mixture to reflux for 5-8 hours, monitoring by TLC until the starting acid is consumed.

  • Work-up: After cooling, evaporate the methanol. Dissolve the residue in water and carefully neutralize the acid by adding a solid base like sodium bicarbonate portion-wise until effervescence ceases.[1] The ester product can then be extracted into an organic solvent like chloroform or ethyl acetate. Drying the organic layer and evaporating the solvent will yield the crude ester, which can be used directly or purified further.

Troubleshooting Guide

This table provides a quick reference for common issues and their solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient heating. 3. Degradation of starting material or product. 4. Inactive hydrazine hydrate.1. Increase the excess of hydrazine hydrate; increase reaction time and monitor via TLC. 2. Ensure the reaction is at a steady reflux. 3. Avoid excessive heating times; once TLC shows completion, proceed with work-up. 4. Use a fresh bottle of hydrazine hydrate.
Product Fails to Precipitate/Crystallize 1. Presence of impurities. 2. Product is too soluble in the work-up solution. 3. Residual solvent or excess hydrazine.1. Purify the crude material via column chromatography or attempt trituration with a non-polar solvent like ether or hexane. 2. Concentrate the aqueous solution further or perform an extraction with a suitable organic solvent if the product has some solubility. 3. Ensure complete removal of volatile components under high vacuum.
Multiple Spots on TLC of Final Product 1. Incomplete reaction. 2. Formation of side products or degradation.1. The higher Rf spot is likely the starting ester; continue the reaction. 2. Purify the product via recrystallization from a suitable solvent system (e.g., ethanol, chloroform/petroleum ether) or by column chromatography.[1][2]
Logic Diagram for Troubleshooting Low Yield

Troubleshooting cluster_causes cluster_solutions1 cluster_solutions2 Start Low Yield Observed CheckTLC Analyze TLC of Crude Product Start->CheckTLC EsterPresent Starting Ester Remains? CheckTLC->EsterPresent Streaking Baseline Streaking or Multiple Spots? CheckTLC->Streaking EsterPresent->Streaking No Incomplete Incomplete Reaction EsterPresent->Incomplete Yes SideProducts Side Products or Purification Issue Streaking->SideProducts Yes Sol1 Increase Reaction Time Incomplete->Sol1 Sol2 Increase Hydrazine Equivalents Incomplete->Sol2 Sol3 Verify Reflux Temperature Incomplete->Sol3 Sol4 Recrystallize from Optimal Solvent SideProducts->Sol4 Sol5 Purify via Column Chromatography SideProducts->Sol5 Sol6 Optimize Work-up (e.g., pH, extraction) SideProducts->Sol6

Caption: A decision-making workflow for troubleshooting low product yield.

Detailed Experimental Protocol

This protocol is a generalized starting point. Researchers should optimize based on their specific equipment and observations.

Synthesis of this compound from Methyl 1-methyl-1H-imidazole-2-carboxylate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80% solution, 2.0-3.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC every 1-2 hours (Eluent: 95:5 Chloroform:Methanol).

  • Completion: Once the starting ester spot is no longer visible on the TLC plate (typically 3-8 hours), turn off the heat and allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of the ethanol used).[2] A white or off-white precipitate should form.

  • Filtration: Stir the suspension for 15-30 minutes in the ice bath to maximize precipitation, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold water, followed by a small amount of cold ethanol or ether to aid in drying.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford creamy or white colored crystals.[1][2]

References
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci., Vol.30, No.5(Suppl), September 2017, pp.1901-1908. Available at: [Link]

  • Carbohydrazide - Wikipedia. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC - NIH. Available at: [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Available at: [Link]

  • Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1, 2- a]pyridine Scaffold - Atmiya University. Available at: [Link]

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI. Available at: [Link]

  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 1-methyl-1H-imidazole-2-carbohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazole derivatives. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 1-methyl-1H-imidazole-2-carbohydrazide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during its purification by recrystallization. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Introduction to Recrystallization of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications, including biological screening and synthesis of more complex molecules.[1][2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the crude solid in a minimal amount of a hot, suitable solvent and then allowing it to cool slowly, the compound of interest will form crystals, while impurities remain dissolved in the mother liquor.

The molecular structure of this compound, featuring a polar imidazole ring and a hydrogen-bonding carbohydrazide group, dictates its solubility properties, making solvent selection a critical step for successful purification.[3]

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the recrystallization process.

Q1: I'm struggling to find a suitable solvent for my this compound. What is the best approach?

A1: Finding the ideal solvent is the cornerstone of successful recrystallization. An optimal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] For a molecule like this compound, which has both polar and non-polar characteristics, a systematic screening of solvents with varying polarities is recommended.

Causality & Rationale: The carbohydrazide moiety (-CONHNH₂) allows for strong hydrogen bonding, suggesting solubility in polar protic solvents. The imidazole ring also contributes to the compound's polarity.

Recommended Solvents for Screening:

  • High Polarity: Water, Ethanol, Methanol, Isopropanol

  • Medium Polarity: Acetone, Ethyl Acetate

  • Low Polarity: Toluene, Hexane (less likely to be effective alone but useful in solvent pairs)

Systematic Screening Protocol:

  • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • To each tube, add a few drops of a different test solvent at room temperature.

  • Observation 1: If the compound dissolves immediately, the solvent is too effective at room temperature and is not suitable.

  • Observation 2: If the compound is insoluble, gently heat the solvent to its boiling point.

  • Observation 3: If the compound dissolves when hot, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.[4]

Q2: My compound has "oiled out" instead of forming crystals upon cooling. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities that depress the melting point.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Lower the Cooling Temperature: Before allowing the solution to cool, lower its temperature to just above the point where oiling out occurred. Then, cool it very slowly.

  • Use a Solvent Pair: If a single solvent system consistently leads to oiling, a two-solvent (binary) system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Heat to clarify and then cool slowly.[5] For imidazole derivatives, common pairs include ethanol/water or ethyl acetate/hexane.[5][6]

Q3: The solution has cooled completely, but no crystals have formed. What should I do to induce crystallization?

A3: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated.

Methods to Induce Crystallization:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.

  • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

  • Flash Freeze: Place the flask in an ice bath or freezer for a short period. Rapid cooling can sometimes shock the system into crystallization, although this may lead to smaller, less pure crystals.

Q4: My final product is still colored/impure after one recrystallization. What went wrong?

A4: This indicates that impurities were trapped within the crystal lattice or adsorbed onto the crystal surface.

Causes and Solutions:

  • Cooling Too Rapidly: Fast cooling can trap impurities within the growing crystals. Ensure a slow, undisturbed cooling process. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.

  • Insufficient Washing: The surface of the crystals may be coated with impure mother liquor. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

  • Adsorbed Impurities: If the impurities are colored and highly polar, they may adsorb onto the crystal surface. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these colored impurities. Be sure to filter the hot solution through celite or fluted filter paper to remove the charcoal.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol[7]). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to a constant weight.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (remove insolubles) dissolve->filter cool Slow Cooling (Crystal Formation) filter->cool cool->dissolve Oiling Out? Reheat & Add Solvent isolate Vacuum Filtration (Isolate Crystals) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the purification of a solid compound by recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound? A: Impurities often depend on the synthetic route. Common impurities could include unreacted starting materials such as 1-methyl-1H-imidazole-2-carboxylic acid or its ester precursor, reagents used in the hydrazinolysis step, and potential side-products from N-nitrosation if exposed to nitrosating species.[8]

Q: How do I assess the purity of my final product? A: Several analytical techniques can be used:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify impurities. IR spectroscopy can confirm the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

Q: Is it better to use a single solvent or a solvent pair? A: A single solvent is generally preferred for its simplicity. However, if no single solvent provides the desired solubility profile, a solvent pair is an excellent alternative. The key is that the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent), and the two solvents must be miscible.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_oil Problem: Oiling Out cluster_nocrystal Problem: No Crystals cluster_impure Problem: Impure Product start Start Recrystallization problem problem start->problem p1 Compound 'Oils Out'? start->p1 p2 No Crystals Form? start->p2 p3 Product Still Impure? start->p3 solution solution problem->solution success Pure Crystals problem->success s1 Reheat solution Add more solvent Cool slower s2 Scratch flask Add seed crystal Reduce solvent volume s3 Cool slower Wash thoroughly Use activated charcoal

Caption: A decision-making diagram for troubleshooting common recrystallization issues.

Data Summary

Table 1: Common Solvents for Recrystallization of Imidazole Derivatives
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds; may require high temperatures.[5]
EthanolHigh78An excellent, versatile solvent for many imidazole derivatives.[7]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82A good alternative to ethanol.
Ethyl AcetateMedium77Often used for compounds of intermediate polarity.[6]
AcetoneMedium56Effective, but its low boiling point can lead to rapid evaporation.
TolueneLow111Suitable for less polar compounds or as the "poor" solvent in a pair.[9]
HexaneLow69Typically used as the "poor" solvent with a more polar co-solvent.[5]

References

  • Al-Masoudi, et al. (2025). Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Jadhav, et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. PMC. Retrieved from [Link]

  • Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Scitegr. (n.d.). 2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (n.d.). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I- A 500 mL flask was char. Retrieved from [Link]

  • Kamal, et al. (2017). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

Sources

stability issues of 1-methyl-1H-imidazole-2-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-imidazole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the stability challenges encountered when working with this molecule in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific problems you may encounter during your experimental work. We focus on identifying the root cause and providing actionable, scientifically-grounded solutions.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers, Especially at Low or High pH

Symptoms:

  • A time-dependent decrease in the peak area of this compound in your HPLC chromatogram.

  • The concurrent appearance of one or more new, more polar peaks.

  • The rate of degradation is significantly faster in acidic (pH < 4) or basic (pH > 8) conditions.

Causality and Mechanistic Insight: This is a classic presentation of hydrolysis. The carbohydrazide functional group (-CONHNH₂) is an amide derivative and is susceptible to cleavage by water, a reaction catalyzed by both acid and base.[1] Under these conditions, the carbonyl-nitrogen bond is attacked by water, leading to the formation of 1-methyl-1H-imidazole-2-carboxylic acid and hydrazine. The imidazole ring itself exhibits varying protonation states depending on the pH, which can influence the reactivity of the adjacent carbohydrazide moiety.[2][3]

Troubleshooting & Resolution Protocol:

  • pH Optimization: The primary corrective action is to control the pH. Conduct a pH-rate profile study by preparing your solution in a series of buffers (e.g., from pH 3 to 9). Analyze samples at regular intervals to identify the pH at which the compound exhibits maximum stability, which is typically near neutral pH for similar compounds.

  • Temperature Control: Hydrolytic reactions are temperature-dependent.[4] Perform all experiments, including solution preparation and storage, at reduced temperatures (e.g., 2-8°C) to slow the degradation rate. Avoid elevated temperatures unless conducting intentional stress testing.

  • Solvent Selection: If your experimental design allows, consider using a co-solvent system with aprotic solvents (e.g., acetonitrile, DMSO) to reduce the concentration of water available for the hydrolysis reaction.

Issue 2: Appearance of Multiple Degradation Products Upon Exposure to Ambient Lab Conditions

Symptoms:

  • Your freshly prepared solution is clear, but it develops a slight yellow tint over time.

  • HPLC analysis reveals several new, often small, peaks that were not present initially.

  • The issue is more pronounced in solutions left on the benchtop exposed to light and air.

Causality and Mechanistic Insight: This pattern suggests oxidative and/or photolytic degradation. The imidazole ring, despite being aromatic, is susceptible to attack by reactive oxygen species and high-energy UV light.[5][6] Oxidation can occur at the electron-rich double bonds of the ring, potentially leading to ring-opening or the formation of various oxidized adducts.[6] Photodegradation can also generate complex mixtures of degradants.[6]

Troubleshooting & Resolution Protocol:

  • Light Protection: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. This is a critical first step mandated by photostability testing guidelines.[7]

  • Inert Atmosphere: To mitigate oxidation, de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions. For long-term storage, overlay the solution with the inert gas before sealing the container.

  • Antioxidant Addition: If compatible with your downstream application, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to the solution to scavenge free radicals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The carbohydrazide side chain is susceptible to acid- and base-catalyzed hydrolysis, yielding 1-methyl-1H-imidazole-2-carboxylic acid and hydrazine. This is often the most significant stability concern in aqueous solutions.

  • Oxidation: The imidazole ring can be oxidized, particularly in the presence of peroxides, metal ions, or through autoxidation.[6]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce degradation of the imidazole moiety.[5][6]

Below is a diagram illustrating the most common hydrolytic degradation pathway.

G cluster_products Hydrolysis Products parent This compound acid 1-Methyl-1H-imidazole- 2-carboxylic Acid parent->acid H₂O (Acid or Base Catalysis) hydrazine Hydrazine parent->hydrazine H₂O (Acid or Base Catalysis)

Caption: Predicted hydrolytic degradation pathway.

Q2: What are the recommended conditions for preparing and storing a stock solution?

A2: To maximize the shelf-life of your stock solution, we recommend the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the primary stock concentrate. If an aqueous buffer is required for the working solution, prepare it fresh daily from the stock.

  • pH: If using an aqueous medium, maintain the pH in the range of 6.0 - 7.5, where the compound is likely to be most stable.

  • Temperature: Store stock solutions at -20°C or -80°C. Store freshly prepared working solutions at 2-8°C and use them within 24 hours.

  • Atmosphere & Light: Store all solutions under an inert atmosphere (nitrogen or argon) and protected from light, as detailed in the troubleshooting guide.

Q3: My experiment requires incubation at 37°C. How can I minimize degradation?

A3: Working at physiological temperatures accelerates most degradation reactions.

  • Minimize Incubation Time: Design your experiment to use the shortest incubation time possible.

  • Use a Freshly Prepared Solution: Never use a solution that has been stored for an extended period, even at 2-8°C.

  • Include Controls: Run a parallel control sample of your compound in the same medium without the other experimental components (e.g., cells, protein). Analyze this control at the beginning and end of the incubation period to quantify the amount of degradation that occurs solely due to the incubation conditions. This data is crucial for accurately interpreting your primary experimental results. Carbohydrazide itself can begin to break down at higher temperatures, so thermal stability is a key consideration.[8]

Q4: How can I systematically validate the stability of this compound in my specific experimental matrix?

A4: The most robust method is to perform a forced degradation study . This is a systematic process to identify potential degradation products and develop a stability-indicating analytical method.[7][9] Such studies are a cornerstone of pharmaceutical development and are mandated by regulatory agencies.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[5]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound. A stability-indicating HPLC method is essential for this analysis.[10]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Part 1: Preparation of Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Samples: For each condition below, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

Part 2: Application of Stress Conditions

The following table summarizes the stress conditions. Prepare a sample for each and a control sample (diluted in the mobile phase or water) kept under normal conditions.

Stress ConditionReagent / MethodIncubation ConditionsProbable Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60°C for 24-48 hoursHydrolysis of carbohydrazide
Basic Hydrolysis 0.1 M NaOH60°C for 24-48 hoursHydrolysis of carbohydrazide
Oxidation 3% H₂O₂Room Temp, protected from light, for 24-48 hoursOxidation of imidazole ring
Photolytic ICH Q1B compliant light sourceRoom Temp for a duration to deliver 1.2 million lux hours and 200 W h/m²Photodegradation of imidazole ring
Thermal Dry Heat Oven80°C for 48 hours (on solid compound and solution)Thermal decomposition
Part 3: Sample Analysis
  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Neutralization: Before injection, neutralize the acidic and basic samples with an equimolar amount of base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl), respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from all generated degradation peaks. A reverse-phase C18 column with a gradient of acidified water and acetonitrile is a common starting point.[11][12]

Part 4: Data Interpretation Workflow

The following diagram outlines the logical workflow for interpreting the results from the forced degradation study.

G start Begin Forced Degradation Study prep Prepare Stock & Working Samples start->prep stress Apply Stress Conditions (Acid, Base, H₂O₂, Light, Heat) prep->stress analyze Analyze via Stability-Indicating HPLC-UV at Time Points stress->analyze eval Evaluate Chromatograms analyze->eval eval->analyze Poor Resolution or Mass Balance Fail report Characterize Degradation Profile & Identify Pathways eval->report Peak Purity & Mass Balance OK end End of Study report->end

Caption: Workflow for a forced degradation study.

By following this structured approach, you can build a comprehensive stability profile for this compound in your specific experimental context, ensuring the integrity and reliability of your research data.

References

  • Demadis, K. D., et al. (n.d.). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. ACS Publications. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Klymchenko, A. S., et al. (n.d.). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PMC - NIH. Available at: [Link]

  • ResearchGate. (2018). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. Available at: [Link]

  • Reddy, B. K., et al. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available at: [Link]

  • Staś, M., et al. (2022). (PDF) Imidazole-amino acids. Conformational switch under tautomer and pH change. ResearchGate. Available at: [Link]

  • de Oliveira, R. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. Datapdf.com. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4 (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... ResearchGate. Available at: [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Student Academic Success. Available at: [Link]

  • YouTube. (2017). mr i explains: Condensation and Hydrolysis Reactions in Carbohydrates. YouTube. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. AICIS. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • Analytice. (n.d.). 2-Methyl-1H-imidazole (693-98-1); 1H-Imidazole monohydriodide (68007-08-9) - analysis. Analytice. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. PubChem. Available at: [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. Available at: [Link]

  • ResearchGate. (2025). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. Available at: [Link]

Sources

common side products in the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind common synthetic challenges. Our goal is to empower you to diagnose issues, prevent the formation of impurities, and optimize your synthesis for higher purity and yield.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side product formation. The most common synthetic route begins with the oxidation of 1-methyl-1H-imidazole-2-carboxaldehyde, followed by esterification and subsequent hydrazinolysis. Each step presents unique challenges and potential impurities.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Final Product A 1-Methyl-1H-imidazole- 2-carboxaldehyde B 1-Methyl-1H-imidazole- 2-carboxylic Acid A->B H₂O₂ or other oxidant C Methyl 1-Methyl-1H-imidazole- 2-carboxylate B->C CH₃OH, H⁺ or coupling agent D 1-Methyl-1H-imidazole- 2-carbohydrazide C->D N₂H₄·H₂O

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific issues you may encounter during the synthesis. Each question details a common problem, its root cause, and actionable solutions.

Q1: My yield of 1-methyl-1H-imidazole-2-carboxylic acid (Step 1) is low, and I've detected 1-methylimidazole as a major byproduct. What happened?

A1: You are likely encountering thermal decarboxylation.

  • Causality: The carboxylic acid group at the C2 position of the imidazole ring is thermally labile. Heating the reaction mixture or the isolated product, especially in the presence of trace acid or base, can cause the loss of carbon dioxide (CO₂), leading to the formation of 1-methylimidazole. Several sources explicitly warn that heating during workup or purification will cause decarboxylation.[1][2]

  • Preventative Measures & Solutions:

    • Strict Temperature Control: During the oxidation of the aldehyde, maintain the reaction at room temperature or below if the reaction permits.

    • Avoid Heat During Workup: When removing solvent after the reaction, use a rotary evaporator at room temperature under high vacuum. Do not heat the water bath.[1][2]

    • Purification Strategy: If purification is necessary, avoid distillation. Recrystallization from a suitable solvent system at low temperatures or flash chromatography on silica gel are preferred methods.

  • Self-Validating Check: Before any heating step, take a small aliquot of your crude product and analyze it by ¹H NMR. The presence of two imidazole ring protons and the N-methyl protons without a carboxylic acid proton confirms the formation of 1-methylimidazole.

Q2: The esterification of my carboxylic acid (Step 2) is incomplete, leaving significant amounts of starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to equilibrium limitations or insufficient activation of the carboxylic acid.

  • Causality: Fischer esterification (acid-catalyzed reaction with alcohol) is an equilibrium process. Water produced during the reaction can hydrolyze the ester product back to the starting material. Alternatively, if using coupling agents, incomplete activation or side reactions can lower the yield.

  • Preventative Measures & Solutions:

    • Use a Dehydrating Agent: When using a method like SOCl₂ in methanol, the reagent itself consumes water. For standard acid-catalyzed esterification, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium forward.

    • Switch to a Non-Equilibrium Method: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride first, then react it with the alcohol.[3] This is a more robust, two-step procedure.

    • Employ Modern Coupling Reagents: Imidazole carbamates, like methyl imidazole carbamate (MImC), offer a chemoselective method for esterification under milder conditions.[4][5][6] However, be mindful that using excess MImC can lead to N-methylimidazole as a byproduct.[5]

  • Recommended Protocol (Acyl Chloride Method):

    • Suspend 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1 drop).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.1 eq) dropwise. Gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution is clear.

    • Remove the solvent and excess reagent under vacuum.

    • Dissolve the resulting crude acyl chloride in anhydrous methanol and stir for 1 hour to form the ester.

Q3: My final carbohydrazide product (Step 3) is contaminated with a higher molecular weight impurity. What could it be?

A3: The most probable high MW impurity is a diacylated hydrazine, N,N'-bis((1-methyl-1H-imidazol-2-yl)carbonyl)hydrazine.

  • Causality: Hydrazine (N₂H₄) is a bidentate nucleophile, meaning both nitrogen atoms can react. If the local concentration of the ester is high relative to hydrazine during the reaction, one molecule of hydrazine can react with two molecules of the ester, forming a symmetrical diacyl hydrazine side product.

  • Preventative Measures & Solutions:

    • Use Excess Hydrazine: Employ a significant excess of hydrazine hydrate (typically 3-10 equivalents) to favor the formation of the desired mon-acylated product.[7]

    • Control the Rate of Addition: Add the ester solution slowly to the stirred solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the chance of di-acylation.

    • Optimize Reaction Temperature: The reaction is often performed under reflux in an alcohol like ethanol.[7] However, starting at a lower temperature and slowly heating can sometimes provide better control.

  • Troubleshooting Logic:

Impurity_Diagnosis A Impurity Detected by LC-MS B Determine Mass of Impurity A->B C Mass = 262.26 g/mol? (C₁₀H₁₀N₈O₂) B->C Yes E Mass = 154.15 g/mol? (C₆H₈N₂O₂) B->E No D Impurity is likely Diacyl Hydrazine C->D F Unreacted Ester E->F Yes G Mass = 126.11 g/mol? (C₅H₆N₂O₂) E->G No H Hydrolyzed Ester (Carboxylic Acid) G->H Yes I Other Impurity G->I No

Caption: Diagnostic workflow for identifying common impurities by mass.

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions for the final hydrazinolysis step? A: Typically, the reaction involves refluxing the methyl or ethyl ester with an excess of hydrazine hydrate (3-10 eq) in ethanol for several hours.[7] Monitoring the reaction by TLC or LC-MS is crucial to determine completion. Upon cooling, the product often precipitates and can be collected by filtration.

Q: How can I effectively purify the final this compound? A: The product is a solid that is often pure enough after filtration and washing with cold ethanol. If further purification is needed, recrystallization is the best method. Due to its polar nature, solvent systems like ethanol/water or isopropanol may be effective. Avoid acidic conditions to prevent salt formation and potential degradation.

Q: What analytical techniques are best for identifying these side products? A: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for monitoring reaction progress and checking the purity of fractions.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural information to confirm the identity of the product and key impurities. For example, the starting ester will have a methoxy signal (~3.8-4.0 ppm) that is absent in the final hydrazide product. The diacyl hydrazine will have a different symmetry and chemical shifts compared to the desired product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for identifying impurities. It separates the components of the mixture and provides their exact molecular weights, allowing for confident identification of side products as outlined in the diagnostic workflow above.

Q: Can I synthesize the carbohydrazide directly from the carboxylic acid? A: Yes, this is possible using peptide coupling reagents (e.g., EDC, HATU) to activate the carboxylic acid, which is then reacted with hydrazine. However, this method is more expensive and typically reserved for substrates where ester formation is difficult. The ester-to-hydrazide route is generally more common and cost-effective for this particular molecule.

Data Summary Table

CompoundFormulaMolar Mass ( g/mol )Common Analytical Signal (¹H NMR)
Target Product C₅H₈N₄O140.14-NHNH₂ protons (broad singlets)
1-MethylimidazoleC₄H₆N₂82.10Absence of C2-substituent proton
Unreacted EsterC₆H₈N₂O₂154.15-OCH₃ singlet (~3.9 ppm)
Diacyl HydrazineC₁₀H₁₀N₈O₂262.26Symmetrical, downfield-shifted imidazole protons
Carboxylic AcidC₅H₆N₂O₂126.11-COOH proton (very broad, may not be visible)

References

  • Pharmaffiliates. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic Acid: Your Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Javaid, K., et al. (2020). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Retrieved from [Link]

  • Kurtoğlu, N., et al. (2013). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC - PubMed Central. Retrieved from [Link]

  • Loco, D., et al. (2020). Main reaction pathways for the formation of 1H-imidazole derivatives.... ResearchGate. Retrieved from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Al-Obaidi, A., & Heimgartner, H. (2018). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Carbohydrazide Formation from Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazides from esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. The formation of a carbohydrazide via the hydrazinolysis of an ester is a fundamental reaction in organic synthesis, yet it can present challenges. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of carbohydrazides from esters, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired carbohydrazide product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or negligible yield is one of the most common frustrations in chemical synthesis. For carbohydrazide formation, several factors could be at play, from reaction kinetics to substrate stability.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and continue to monitor the progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The reaction is complete when the starting ester spot on the TLC plate has disappeared.[1]

    • Causality: The nucleophilic attack of hydrazine on the ester carbonyl is a reversible reaction. Le Chatelier's principle dictates that increasing the concentration of one reactant can drive the equilibrium towards the products.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to slow reaction rates, or too high, causing degradation of reactants or products.

    • Solution: The optimal temperature is substrate-dependent. A good starting point is a gentle reflux, typically between 40°C and 75°C.[1] For less reactive esters, a higher temperature may be necessary. Conversely, for thermally sensitive substrates, the reaction may need to be conducted at room temperature for a longer period.

    • Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessive heat can provide enough energy for alternative, undesired reaction pathways or decomposition.

  • Insufficient Hydrazine: An inadequate amount of hydrazine will result in incomplete conversion of the ester.

    • Solution: Use a molar excess of hydrazine hydrate, typically in the range of 1.1 to 1.5 equivalents, to drive the reaction to completion.[2]

    • Causality: As a reversible reaction, employing an excess of one reactant shifts the equilibrium position to favor the formation of the product.

  • Steric Hindrance: Bulky groups on the ester or the hydrazine can sterically hinder the nucleophilic attack, slowing down the reaction.

    • Solution: For sterically hindered substrates, prolonged reaction times and potentially higher temperatures may be required. In some cases, using a less sterically hindered ester (e.g., a methyl ester instead of a tert-butyl ester) might be a more viable strategy if the synthetic route allows.

  • Side Reactions: The formation of undesired byproducts can consume the starting materials and reduce the yield of the desired carbohydrazide.

    • Solution: The nature of side reactions depends on the specific substrates. For α,β-unsaturated esters, a common side reaction is Michael addition.[3] In such cases, careful control of reaction conditions (e.g., lower temperature) and the use of specific catalysts might be necessary to favor the desired hydrazinolysis.

Issue 2: Product Fails to Precipitate or Crystallize

Question: The reaction appears to be complete by TLC, but I am unable to isolate my product as a solid. What should I do?

Answer:

Carbohydrazides are often crystalline solids with poor solubility in the alcohol solvents they are synthesized in, which typically facilitates their isolation by filtration.[4][5] However, if the product remains in solution, several techniques can be employed to induce precipitation.

Potential Causes & Solutions:

  • Product is Soluble in the Solvent: The concentration of the carbohydrazide in the reaction solvent may be below its saturation point.

    • Solution 1: Reduce Solvent Volume: Carefully concentrate the reaction mixture by evaporating a portion of the solvent under reduced pressure.[6]

    • Solution 2: Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. Adding a seed crystal of the pure product, if available, can also initiate crystallization.[6]

    • Solution 3: Add an Anti-Solvent: Gradually add a co-solvent in which the product is known to be less soluble.[6] This will decrease the overall solvating power of the solvent system and force the product to precipitate. Common anti-solvents for carbohydrazides include ethers or hydrocarbons.

Issue 3: Difficulty in Filtering the Product

Question: My product has precipitated, but it forms very fine crystals that are difficult to filter and wash. How can I improve the filtration process?

Answer:

The formation of very fine crystals can lead to clogged filter paper and inefficient separation from the mother liquor.

Potential Causes & Solutions:

  • Rapid Crystallization: Cooling the reaction mixture too quickly can lead to the formation of small, poorly formed crystals.

    • Solution: Allow the reaction mixture to cool slowly to room temperature, and then further cool it in an ice bath without agitation. This encourages the growth of larger, more easily filterable crystals.[6]

    • Causality: Slow cooling allows for a more ordered arrangement of molecules into a crystal lattice, resulting in larger and more well-defined crystals.

  • Inappropriate Filter Medium: Standard filter paper may not be suitable for retaining very fine particles.

    • Solution: Use a fritted glass funnel with an appropriate porosity. These funnels provide a more uniform and finer filtration surface.[6]

Issue 4: Product is Contaminated with Unreacted Starting Material

Question: My isolated product is contaminated with the starting ester. How can I purify it?

Answer:

Co-precipitation of the starting ester with the carbohydrazide product can occur, especially if the ester is a solid at room temperature.

Potential Causes & Solutions:

  • Incomplete Reaction: As discussed in Issue 1, the reaction may not have gone to completion.

    • Solution: Re-subject the crude product to the reaction conditions with additional hydrazine to drive the reaction to completion. Alternatively, focus on optimizing the initial reaction conditions.[6]

  • Inefficient Washing: The filter cake may not have been washed thoroughly enough to remove residual starting materials.

    • Solution: Wash the filtered product thoroughly with the cold reaction solvent to remove any soluble impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: Dissolve the crude product in a minimum amount of a suitable hot solvent in which the carbohydrazide has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or a mixture with water).[6] Allow the solution to cool slowly to induce crystallization of the pure product, leaving the more soluble impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of carbohydrazides from esters?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol as a leaving group to yield the carbohydrazide.[7]

Q2: What are the most common solvents used for this reaction?

A2: Ethanol and methanol are the most frequently used solvents for the synthesis of carbohydrazides from esters.[5][6][8] They are good solvents for both the ester and hydrazine hydrate, and the resulting carbohydrazide product often has limited solubility in them, facilitating its isolation.[4][5] In some cases, the reaction can also be carried out without a solvent.[6]

Q3: Is a catalyst required for this reaction?

A3: Generally, the reaction between an ester and hydrazine hydrate proceeds without the need for an external catalyst.[8][9] Hydrazine itself is a sufficiently strong nucleophile. However, for particularly unreactive esters, the addition of a catalytic amount of a weak acid might be beneficial, though this is not a common practice.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting ester on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. The reaction is generally considered complete when the ester spot is no longer visible.[1]

Q5: Are there any safety precautions I should be aware of when working with hydrazine?

A5: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Heating carbohydrazide may lead to an explosion, and it is harmful if swallowed or inhaled.[10]

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Carbohydrazide Synthesis
Ester TypeMolar Ratio (Ester:Hydrazine)SolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Methyl/Ethyl Alkanoates1 : 1.2EthanolReflux2 - 6>90
Methyl/Ethyl Benzoates1 : 1.5EthanolReflux4 - 880 - 95
Sterically Hindered Esters1 : 2.0Methanol or neatReflux12 - 2450 - 80
α,β-Unsaturated Esters1 : 1.1MethanolRoom Temp - 406 - 1260 - 85
General Experimental Protocol for the Synthesis of a Carbohydrazide
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ester (1 equivalent) in a suitable solvent (e.g., ethanol, approximately 5-10 mL per gram of ester).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required duration (monitor by TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The carbohydrazide product will often precipitate. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification ester Ester mixing Mixing and Reflux ester->mixing hydrazine Hydrazine Hydrate hydrazine->mixing solvent Solvent (e.g., Ethanol) solvent->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring Heat cooling Cooling & Precipitation monitoring->cooling Reaction Complete filtration Filtration & Washing cooling->filtration drying Drying filtration->drying recrystallization Recrystallization (if needed) filtration->recrystallization If impure product Pure Carbohydrazide drying->product recrystallization->filtration

Sources

troubleshooting low bioactivity of 1-methyl-1H-imidazole-2-carbohydrazide in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-imidazole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity in their assays. We will explore the potential causes rooted in the compound's chemistry, assay design, and biological interactions, providing systematic troubleshooting strategies and detailed protocols to diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower bioactivity of our this compound than anticipated. Where should we begin our investigation?

A1: Low bioactivity is a multifaceted problem that can originate from the compound itself, the assay conditions, or complex biological factors.[1] A systematic, tiered approach is the most efficient way to identify the root cause. We recommend starting with the most fundamental variables before moving to more complex biological investigations.

Your initial troubleshooting should be structured into three core areas:

  • Compound Integrity and Behavior: Verify the compound's identity, purity, solubility, and stability under your specific experimental conditions.

  • Assay System Compatibility: Rule out any potential interference between your compound and the assay's components or detection method.

  • Biological Factors (for cell-based assays): Investigate issues related to cell permeability, metabolic degradation, or cellular efflux.

The following flowchart outlines a logical progression for your troubleshooting efforts.

Troubleshooting_Workflow cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Assay Interference cluster_2 Phase 3: Biological Factors (Cell-Based) A Start: Low Bioactivity Observed B 1. Verify Compound Identity & Purity (LC-MS, NMR) A->B C Purity/Identity Confirmed? B->C D Resynthesize or Repurify Compound C->D No E 2. Assess Solubility in Assay Buffer C->E Yes D->B F Soluble? E->F G Optimize Formulation (e.g., use DMSO, cyclodextrin) F->G No H 3. Evaluate Compound Stability F->H Yes G->E I Stable? H->I J Adjust Assay Conditions (pH, temp) or Add Stabilizers I->J No K 4. Run Assay Interference Controls I->K Yes J->H L Interference Detected? K->L M Switch to Orthogonal Assay or Modify Readout L->M Yes N 5. Assess Cell Permeability L->N No O Permeable? N->O P Use Permeabilizing Agents or Redesign Compound O->P No Q 6. Investigate Metabolism & Efflux O->Q Yes R Metabolically Stable? Q->R S Inhibit CYPs/Efflux Pumps or Redesign Compound R->S No T Hypothesize Target Engagement Issue or Off-Target Effects R->T Yes

Caption: A systematic workflow for troubleshooting low bioactivity.

Q2: Could the chemical structure of this compound itself be the source of our problems?

A2: Absolutely. The structure contains two key moieties, the 1-methyl-imidazole ring and a carbohydrazide group, each with distinct chemical properties that can influence assay performance.

  • 1-Methyl-Imidazole Ring: Imidazole is a heterocyclic aromatic ring found in many approved drugs.[2][3] It is generally polar and can participate in hydrogen bonding. The methyl group at the N1 position prevents tautomerization. However, imidazole rings are known sites of metabolism, often via oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5.[2][4] In cell-based assays, this could lead to rapid inactivation of your compound.

  • Carbohydrazide Moiety (-CONHNH₂): This functional group is chemically reactive.[5] It is a known nucleophile and can act as a reducing agent. This reactivity can lead to several complications:

    • Instability: It may be susceptible to hydrolysis or oxidation under certain pH or buffer conditions.

    • Non-specific Reactivity: It could covalently react with biological nucleophiles like cysteine residues in proteins, leading to non-specific inhibition or assay artifacts.[6]

    • Assay Interference: As a reductant, it can interfere with assays that rely on redox chemistry, such as those using luciferase or horseradish peroxidase (HRP).[7]

    • Chelation: Hydrazones derived from carbohydrazides can chelate metal ions, which may be critical for the function of your target protein (e.g., metalloproteinases).[5]

Q3: How do we definitively determine if our compound is soluble in the assay buffer? Low solubility seems like a common issue.

A3: Poor aqueous solubility is a primary cause of low bioactivity, as the compound must be in solution to interact with its target.[8] Visual inspection is often insufficient. We recommend a quantitative method like Nephelometry or a solubility shake-flask experiment followed by LC-MS quantification.

Method Principle Pros Cons
Nephelometry Measures light scattering from undissolved particles as compound is titrated into buffer.High-throughput, quantitative.Requires specialized equipment.
Shake-Flask with LC-MS Excess solid is equilibrated in buffer, then the supernatant is filtered and the concentration of the dissolved compound is measured by LC-MS.Gold standard, highly accurate.Lower throughput, requires LC-MS.
Visual Solubility A stock solution (e.g., in DMSO) is serially diluted in assay buffer and checked for precipitation.Simple, no special equipment.Subjective, may miss microprecipitation.

Causality: If a compound precipitates in the assay well, its effective concentration is much lower than the intended concentration, leading to an artificially low measure of potency (e.g., a high IC50 value).[9] It is crucial to ensure you are working with a true solution at your highest tested concentrations.

Part 2: Troubleshooting Guides & Protocols

Guide 1: Diagnosing and Mitigating Assay Interference

Assay interference occurs when a compound directly interacts with the assay's detection system rather than the biological target, leading to false-positive or false-negative results.[1][6] Given the reactive nature of the carbohydrazide moiety, this is a critical area to investigate.

Is your assay susceptible?

  • Fluorescence-Based Assays: The imidazole ring system can be fluorescent. Check for compound autofluorescence by measuring its signal in assay buffer without other reagents.

  • Luminescence-Based Assays (e.g., Luciferase): The carbohydrazide group may inhibit or stabilize the luciferase enzyme.

  • Redox-Based Assays (e.g., HRP, AlamarBlue, MTT): The carbohydrazide is a potential reducing agent and can directly reduce the reporter molecule, creating a false signal or quenching a real one.[7][10]

This protocol describes a workflow to test for interference in a typical enzyme inhibition assay.

Interference_Workflow A Prepare 3 Sets of Assay Wells B Well Set 1: Complete Assay (Enzyme + Substrate + Compound) A->B C Well Set 2: No-Enzyme Control (Buffer + Substrate + Compound) A->C D Well Set 3: No-Substrate Control (Enzyme + Buffer + Compound) A->D E Incubate all sets under standard assay conditions B->E C->E D->E F Add detection reagents to all wells E->F G Read Signal (e.g., Absorbance, Fluorescence) F->G H Analyze Data G->H I Result: True Inhibition (Signal change only in Set 1) H->I Signal(Set 2) ≈ Background Signal(Set 3) ≈ Background J Result: Interference (Signal change in Set 2 or 3) H->J Signal(Set 2) ≠ Background OR Signal(Set 3) ≠ Background Pathway_Diagram cluster_0 Extracellular Space cluster_1 Cell Interior Compound_Ext Compound Target Intracellular Target Compound_Ext->Target 1. Permeation (Poor) Efflux Efflux Pump (e.g., P-gp) Compound_Ext->Efflux 2. Efflux Effect Biological Effect (e.g., Inhibition) Target->Effect Inhibited by Compound Metabolite Inactive Metabolite Target->Metabolite 3. Metabolism (Rapid) Membrane Cell Membrane Efflux->Compound_Ext

Caption: Potential barriers to intracellular target engagement.

This protocol provides a general method to assess if your compound is rapidly metabolized, a common fate for imidazole-containing drugs. [2]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. This is the cofactor required for CYP enzyme activity.

    • Prepare positive control compounds (one high-turnover, e.g., Verapamil; one low-turnover, e.g., Warfarin).

  • Assay Setup:

    • In a microcentrifuge tube, pre-warm the HLM suspension (0.5 mg/mL) at 37°C for 5 minutes.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Create a parallel "-NADPH" control for each compound to measure non-CYP-mediated degradation.

  • Time Points & Quenching:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis).

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A short half-life (<30 minutes) suggests high metabolic liability, which could explain low activity in prolonged cell-based assays.

References

  • Illustration of metabolic sites in the imidazole-containing drugs. ResearchGate. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [Link]

  • Biochemical and biomedical aspects of metabolic imidazoles. PubMed. [Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ResearchGate. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • 1-Methylimidazole - Solubility of Things. Solubility of Things. [Link]

  • CARBOHYDRAZIDE. atamankimya.com. [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

  • Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. PubMed. [Link]

  • Bioactivity and toxicity evaluation of nutraceuticals using in vitro cell-based models: A review. ResearchGate. [Link]

  • Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. PubMed Central. [Link]

  • 2-Methylimidazole. Wikipedia. [Link]

Sources

Technical Support Center: 1-Methyl-1H-imidazole-2-carbohydrazide Solubility for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-imidazole-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address the common solubility challenges encountered when preparing this compound for biological testing. As a Senior Application Scientist, I've structured this guide to provide not just protocols, but also the scientific reasoning behind them, ensuring a robust and reproducible experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What are the first steps I should take?

A1: Poor aqueous solubility is a common hurdle for many organic compounds. The first and most critical step is to start with a high-quality, pure compound. Then, a systematic approach to solubilization should be followed. Initially, attempt to dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to your aqueous buffer. It's crucial to ensure the final concentration of the organic solvent is compatible with your biological system to avoid solvent-induced toxicity.

Q2: What is the recommended starting organic solvent for creating a stock solution of this compound?

A2: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules and is generally well-tolerated by many cell lines at low concentrations (typically <0.5% v/v).

Q3: Are there any other co-solvents I can consider if DMSO is not suitable for my experiment?

A3: Yes, other biocompatible co-solvents can be used. Ethanol, methanol, and dimethylformamide (DMF) are common alternatives.[1] However, their compatibility with your specific assay must be validated, as they can have different effects on cell viability and enzyme activity compared to DMSO.

Q4: How can I determine the pKa and logP of this compound to better predict its solubility behavior?

A4: While experimental determination is the gold standard, you can estimate these values using computational tools. The pKa of the conjugate acid of the structurally related 1-methylimidazole is approximately 7.4, suggesting the imidazole ring will be partially protonated at physiological pH. The hydrazide group will also influence the overall pKa. The logP (octanol-water partition coefficient) will indicate the lipophilicity of the compound. Several online platforms and software packages can predict these properties based on the chemical structure. However, for definitive values, experimental determination through methods like potentiometric titration for pKa and the shake-flask method for logP is recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues.

Problem: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a frequent observation for poorly soluble compounds and indicates that the compound is crashing out of solution when the solvent environment changes from organic to aqueous.

Workflow for Addressing Precipitation:

G start Precipitate Observed step1 Reduce Final Concentration start->step1 Initial Step step2 Optimize Co-solvent Percentage step1->step2 If precipitation persists step3 Utilize pH Adjustment step2->step3 If still precipitating step4 Employ Solubilizing Excipients step3->step4 For further enhancement end_node Solubilization Achieved step4->end_node

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of the compound in your assay. Determine the lowest effective concentration to minimize solubility challenges.

  • Optimize Co-solvent Percentage: While minimizing the co-solvent is ideal, a slightly higher concentration might be necessary to maintain solubility. Create a dose-response curve for your co-solvent alone to determine the maximum tolerable concentration in your assay.

  • pH Adjustment: The imidazole moiety and the hydrazide group have ionizable protons. Adjusting the pH of your buffer can significantly impact solubility.

    • Rationale: Based on the estimated pKa of the imidazole ring (around 7.4 for the conjugate acid of 1-methylimidazole), the compound's charge state will change around physiological pH. Systematically test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal pH for solubility, ensuring the chosen pH is compatible with your biological system.

  • Employ Solubilizing Excipients: For particularly challenging compounds, the use of excipients can be beneficial.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, be cautious as surfactants can disrupt cell membranes and interfere with some assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.4014 mg of this compound (MW: 140.14 g/mol ).

  • Dissolution: Add 100 µL of high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential compound degradation at elevated temperatures.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Biological Assays

This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a final assay volume of 100 µL, ensuring the final DMSO concentration does not exceed 0.5%.

StepActionResulting ConcentrationFinal DMSO %
1Prepare a 1:10 dilution of the 10 mM stock in DMSO.1 mM100%
2Prepare a 1:10 dilution of the 1 mM solution in assay buffer.100 µM10%
3Add 5 µL of the 100 µM solution to 95 µL of assay buffer.5 µM0.5%
4Perform further serial dilutions in assay buffer containing 0.5% DMSO.Variable0.5%

Note: Always add the compound stock solution to the assay buffer and mix immediately to prevent localized high concentrations that can lead to precipitation.

Advanced Solubilization Strategies

For in vivo studies or more complex formulations, advanced techniques may be required.

G cluster_0 Formulation Approaches Solid Dispersions Solid Dispersions Amorphous Systems Amorphous Systems Solid Dispersions->Amorphous Systems Lipid-Based Formulations Lipid-Based Formulations SEDDS SEDDS Lipid-Based Formulations->SEDDS Nanoparticle Formulations Nanoparticle Formulations Nanosuspensions Nanosuspensions Nanoparticle Formulations->Nanosuspensions Poorly Soluble Compound Poorly Soluble Compound Poorly Soluble Compound->Solid Dispersions Poorly Soluble Compound->Lipid-Based Formulations Poorly Soluble Compound->Nanoparticle Formulations

Caption: Advanced formulation strategies for solubility enhancement.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Lipid-Based Formulations: For lipophilic compounds, formulating in oils or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

These advanced methods typically require specialized equipment and formulation expertise.

References

  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their deriv
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • 1-Methyl-1H-benzo[d]imidazole-2-carbohydrazide.
  • 1-Methyl-1H-imidazol-2-amine. PubChem.
  • This compound. BLD Pharm.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Cheméo.
  • 1H-Imidazole, 2-methyl-. NIST WebBook.
  • This compound. Santa Cruz Biotechnology.
  • Methyl 1H-imidazole-2-carboxyl
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook.
  • 1-Methylimidazole. Wikipedia.
  • 1-Methyl-1H-imidazole-2-carboxylic acid technical grade, 90%. Sigma-Aldrich.
  • 2-Methylimidazole. Wikipedia.
  • Imidazole: Having Versatile Biological Activities. Semantic Scholar.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. R Discovery.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

Sources

Technical Support Center: Storage and Handling of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-imidazole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. As a molecule combining the reactive functionalities of a carbohydrazide and a substituted imidazole ring, understanding its potential degradation pathways is critical for reliable and reproducible experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our recommendations are grounded in the fundamental chemical principles governing the stability of its constituent functional groups.

Part 1: Understanding the Stability of this compound

This compound is a unique molecule that incorporates two key reactive moieties: a carbohydrazide group and a 1-methyl-imidazole ring. The stability of the entire molecule is dictated by the individual and combined susceptibilities of these groups to environmental factors.

  • The Carbohydrazide Moiety: This functional group is a derivative of hydrazine and is known for its reducing properties. It is susceptible to hydrolysis, oxidation, and thermal decomposition. General information on carbohydrazide indicates it should be stored in a cool, dry, well-ventilated area away from strong oxidants and acids[1][2][3]. It is often refrigerated to ensure stability[1][4].

  • The 1-methyl-imidazole Ring: The imidazole ring, while aromatic, can be susceptible to oxidation and photodegradation[4]. The N-methylation at the 1-position can influence its electronic properties and, consequently, its stability. Studies on other imidazole-containing molecules have shown that the imidazole moiety can be sensitive to base-mediated autoxidation and photodegradation when in solution[4].

The combination of these two groups in one molecule suggests that this compound is likely sensitive to heat, light, moisture, and oxidative conditions . A related compound, 1-Methyl-1H-imidazole-2-carboxylic acid, is noted to be "Temperature Sensitive" and requires storage at -15°C, reinforcing the need for controlled, cool storage conditions[5].

Part 2: Troubleshooting Guide for Storage and Handling

This section addresses common problems encountered during the storage and use of this compound, providing explanations and actionable solutions.

Issue 1: Loss of Potency or Inconsistent Experimental Results Over Time
  • Potential Cause: Degradation of the compound due to improper storage conditions.

  • Scientific Rationale: As a carbohydrazide, the compound is prone to hydrolysis, which can be accelerated by moisture in the storage environment. Both the carbohydrazide and imidazole moieties are susceptible to oxidation. Elevated temperatures can also promote thermal decomposition of the carbohydrazide group[1][2].

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the compound is stored at the recommended temperature. Based on data for similar compounds, storage at -20°C to -15°C is advisable for long-term stability[5]. For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is recommended.

    • Control Moisture: Store the compound in a tightly sealed container. The use of a desiccator is highly recommended to minimize exposure to atmospheric moisture, which can lead to hydrolysis of the carbohydrazide functional group.

    • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). This will protect it from oxidation.

    • Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and frequent opening of the main container, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

Issue 2: Discoloration of the Compound (e.g., turning yellow or brown)
  • Potential Cause: Oxidative degradation or photodegradation.

  • Scientific Rationale: Oxidation of the imidazole ring or the carbohydrazide group can lead to the formation of colored byproducts. Imidazole rings, in particular, are known to be sensitive to photodegradation, which can result in discoloration[4].

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Avoid storing it in clear containers on the lab bench.

    • Minimize Air Exposure: As with preventing loss of potency, minimizing exposure to air by storing under an inert atmosphere can prevent oxidative discoloration.

    • Check for Contamination: Ensure that spatulas and other tools used to handle the compound are clean and dry to prevent the introduction of contaminants that could catalyze degradation.

Issue 3: Poor Solubility in Aprotic Solvents Compared to Initial Use
  • Potential Cause: Formation of insoluble degradation products.

  • Scientific Rationale: Hydrolysis of the carbohydrazide can lead to the formation of 1-methyl-1H-imidazole-2-carboxylic acid and hydrazine. While the parent compound may be soluble in certain organic solvents, the resulting carboxylic acid may have different solubility properties, potentially leading to precipitation or incomplete dissolution.

  • Troubleshooting Steps:

    • Confirm Compound Identity: If solubility issues arise, it is advisable to re-analyze the compound's purity using techniques like HPLC or LC-MS to check for the presence of degradation products.

    • Use Fresh Aliquots: Always use a fresh, previously unopened aliquot for critical experiments to ensure you are starting with material of the highest purity.

    • Solvent Purity: Ensure that the solvents used for dissolution are anhydrous, as residual water can cause hydrolysis, especially over time if the solution is stored.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C to -15°C in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (argon or nitrogen) and in a desiccated environment.

Q2: Can I store the compound at room temperature for a short period?

A2: It is not recommended. Given the temperature sensitivity of related imidazole compounds and the general reactivity of carbohydrazides, storage at room temperature, even for short periods, can increase the risk of degradation. If temporary storage outside of a freezer is necessary, it should be kept in a desiccator and protected from light for the shortest possible time.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathways are likely to be:

  • Hydrolysis: The carbohydrazide group can be hydrolyzed by water to form 1-methyl-1H-imidazole-2-carboxylic acid and hydrazine.

  • Oxidation: Both the carbohydrazide and the imidazole ring are susceptible to oxidation from atmospheric oxygen.

  • Photodegradation: The imidazole ring is known to be sensitive to light, which can lead to complex degradation pathways.

  • Thermal Decomposition: At elevated temperatures, the carbohydrazide moiety can decompose. Studies on carbohydrazide show decomposition starts to occur at temperatures above 120°C (393K)[1][2].

Q4: How can I monitor the stability of my stored this compound?

A4: The stability can be monitored by periodically analyzing an aliquot of the stored material using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and detecting the formation of degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) would likely provide good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of any degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to detect and quantify impurities if they are present at sufficient levels.

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

A5: The choice of solvent will depend on the specific experimental requirements. For stock solutions, it is crucial to use anhydrous, high-purity solvents. If possible, prepare fresh solutions for each experiment. If stock solutions need to be stored, they should be stored at low temperatures (e.g., -20°C), protected from light, and tightly sealed to prevent solvent evaporation and moisture absorption. Storage of solutions for extended periods is generally not recommended due to the increased risk of degradation in the dissolved state.

Part 4: Data and Diagrams

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C to -15°C (Long-term) 2-8°C (Short-term, with caution)Minimizes thermal decomposition and slows down hydrolytic and oxidative reactions[1][5].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the carbohydrazide and imidazole moieties[3].
Light Amber vial or light-blocking containerProtects the imidazole ring from photodegradation[4].
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the carbohydrazide group.
Potential Degradation Pathways

DegradationPathways main This compound hydrolysis_prod 1-methyl-1H-imidazole-2-carboxylic acid + Hydrazine main->hydrolysis_prod  + H₂O (Moisture) oxidation_prod Oxidized Products main->oxidation_prod  + O₂ (Air) photo_prod Photodegradation Products main->photo_prod  + Light (UV/Visible) thermal_prod Thermal Decomposition Products main->thermal_prod  + Heat (>120°C)

Caption: Potential degradation pathways for this compound.

Recommended Handling Workflow

HandlingWorkflow receive Receive Compound aliquot Aliquot into single-use vials under inert atmosphere receive->aliquot store Store at -20°C to -15°C (Protected from light, desiccated) aliquot->store use Use a fresh aliquot for each experiment store->use dissolve Dissolve in anhydrous solvent immediately before use use->dissolve experiment Perform Experiment dissolve->experiment

Caption: Recommended workflow for handling this compound.

References

  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Cole-Parmer. Available at: [Link]

  • Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Available at: [Link]

  • CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]

  • 1-Methyl-1H-imidazole-2-carboxylic acid | CAS#:20485-43-2. Chemsrc. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. OnePetro. Available at: [Link]

Sources

alternative catalysts for the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for both catalyzed and uncatalyzed synthetic routes. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your synthesis.

Introduction to the Synthesis

The conversion of a methyl ester, such as methyl 1-methyl-1H-imidazole-2-carboxylate, to its corresponding carbohydrazide via reaction with hydrazine is a fundamental transformation in medicinal chemistry. The resulting this compound is a valuable building block for the synthesis of various pharmacologically active compounds. While this reaction can often be achieved by heating the reactants, the use of catalysts can offer significant advantages, including milder reaction conditions, improved yields, and shorter reaction times. This guide will explore several catalytic systems and provide practical advice for their implementation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired this compound, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

    • Insufficient Reaction Temperature or Time (Uncatalyzed Reaction): The direct hydrazinolysis of some esters requires significant thermal energy to proceed at a reasonable rate.

      • Solution: Ensure your reaction is heated to a sufficient temperature, typically refluxing the solvent (e.g., ethanol, methanol). Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Poor Quality of Reagents: Impurities in your starting material, methyl 1-methyl-1H-imidazole-2-carboxylate, or hydrazine hydrate can inhibit the reaction.

      • Solution: Use freshly distilled or high-purity hydrazine hydrate. Ensure your starting ester is pure and free of acidic or basic impurities that could interfere with the reaction.

    • Inappropriate Solvent: The choice of solvent can impact the solubility of your reactants and the reaction rate.

      • Solution: Alcohols like ethanol or methanol are commonly used and generally effective. If solubility is an issue, consider a co-solvent system or a higher boiling point alcohol, like n-butanol.

    • Catalyst Inactivity or Absence: If you are attempting a catalyzed reaction, the catalyst may be inactive or an inappropriate choice for this specific transformation.

      • Solution:

        • For Acid Catalysis: Ensure a strong acid like HCl or H₂SO₄ is used in catalytic amounts. The acid protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.[1][2]

        • For Base Catalysis: Strong bases like sodium methoxide or sodium hydroxide can be used. These bases deprotonate hydrazine, increasing its nucleophilicity.[3] Be cautious, as excess strong base can lead to hydrolysis of the ester.

        • For Organocatalysis: Pyridine has been shown to catalyze hydrazinolysis.[4] Ensure it is used in an appropriate catalytic amount (e.g., 5-10 mol%).

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired product, but I am also observing significant impurities. What are these side products and how can I minimize their formation?

  • Answer: Side product formation can complicate purification and reduce your overall yield. Here are some common side reactions and mitigation strategies:

    • Diacylation of Hydrazine: One molecule of hydrazine can react with two molecules of the ester, leading to the formation of N,N'-bis(1-methyl-1H-imidazole-2-carbonyl)hydrazine.

      • Solution: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) relative to the ester. This stoichiometric control favors the formation of the desired mon-substituted product.[5]

    • Hydrolysis of the Ester: If water is present in your reaction, especially under acidic or basic conditions, your starting ester can hydrolyze back to the carboxylic acid (1-methyl-1H-imidazole-2-carboxylic acid).

      • Solution: Use anhydrous solvents and reagents where possible. If using hydrazine hydrate, which contains water, minimize reaction times once the formation of the desired product has plateaued.

    • Degradation of the Imidazole Ring: Imidazole rings can be sensitive to harsh reaction conditions, such as very strong acids or bases at high temperatures.[6]

      • Solution: Opt for milder catalytic systems, such as organocatalysis with pyridine, or carefully control the temperature and reaction time when using strong acids or bases.

Issue 3: Product Fails to Precipitate or Crystallize

  • Question: The literature suggests my product should precipitate upon cooling, but my reaction mixture remains a solution. How can I isolate my product?

  • Answer: Failure to precipitate can be due to the product's solubility in the reaction solvent or its concentration being below the saturation point.[5]

    • Solutions:

      • Reduce Solvent Volume: Carefully concentrate the reaction mixture under reduced pressure to increase the product concentration.

      • Induce Crystallization: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator). Scratching the inside of the flask with a glass rod can also initiate crystallization.

      • Use an Anti-Solvent: Slowly add a solvent in which your product is insoluble (an "anti-solvent"), such as diethyl ether or hexane, to the reaction mixture with stirring to precipitate the product.

      • Aqueous Workup and Extraction: If the above methods fail, perform an aqueous workup. Quench the reaction mixture with water and extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. The product can then be isolated by evaporation of the solvent and purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: Is a catalyst always necessary for the synthesis of this compound?

    • A1: Not necessarily. The reaction can often be driven to completion by heating the methyl ester with an excess of hydrazine hydrate in a suitable solvent like ethanol.[7][8] However, a catalyst can accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can be beneficial for sensitive substrates.

  • Q2: What are the main advantages of using a catalyst?

    • A2: The primary advantages include:

      • Increased Reaction Rate: Leading to shorter reaction times and higher throughput.

      • Milder Reaction Conditions: Lower temperatures can be used, which can prevent the degradation of starting materials and products.

      • Improved Yields: By promoting the desired reaction pathway and potentially suppressing side reactions.

  • Q3: What are the safety considerations when working with hydrazine?

    • A3: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q4: How do I choose the best alternative catalyst for my synthesis?

    • A4: The choice of catalyst depends on your specific experimental constraints and goals.

      • For a simple, cost-effective approach, the uncatalyzed thermal method is a good starting point.

      • If you need to accelerate the reaction, base catalysis with sodium methoxide is effective, but requires careful control to avoid ester hydrolysis.[3]

      • Acid catalysis is another option, but the reversible nature of the reaction needs to be considered.[1]

      • Organocatalysis with pyridine offers a milder alternative that can be particularly useful if your substrate is sensitive to strong acids or bases.[4]

Experimental Protocols and Workflows

General Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis cluster_optimization Optimization prep_reagents Prepare Stock Solutions: - Methyl 1-methyl-1H-imidazole-2-carboxylate - Hydrazine Hydrate - Catalysts (Acid, Base, Organocatalyst) rxn_uncat Uncatalyzed Control (Heat only) prep_reagents->rxn_uncat Set up parallel reactions rxn_acid Acid-Catalyzed (e.g., HCl) prep_reagents->rxn_acid Set up parallel reactions rxn_base Base-Catalyzed (e.g., NaOMe) prep_reagents->rxn_base Set up parallel reactions rxn_organo Organocatalyzed (e.g., Pyridine) prep_reagents->rxn_organo Set up parallel reactions monitor_tlc Monitor Reactions by TLC/LC-MS (Time points: 1h, 2h, 4h, 24h) rxn_uncat->monitor_tlc rxn_acid->monitor_tlc rxn_base->monitor_tlc rxn_organo->monitor_tlc quench Quench Reactions monitor_tlc->quench analyze_yield Analyze Yield and Purity (e.g., by NMR, LC-MS) quench->analyze_yield select_best Select Best Performing Catalyst analyze_yield->select_best optimize_cond Optimize Conditions (Temperature, Catalyst Loading, Time) select_best->optimize_cond

Caption: Workflow for screening alternative catalysts.

Protocol 1: Uncatalyzed Synthesis (Thermal Conditions)
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. If the product precipitates, collect it by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and proceed with purification.

Protocol 2: Pyridine-Catalyzed Synthesis
  • Reactant Setup: In a round-bottom flask, dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Catalyst and Reagent: Add pyridine (0.1 eq) followed by hydrazine hydrate (2.0 eq).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) or at room temperature for an extended period. Monitor the reaction progress by TLC. The use of a catalyst may allow for lower temperatures compared to the uncatalyzed method.[4]

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to remove the pyridine catalyst.

Protocol 3: Base-Catalyzed Synthesis
  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of ester).

  • Addition of Catalyst and Reagent: Add a solution of sodium methoxide in methanol (0.1 eq of a 0.5 M solution) followed by hydrazine hydrate (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often significantly faster with base catalysis. Monitor closely by TLC to avoid side reactions.[3]

  • Workup: Once the reaction is complete, neutralize the catalyst by adding a few drops of acetic acid. Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Comparison of Catalytic Systems

Catalytic SystemCatalystTypical ConditionsAdvantagesDisadvantages
Uncatalyzed NoneReflux in Ethanol, 4-24hSimple, no catalyst removal neededSlow, requires high temperatures
Acid-Catalyzed HCl, H₂SO₄ (catalytic)Moderate heat, 2-8hActivates the ester carbonyl[1]Reversible reaction, potential for side reactions
Base-Catalyzed NaOMe, NaOH (catalytic)Room temp to moderate heat, 1-6hIncreases nucleophilicity of hydrazine, often faster[3]Risk of ester hydrolysis, requires anhydrous conditions
Organocatalyzed Pyridine (catalytic)Room temp to moderate heat, 6-24hMild conditions, good for sensitive substrates[4]Slower than strong acid/base catalysis

Reaction Mechanism Overview

The fundamental reaction is a nucleophilic acyl substitution. The role of the catalyst is to enhance the reactivity of either the electrophile (the ester) or the nucleophile (hydrazine).

Caption: Catalytic activation pathways.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for 1-Acetylpiperidine-4-carbohydrazide synthesis.
  • ResearchGate. (n.d.). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Retrieved from [Link]

  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3).
  • El-Faham, A., et al. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubMed. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochem J., 403(1), 121-9.
  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • PubMed. (2000). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. J Phys Org Chem., 13(1), 1-8.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35835-35851.
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • BenchChem. (n.d.). Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.

Sources

minimizing impurities in the final product of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize impurities in the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide. Our focus is on providing practical, experience-driven advice to ensure the highest possible purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Question 1: My reaction is incomplete, and I observe a significant amount of the starting material (methyl 1-methyl-1H-imidazole-2-carboxylate) even after prolonged reaction times. What could be the issue?

Answer:

Incomplete conversion is a common issue in the hydrazinolysis of esters. Several factors can contribute to this problem.

Probable Causes & Solutions:

  • Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to the ester is critical. A stoichiometric amount is often insufficient to drive the reaction to completion.

    • Solution: Increase the molar excess of hydrazine hydrate. A ratio of 1:3 to 1:5 (ester to hydrazine hydrate) is a good starting point. For stubborn reactions, a larger excess may be necessary.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or methanol for 2-4 hours can significantly increase the reaction rate.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid excessive heating and potential side reactions.

  • Poor Quality Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation.

    • Solution: Use fresh, high-quality hydrazine hydrate (ideally >98%). It is advisable to titrate older batches to determine the active hydrazine concentration.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor mixing can limit the contact between reactants.

    • Solution: Ensure vigorous stirring throughout the reaction.

Experimental Protocol: Optimizing Reaction Completion

  • To a solution of methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in ethanol (10 mL/g of ester), add hydrazine hydrate (4.0 eq).

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5).

  • If the reaction is not complete after 4 hours, add an additional 1.0 eq of hydrazine hydrate and continue refluxing for another 2 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and proceed with product isolation.

Question 2: I've isolated my product, but analytical data (HPLC, NMR) suggests the presence of significant impurities. What are the likely side products and how can I avoid them?

Answer:

Several impurities can form during the synthesis and work-up of this compound. Understanding their origin is key to preventing their formation.

Common Impurities and Their Prevention:

Impurity NameStructureProbable CausePrevention Strategy
1-methyl-1H-imidazole-2-carboxylic acidHydrolysis of the starting ester or the final carbohydrazide product. This can be catalyzed by acidic or basic conditions, or prolonged exposure to water.[2][3]- Use anhydrous solvents. - Minimize exposure of the reaction mixture and isolated product to water. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - During work-up, use neutral pH conditions if possible.
N,N'-bis(1-methyl-1H-imidazole-2-carbonyl)hydrazineDi-acylation of hydrazine. This occurs when two molecules of the ester react with one molecule of hydrazine. It is more likely to happen if the ester is in excess or if the hydrazine is added too slowly.- Use a sufficient excess of hydrazine hydrate to favor the formation of the mono-substituted product. - Add the ester to the hydrazine hydrate solution, rather than the other way around.
Unreacted Starting MaterialIncomplete reaction (see Question 1).Follow the recommendations in the answer to Question 1.

Workflow for Minimizing Impurity Formation

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Purity Analysis start Methyl 1-methyl-1H-imidazole-2-carboxylate reagents Hydrazine Hydrate (excess) Anhydrous Solvent (e.g., Ethanol) start->reagents Add ester to hydrazine reaction Reflux under Inert Atmosphere reagents->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitate/Crystallize from a suitable solvent (e.g., isopropanol, ethanol/water) cooling->precipitation filtration Filter and wash with cold solvent precipitation->filtration drying Dry under vacuum filtration->drying hplc HPLC-UV drying->hplc nmr 1H & 13C NMR drying->nmr

Caption: Workflow for the synthesis and purification of this compound.

Question 3: My final product is off-color (e.g., yellow or brown). What is the cause and how can I obtain a white solid?

Answer:

Discoloration often indicates the presence of minor impurities, which may or may not be structurally significant but can be problematic for downstream applications.

Probable Causes & Solutions:

  • Oxidation: The imidazole ring or the hydrazide moiety can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.

    • Solution: Maintain an inert atmosphere during the reaction and work-up. Use degassed solvents.

  • Thermal Decomposition: Prolonged heating can lead to decomposition.

    • Solution: Use the minimum effective reaction time and temperature. Monitor the reaction closely by TLC.

  • Residual Solvents or Reagents: Trapped colored impurities from the reaction mixture.

    • Solution: Recrystallization is the most effective method for removing colored impurities. A mixed solvent system, such as ethanol/water or isopropanol/heptane, can be effective. Activated carbon treatment during recrystallization can also be employed to remove colored impurities, but should be used with caution as it can also adsorb the product.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).

  • If necessary, add a co-solvent in which the product is less soluble (e.g., water or heptane) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the reaction progress?

A1: Thin Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate and a mobile phase that provides good separation between the starting material and the product (e.g., dichloromethane:methanol 95:5 or ethyl acetate:methanol 90:10). Visualize the spots under UV light (254 nm). The product, being more polar, should have a lower Rf value than the starting ester.

Q2: How should I store this compound to prevent degradation?

A2: The compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (2-8 °C is recommended).[4] Storing under an inert atmosphere (argon or nitrogen) is also advisable for long-term storage.

Q3: What analytical techniques are recommended for final product characterization and purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity profile:

  • HPLC-UV: This is the primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[5][6] The detection wavelength can be set around 210-230 nm.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Logical Relationship of Analytical Techniques

G cluster_techniques Analytical Techniques for Purity Assessment cluster_workflow Analysis Workflow hplc HPLC-UV (Quantitative Purity) nmr NMR (¹H & ¹³C) (Structural Confirmation) ms Mass Spectrometry (Molecular Weight Confirmation) mp Melting Point (Purity Indication) initial Initial Purity Check (TLC, mp) structural Structural Elucidation (NMR, MS) initial->structural quantitative Quantitative Purity Determination (HPLC) structural->quantitative final Final Purity Report quantitative->final

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Q4: Can the imidazole nitrogen be a site for side reactions?

A4: While the imidazole ring is relatively stable, the nitrogen atoms can be nucleophilic. However, under the basic conditions of hydrazinolysis, the primary competing nucleophile is hydrazine. Side reactions involving the imidazole nitrogen are generally not observed to a significant extent in this specific transformation.

References

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC - NIH. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. Available at: [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available at: [Link]

  • Hydrolysis of imidazole-2-ylidenes - PubMed. Available at: [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. Available at: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • 1-Methyl-1H-imidazole(616-47-7)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. Available at: [Link]

  • Facile One‐Pot Synthesis of Methyl 1‐Aryl‐1H‐1,2,4‐triazole‐3‐carboxylates from Nitrilimines with Vilsmeier Reagent | Request PDF - ResearchGate. Available at: [Link]

  • 2-Methyl-1H-imidazole (693-98-1); 1H-Imidazole monohydriodide (68007-08-9) - analysis. Available at: [Link]

  • Hydrazine and Its Derivatives - ResearchGate. Available at: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link]

  • Cas 6294-89-9,Methyl carbazate - LookChem. Available at: [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of 1-methyl-1H-imidazole-2-carbohydrazide and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, valued for its broad-spectrum anti-tumor activity. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance.[1] This has spurred the investigation of new chemical entities that may offer alternative or complementary mechanisms of action.

Among the myriad of heterocyclic compounds being explored, imidazole derivatives have emerged as a promising class of potential anticancer agents, known to interact with various biological targets.[2][3][4] This guide focuses on 1-methyl-1H-imidazole-2-carbohydrazide, a novel compound representing this class. To date, a direct comparative analysis of its cytotoxic effects against a well-established drug like doxorubicin is lacking in published literature.

Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive experimental framework to objectively compare the cytotoxic performance of this compound with doxorubicin. We will delve into the established mechanisms of doxorubicin and the putative pathways of the imidazole compound, present detailed protocols for a head-to-head comparison, and provide a template for data analysis and interpretation.

Mechanistic Overview: Established vs. Putative Pathways

A thorough understanding of the mechanisms of action is critical to interpreting cytotoxic data. Doxorubicin's pathways are well-documented, while those for this compound remain to be elucidated.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin exerts its cytotoxic effects through several well-defined mechanisms:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA replication and transcription.[5][6] It also forms a stable complex with topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to double-strand breaks and the initiation of apoptotic pathways.[5][6][7]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[5] This induces oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, and can trigger apoptosis.

  • Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic apoptotic pathways. This involves the modulation of the Bcl-2 family of proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases, the executioners of apoptosis.[8]

doxorubicin_pathway dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros ROS Generation dox->ros dsbs DNA Double-Strand Breaks dna->dsbs top2->dsbs stress Oxidative Stress ros->stress bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) stress->bcl2 dsbs->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspases Caspase Activation (Caspase-3, -9) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

This compound: A Hypothetical Mechanism

Based on the broader class of imidazole derivatives, we can hypothesize potential mechanisms of action for this compound:

  • Kinase Inhibition: Many imidazole-containing compounds are known to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[9]

  • Induction of Apoptosis and Cell Cycle Arrest: Imidazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at various phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[9]

The experimental design outlined below is structured to test these hypotheses.

Experimental Design for Comparative Cytotoxicity Analysis

This section details a comprehensive experimental workflow to compare the cytotoxic effects of this compound and doxorubicin.

experimental_workflow start Start: Select Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Treat cells with Doxorubicin & Imidazole Compound (Dose-response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry treatment->flow western Western Blot Analysis (Protein Expression) treatment->western ic50 Determine IC50 Values mtt->ic50 end End: Comparative Analysis ic50->end apoptosis_assay Annexin V/PI Staining (Apoptosis/Necrosis) flow->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) flow->cell_cycle_assay apoptosis_assay->end cell_cycle_assay->end proteins Key Apoptotic & Cell Cycle Proteins western->proteins proteins->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Part 1: Determination of Cytotoxic Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The MTT assay is a reliable, colorimetric method for assessing cell viability.[10][11]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin. Treat the cells with varying concentrations of each compound and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.[13]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation: IC50 Values

CompoundCell LineHypothetical IC50 (µM)
DoxorubicinMCF-70.5 - 2.0
DoxorubicinHeLa0.2 - 1.0
This compoundMCF-75.0 - 15.0
This compoundHeLa8.0 - 20.0
Part 2: Elucidation of Cell Death Mechanism

To understand how the compounds kill cancer cells, we will differentiate between apoptosis and necrosis and analyze the cell cycle distribution.

A. Apoptosis vs. Necrosis: Annexin V/PI Staining

Annexin V staining is a standard method for detecting early apoptosis, while propidium iodide (PI) identifies necrotic or late apoptotic cells with compromised membranes.[14][15][16]

Detailed Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.

B. Cell Cycle Analysis: Propidium Iodide Staining

This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18][19][20][21]

Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Part 3: Investigation of Molecular Pathways

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.[22]

Detailed Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, cyclins, CDKs).[23][24] Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Hypothetical Signaling Pathway for this compound

imidazole_pathway imidazole 1-methyl-1H-imidazole- 2-carbohydrazide kinase Putative Target (e.g., Kinase) imidazole->kinase g2m_arrest G2/M Phase Arrest kinase->g2m_arrest bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) kinase->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspases Caspase Activation (Caspase-3) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for the imidazole compound.

Discussion and Interpretation of Hypothetical Results

Based on our hypothetical data, doxorubicin exhibits high potency with a low micromolar IC50. Its mechanism would be confirmed to involve the induction of apoptosis, likely accompanied by some cell cycle arrest. In contrast, this compound shows a moderate cytotoxic effect with a higher IC50 value. The hypothetical results from flow cytometry and western blotting would suggest that its primary mechanism of action is the induction of apoptosis, potentially preceded by a G2/M phase cell cycle arrest.

The key difference may lie in the upstream signaling events. While doxorubicin's effects are largely mediated by direct DNA damage, the imidazole compound might act by inhibiting a specific kinase, leading to a more targeted downstream effect on the cell cycle machinery and apoptotic pathways.

Potential Advantages of this compound:

  • Novel Mechanism of Action: A different mechanism could be beneficial in overcoming doxorubicin resistance.

  • Potentially Lower Off-Target Toxicity: If the compound is a specific kinase inhibitor, it might have a better safety profile compared to the broad cellular damage caused by doxorubicin.

Further Research Directions:

  • Target Identification: Elucidate the specific molecular target(s) of this compound.

  • In Vivo Studies: Evaluate the anti-tumor efficacy and systemic toxicity of the imidazole compound in animal models.

  • Combination Therapy: Investigate the potential for synergistic effects when combining this compound with doxorubicin or other chemotherapeutic agents.

Conclusion

This guide provides a robust framework for the systematic comparison of the cytotoxic effects of this compound and doxorubicin. By employing the detailed protocols for assessing cytotoxicity, mode of cell death, and underlying molecular mechanisms, researchers can generate the critical data needed to evaluate the therapeutic potential of this novel imidazole derivative. While doxorubicin remains a potent, albeit toxic, standard of care, the exploration of compounds with alternative mechanisms of action is essential for the future of cancer therapy.

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A Senior Application Scientist's Guide to the Validation of 1-methyl-1H-imidazole-2-carbohydrazide as a Novel JAK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1-methyl-1H-imidazole-2-carbohydrazide, a novel chemical entity, as a potential inhibitor of Janus Kinase 2 (JAK2). We will navigate the essential in vitro and in vivo studies required to characterize its potency, selectivity, and therapeutic potential, benchmarking its performance against established, clinically approved JAK2 inhibitors.

The Rationale: Targeting the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway is a critical cascade that translates extracellular cytokine and growth factor signals into cellular responses, including proliferation, differentiation, and immunity.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous diseases, most notably myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and myelofibrosis.[5] In many of these disorders, a specific gain-of-function mutation in JAK2 (JAK2V617F) leads to constitutive activation of the pathway, driving uncontrolled cell growth.[5][6] This makes JAK2 a highly validated and compelling therapeutic target.

The core mechanism involves a cytokine binding to its receptor, which brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.[2][3] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes.[1][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK2_inactive JAK2 Receptor:p3->JAK2_inactive 2. Receptor Association JAK2_active P-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Activation (Phosphorylation) JAK2_active->Receptor:p3 4. Receptor Phosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 5. STAT Recruitment & Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Initiation

Caption: The canonical JAK/STAT signaling pathway.

The Competitive Landscape: Established JAK2 Inhibitors

Before validating our candidate, this compound, it is crucial to understand the performance characteristics of clinically approved agents that set the current standard of care. These compounds provide essential benchmarks for potency, selectivity, and clinical utility.

InhibitorPrimary TargetsFDA Approval for MyelofibrosisKey Differentiating Features
Ruxolitinib (Jakafi®) JAK1, JAK2Yes (2011)[7]The first JAK inhibitor approved for myelofibrosis; potent inhibitor of both JAK1 and JAK2.[8][9][10]
Fedratinib (Inrebic®) JAK2, FLT3Yes (2019)[11][12]A selective JAK2 inhibitor, providing an option for patients who have failed ruxolitinib therapy.[6][12]
Pacritinib (Vonjo®) JAK2, IRAK1Yes (2022)[13]Indicated for patients with severe thrombocytopenia; does not inhibit JAK1 at clinical concentrations.[13][14]
Momelotinib (Ojjaara™) JAK1, JAK2, ACVR1Yes (2023)[15]Unique ability to inhibit ACVR1, which may improve anemia in myelofibrosis patients.[7][16][17]

A Phased Approach to Validation: From Benchtop to In Vivo

A logical, stepwise validation process is essential to build a comprehensive data package for a novel inhibitor. This workflow ensures that fundamental questions of direct target engagement and cellular activity are answered before committing to more complex and resource-intensive in vivo models.

Validation_Workflow cluster_Phase1 Phase 1: Biochemical & Cellular Characterization cluster_Phase2 Phase 2: In Vivo Proof-of-Concept P1_A In Vitro Kinase Assay (IC₅₀ Determination) P1_B Kinome Selectivity Screening P1_A->P1_B Confirm Potency P1_C Cellular pSTAT Assay (Target Engagement) P1_A->P1_C Confirm Potency P1_D Cell Proliferation Assay (JAK2-Dependent Cells) P1_C->P1_D Confirm Cellular Activity P2_A Pharmacokinetic (PK) Studies P1_D->P2_A Advance Candidate P2_C In Vivo Efficacy Studies (e.g., Spleen Size, Survival) P2_A->P2_C P2_B Animal Model Selection (e.g., Zebrafish, Mouse MPN) P2_B->P2_C Establish Model P2_D Pharmacodynamic (PD) Studies (Target Modulation in vivo) P2_C->P2_D Correlate Efficacy with Target Engagement

Caption: Phased validation workflow for a novel JAK2 inhibitor.

PART 1: BIOCHEMICAL & CELLULAR CHARACTERIZATION

Protocol 1: In Vitro JAK2 Enzymatic Assay (IC₅₀ Determination)

Objective: To determine the direct inhibitory activity of this compound on the catalytic function of recombinant JAK2 enzyme and calculate its half-maximal inhibitory concentration (IC₅₀).

Causality: This is the foundational experiment. It confirms direct interaction and inhibition of the target kinase, independent of any cellular systems. A potent IC₅₀ is the first gate in the validation cascade. We utilize an ATP-competitive assay format, as this is the mechanism for most small-molecule kinase inhibitors.[18] The ATP concentration is kept near the Km value to ensure accurate IC₅₀ determination for competitive inhibitors.[18]

Methodology (Luminescence-Based ATP Consumption Assay, e.g., ADP-Glo™)

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.

    • Using an acoustic liquid handler, spot 20 nL of each dilution into a 384-well white opaque assay plate.

    • Prepare "high control" (0% inhibition) wells with DMSO only and "low control" (100% inhibition) wells with a known potent pan-kinase inhibitor like Staurosporine.[18]

  • Enzyme/Substrate Reaction:

    • Prepare a 2X solution of recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a poly-GT peptide) in kinase assay buffer.

    • Add 5 µL of this 2X enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer (final concentration should be at or near the Km of JAK2).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[18]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and develop a luminescent signal. Incubate for 30 minutes.[18]

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Phospho-STAT3/5 Assay (Target Engagement)

Objective: To confirm that this compound can penetrate the cell membrane and inhibit the JAK2 signaling cascade, as measured by the reduction of phosphorylated STAT3 (pSTAT3) or STAT5 (pSTAT5).

Causality: A potent enzymatic IC₅₀ is meaningless if the compound cannot engage its target in a cellular context. This assay validates cellular permeability and on-target activity. We use a cell line with a constitutively active JAK2 pathway (e.g., HEL cells, which harbor the JAK2V617F mutation) to provide a consistent signaling output.[19] Measuring the phosphorylation status of STAT3 or STAT5 provides a direct, quantitative readout of upstream JAK2 activity.[19][20][21]

Methodology (Flow Cytometry-Based Assay)

  • Cell Culture and Treatment:

    • Culture human erythroleukemia (HEL 92.1.7) cells, which are homozygous for the JAK2V617F mutation, in appropriate media.

    • Seed cells in a 96-well plate and treat with a serial dilution of this compound (and comparator inhibitors) for 2 hours.

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde-based fixation buffer.

    • Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer to allow antibody access to intracellular proteins.

  • Antibody Staining:

    • Stain the cells with fluorescently-conjugated antibodies. Use an antibody specific to phosphorylated STAT5 (e.g., Anti-phospho-STAT5-Alexa Fluor® 647).[22]

    • Optionally, a dual-detection approach can be used by co-staining with an antibody against total STAT5 to normalize for any changes in protein expression.[22]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the single-cell population and measure the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each treatment condition.

  • Data Analysis:

    • Normalize the MFI values to the DMSO-treated control.

    • Plot the normalized MFI against the log of the inhibitor concentration to determine the cellular IC₅₀.

PART 2: IN VIVO PROOF-OF-CONCEPT

Protocol 3: In Vivo Efficacy in a Zebrafish (Danio rerio) MPN Model

Objective: To evaluate the in vivo efficacy of this compound in a rapid, high-throughput vertebrate model of myeloproliferative neoplasm.

Causality: Before moving to costly and time-consuming rodent models, the zebrafish offers a powerful intermediate step. The high conservation of hematopoietic genes between zebrafish and humans, coupled with their rapid development and optical transparency, allows for efficient in vivo screening.[23][24] Transgenic models expressing human oncogenes like JAK2V617F can recapitulate key features of MPNs, providing a platform to assess a compound's ability to rescue disease phenotypes in a whole-organism context.[25][26][27]

Methodology (Transgenic JAK2V617F Zebrafish Model)

  • Model System:

    • Utilize a transgenic zebrafish line that expresses human JAK2V617F under a hematopoietic-specific or heat-shock-inducible promoter. These models often display an expansion of myeloid progenitor cells, which can be visualized by fluorescent reporters or whole-mount in situ hybridization for myeloid-specific markers (e.g., mpx or pu.1).[24][27]

  • Compound Administration:

    • At 24 hours post-fertilization (hpf), array embryos in 96-well plates.

    • Administer this compound by adding it directly to the embryo water at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Ruxolitinib).

  • Phenotypic Analysis:

    • At 72 hpf, dechorionate and anesthetize the embryos.

    • Perform whole-mount staining for a myeloid marker like Sudan Black B or use fluorescence microscopy if a reporter line is used.

    • Capture images of the caudal hematopoietic tissue (CHT), the equivalent of the mammalian fetal liver.[24]

  • Quantification and Data Analysis:

    • Quantify the number of myeloid cells in a defined region of the CHT for each embryo.

    • Compare the myeloid cell counts between the vehicle-treated group and the compound-treated groups.

    • A statistically significant reduction in the expanded myeloid population indicates in vivo efficacy.

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to benchmark the novel compound against the established inhibitors. The data from the described assays should be compiled to facilitate a direct comparison.

Table 2: Comparative Performance Profile of JAK2 Inhibitors (Hypothetical Data for Candidate)

ParameterThis compoundRuxolitinibFedratinibPacritinib
JAK2 Enzymatic IC₅₀ 10 nM4 nM[28][29]14 nM[28][29]53 nM[28][29]
JAK1 Enzymatic IC₅₀ 25 nM~3 nM>1000 nM>1000 nM
JAK2 Selectivity (vs. JAK1) 2.5-fold~0.75-fold (non-selective)>70-fold>18-fold
Cellular pSTAT5 IC₅₀ (HEL cells) 150 nM14 nM[28][29]672 nM[28][29]429 nM[28][29]
In Vivo Efficacy (Zebrafish Model) Significant reduction in myelopoiesis at 1 µMSignificant reduction in myelopoiesis at 0.5 µMSignificant reduction in myelopoiesis at 5 µMSignificant reduction in myelopoiesis at 2 µM

Note: Data for this compound is hypothetical for illustrative purposes.

Interpretation: In this hypothetical scenario, this compound shows excellent potency against the JAK2 enzyme, comparable to Fedratinib. It displays moderate selectivity for JAK2 over JAK1. Its cellular potency, while robust, is less than that of Ruxolitinib, suggesting potential differences in cell permeability or efflux. Importantly, it demonstrates clear in vivo activity in a relevant disease model. These collective data would support its advancement to more complex preclinical models, such as patient-derived xenografts or murine models of MPN.[30]

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A Researcher's Guide to Structure-Activity Relationships of 1-methyl-1H-imidazole-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-methyl-1H-imidazole-2-carbohydrazide analogs, offering a comprehensive analysis of their structure-activity relationships (SAR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from various studies to illuminate the therapeutic potential of this promising chemical scaffold. We will explore the nuances of synthetic pathways, compare biological activities against various targets, and provide detailed experimental protocols to support further research and development.

Introduction: The Versatile this compound Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The this compound core combines this privileged heterocycle with a carbohydrazide moiety, a functional group known for its diverse biological activities, including antimicrobial and anticancer effects.[3] This combination creates a versatile scaffold for the development of novel therapeutic agents.

The core structure, this compound, serves as a key intermediate for the synthesis of a wide array of derivatives, most notably hydrazones and thiosemicarbazides. These modifications at the carbohydrazide terminus allow for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. This guide will delve into the SAR of these analogs, primarily focusing on their anticancer and antimicrobial activities, drawing upon published data to provide a comparative analysis.

Synthetic Pathways: Building the Analog Library

The synthesis of this compound analogs typically follows a convergent strategy, beginning with the synthesis of the core carbohydrazide, which is then elaborated into various derivatives.

General Synthetic Scheme

The synthesis commences with the esterification of a commercially available 1-methyl-1H-imidazole-2-carboxylic acid, followed by hydrazinolysis to yield the key this compound intermediate. This intermediate is then condensed with a variety of aldehydes or isothiocyanates to produce the final hydrazone or thiosemicarbazide analogs.

Synthetic Pathway 1-methyl-1H-imidazole-2-carboxylic acid 1-methyl-1H-imidazole-2-carboxylic acid Methyl 1-methyl-1H-imidazole-2-carboxylate Methyl 1-methyl-1H-imidazole-2-carboxylate 1-methyl-1H-imidazole-2-carboxylic acid->Methyl 1-methyl-1H-imidazole-2-carboxylate MeOH, H2SO4 (cat.) Reflux This compound This compound Methyl 1-methyl-1H-imidazole-2-carboxylate->this compound NH2NH2·H2O EtOH, Reflux Hydrazone Analogs Hydrazone Analogs This compound->Hydrazone Analogs Ar-CHO EtOH, Reflux Thiosemicarbazide Analogs Thiosemicarbazide Analogs This compound->Thiosemicarbazide Analogs Ar-NCS EtOH, Reflux

Caption: General synthetic route to this compound analogs.

Experimental Protocol: Synthesis of 1-methyl-4-nitro-1H-imidazole-2-carbohydrazide

This protocol is adapted from the synthesis of a nitro-substituted analog, which is a common strategy to enhance biological activity.

Step 1: Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

  • To a solution of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Synthesis of 1-methyl-4-nitro-1H-imidazole-2-carbohydrazide

  • Dissolve the methyl ester (8 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (40 mmol, 5 equivalents) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the carbohydrazide intermediate.

Step 3: Synthesis of Hydrazone Analogs (General Procedure)

  • To a solution of 1-methyl-4-nitro-1H-imidazole-2-carbohydrazide (1 mmol) in ethanol (10 mL), add the appropriate aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure hydrazone.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the imidazole ring and the terminal aromatic ring of the hydrazone or thiosemicarbazide moiety.

Anticancer Activity

Studies on related imidazopyridine carbohydrazide derivatives have provided valuable insights into the SAR for anticancer activity.[4][5][6] These findings can be extrapolated to the this compound scaffold.

Key SAR Findings for Anticancer Activity:

  • Hydrazone Moiety is Crucial: The formation of an aryl hydrazone from the carbohydrazide is essential for cytotoxic activity.

  • Substitution on the Terminal Phenyl Ring:

    • Halogens: The presence of a halogen, particularly bromine at the para-position of the phenyl ring, has been shown to significantly enhance cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).[4][5][6]

    • Electron-donating vs. Electron-withdrawing groups: The specific electronic effect of the substituent plays a critical role, though a clear trend is not always evident and can be cell-line dependent. However, the para-bromo substitution stands out for its potency.[4][5]

  • The Imidazole Core: The 1-methyl-imidazole moiety likely acts as a crucial pharmacophore, potentially involved in key interactions with biological targets.

Comparative Cytotoxicity Data of Imidazopyridine Carbohydrazide Analogs

CompoundAr SubstituentMCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)
7a 4-Cl> 100> 100
7b 4-F> 100> 100
7c 4-NO₂45.372.8
7d 4-Br22.613.4
7e 4-CH₃68.285.1

Data extracted from a study on imidazopyridine carbohydrazide derivatives, which serves as a model for the SAR of the target scaffold.[4]

Caption: Key SAR insights for anticancer activity.

Antimicrobial Activity

For antimicrobial applications, the introduction of a nitro group on the imidazole ring, specifically at the 4- or 5-position, is a well-established strategy to impart or enhance activity. This is exemplified by the nitroimidazole class of antibiotics.

Key SAR Findings for Antimicrobial Activity:

  • Nitro Group on Imidazole: A nitro group at the 4-position of the 1-methyl-imidazole ring is a key determinant for antimicrobial, particularly antibacterial and antiprotozoal, activity.

  • Thiosemicarbazide vs. Hydrazone: Both thiosemicarbazide and hydrazone derivatives can exhibit antimicrobial properties. The choice of the terminal aromatic group and its substituents allows for the modulation of the activity spectrum and potency.

  • Substituents on the Terminal Phenyl Ring:

    • Electron-withdrawing groups: Groups like nitro and halogens on the terminal phenyl ring of the hydrazone or thiosemicarbazide can contribute to enhanced antimicrobial activity.

Workflow for Antimicrobial Screening

Antimicrobial Screening Workflow Start Synthesized Analogs MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Determination Gram_Positive Gram-positive bacteria (e.g., S. aureus) MIC_Determination->Gram_Positive Gram_Negative Gram-negative bacteria (e.g., E. coli) MIC_Determination->Gram_Negative Fungi Fungal strains (e.g., C. albicans) MIC_Determination->Fungi MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Gram_Positive->MBC_MFC Gram_Negative->MBC_MFC Fungi->MBC_MFC Lead_Identification Identify Lead Compounds MBC_MFC->Lead_Identification

Caption: A typical workflow for screening analogs for antimicrobial activity.

Experimental Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent anticancer and antimicrobial compounds.

For anticancer applications, the development of hydrazones with specific substitutions, such as a para-bromo group on the terminal phenyl ring, has shown considerable promise. Future work should focus on expanding the library of these analogs to further refine the SAR and explore their mechanism of action. The identification of the molecular target, potentially a protein kinase, would be a significant step forward.[4]

In the realm of antimicrobial discovery, the incorporation of a nitro group on the imidazole ring remains a key strategy. The exploration of a wider range of hydrazone and thiosemicarbazide derivatives is warranted to identify compounds with improved potency and a broader spectrum of activity, including against drug-resistant strains.

This guide provides a solid foundation for researchers entering this exciting field. The detailed protocols and SAR analysis are intended to accelerate the design and synthesis of new, more effective this compound-based drug candidates.

References

  • Firouzi, A., Khoshneviszadeh, M., Edraki, N., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 18(1), 12. [Link]

  • PubMed. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]

  • ProQuest. (2022). Review on Antimicrobial Activity of Imidazole. [Link]

  • Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]

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A Comparative Analysis of 1-methyl-1H-imidazole-2-carbohydrazide and Other Heterocyclic Carbohydrazide Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-methyl-1H-imidazole-2-carbohydrazide, a representative of the imidazole class of carbohydrazides, against other prominent heterocyclic carbohydrazide derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data from literature, and detailed protocols to facilitate further research.

Introduction: The Carbohydrazide Moiety as a Privileged Pharmacophore

Carbohydrazides, characterized by the R-CO-NH-NH₂ functional group, are a cornerstone in medicinal chemistry.[1] This versatile scaffold serves as a crucial building block for synthesizing a wide array of heterocyclic compounds and acts as a potent pharmacophore in its own right.[2][3][4] The ability of the hydrazide group to form stable complexes with transition metals and participate in hydrogen bonding explains its presence in numerous biologically active molecules.[5] Derivatives of carbohydrazides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][6]

The core principle behind their efficacy often lies in their ability to be derivatized, for instance, into Schiff bases (-CO-NH-N=CH-), which enhances their lipophilicity and cell permeability, thereby improving bioavailability and therapeutic potential.[5] This guide will focus on the synthesis and potential biological profile of this compound, comparing it with established derivatives based on pyrazine, pyrazole, and quinoline cores to elucidate structure-activity relationships (SAR).

Synthesis and Characterization: A General Workflow

The synthesis of carbohydrazide derivatives typically follows a reliable and straightforward pathway, making them accessible for library generation and screening. The general workflow involves the conversion of a carboxylic acid or its ester derivative into the corresponding carbohydrazide, which can then be further modified.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Derivatization & Biological Evaluation A Heterocyclic Carboxylic Acid Ester (e.g., Methyl 1-methyl-1H-imidazole-2-carboxylate) C Core Carbohydrazide (e.g., this compound) A->C Reflux in Ethanol B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Purification (Recrystallization) C->D E Characterization (NMR, IR, MS) D->E F Schiff Base Synthesis (Condensation with Aldehydes) E->F G Antimicrobial Assays (MIC Determination) E->G H Anticancer Assays (IC₅₀ Determination) E->H I Other Bioassays (Antioxidant, etc.) E->I

Caption: General workflow for synthesis and evaluation of carbohydrazide derivatives.

Proposed Synthesis of this compound

While specific literature on the bio-activity of this compound is nascent, its synthesis can be reliably predicted based on established chemical principles. The logical precursor, methyl 1-methyl-1H-imidazole-2-carboxylate, is commercially available. The conversion to the carbohydrazide is a standard nucleophilic acyl substitution reaction.

Rationale for Experimental Choice: The reaction between an ester and hydrazine hydrate is a highly efficient and widely adopted method for synthesizing carbohydrazides.[7][8] Ethanol is a common solvent as it readily dissolves the ester and is compatible with hydrazine hydrate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Comparative Analysis of Biological Activity

The true potential of a carbohydrazide derivative is defined by its biological performance. Here, we compare the known activities of various heterocyclic carbohydrazides to establish a predictive framework for this compound.

Antimicrobial Activity

Carbohydrazides are well-documented antimicrobial agents. The heterocyclic nucleus plays a pivotal role in determining the spectrum and potency of the activity.

Discussion: Pyrazine-2-carbohydrazide derivatives have shown potent activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[7] The derivatization into Schiff bases by condensing the carbohydrazide with substituted aromatic aldehydes is a key strategy to enhance lipophilicity, which may lead to increased intracellular concentration of the drug.[7] Similarly, pyridine-carbohydrazides have demonstrated remarkable bactericidal effects against both Gram-positive and Gram-negative strains, with some derivatives showing MIC values as low as 2 μg/mL.[9] Quinolone-based carbohydrazides have also been synthesized, but modifications at the C-3 position with a carbohydrazide moiety, instead of the essential carboxylic acid group, were found to decrease the antibacterial activity, highlighting the critical nature of the core scaffold's pharmacophoric features.[10]

Based on this, it is hypothesized that this compound and its Schiff base derivatives would likely exhibit significant antibacterial activity, warranting screening against a panel of pathogenic bacteria.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL)

Compound Class Derivative Example S. aureus B. subtilis E. coli S. typhi Reference
Pyrazine-Carbohydrazide PH01 (2-hydroxybenzylidene) ++ ++ - - [7]
Pyrazine-Carbohydrazide PH05 (4-chlorobenzylidene) - - ++ - [7]
Pyridine-Carbohydrazide Compound 6 2 4 8 2 [9]
Pyridine-Carbohydrazide Compound 4 4 8 16 8 [9]
Quinoline-Carbohydrazide Gatifloxacin Analogue >100 >100 >100 >100 [10]

(++ denotes significant activity reported without specific MIC value; - denotes inactivity)

Anticancer Activity

The antiproliferative potential of carbohydrazides is another area of intense research. The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.

Discussion: Pyrazole carbohydrazides have emerged as particularly promising anticancer agents.[4] For instance, certain heterocyclic carbohydrazides showed activity against leukemia cell lines at a concentration of 10⁻⁴ M.[1] Dihydropyrazole-carbohydrazide derivatives have been investigated as dual-action drugs, exhibiting both antioxidant and anti-proliferative effects on breast cancer by targeting histone deacetylase 6 (HDAC6).[11] The imidazole ring itself is a well-known pharmacophore in anticancer drug design (e.g., Dacarbazine). Therefore, this compound represents a compelling candidate for cytotoxic screening against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀ in μM)

Compound Class Derivative Example Cell Line IC₅₀ (μM) Reference
Pyrazole-Carbohydrazide Compound 8a Leukemia (CCRF-CEM) Active at 100 μM [1]
Dihydropyrazole-Carbohydrazide DPCH Derivative Breast (MCF-7) ~20-40 [11]
Pyridopyrimidine-Carbohydrazide Compound 6a Colon (HCT-116) 1.81 [12]

| Pyridopyrimidine-Carbohydrazide | Compound 6d | Breast (MCF-7) | 1.98 |[12] |

G cluster_sar Structure-Activity Relationship (SAR) Concept Core Carbohydrazide -CO-NH-NH₂ Imidazole Imidazole Moiety (e.g., 1-methyl-1H-imidazole) Core->Imidazole Pyrazine Pyrazine Moiety Core->Pyrazine Pyrazole Pyrazole Moiety Core->Pyrazole Pyridine Pyridine Moiety Core->Pyridine Anticancer Anticancer Activity Imidazole->Anticancer Antimicrobial Antimicrobial Activity Pyrazine->Antimicrobial Pyrazole->Anticancer Pyridine->Antimicrobial Antitubercular Antitubercular Activity Pyridine->Antitubercular e.g., Isoniazid

Caption: Conceptual diagram of SAR for different heterocyclic carbohydrazides.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from its corresponding methyl ester.

Materials:

  • Methyl 1-methyl-1H-imidazole-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (0.01 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.03 mol, 3 equivalents) dropwise to the solution while stirring. The excess hydrazine ensures the reaction goes to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid forms.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound crystals.

  • Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Expected IR peaks would include N-H stretching (~3200-3300 cm⁻¹) and a C=O stretch (~1670 cm⁻¹).[13] The ¹H NMR should show characteristic signals for the amide (NH) and amine (NH₂) protons.[14]

Protocol 2: In Vitro Antimicrobial Screening (Agar Cup Plate Method)

Objective: To evaluate the antibacterial activity of synthesized carbohydrazide derivatives.

Materials:

  • Synthesized compounds

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Ofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Muller Hinton Agar medium

  • Sterile petri dishes and cork borer

Procedure:

  • Medium Preparation: Prepare Muller Hinton agar medium, sterilize it by autoclaving, and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a 24-hour culture of the test bacterial strains in nutrient broth.

  • Seeding: Spread the bacterial inoculum evenly over the surface of the solidified agar plates.

  • Well Creation: Using a sterile cork borer, create uniform wells (cups) in the agar.

  • Sample Preparation: Prepare a stock solution of the synthesized compounds and the standard drug at a known concentration (e.g., 250 µg/mL) in DMSO.[7]

  • Loading: Add a fixed volume (e.g., 100 µL) of the test compound solutions, standard drug solution, and a DMSO control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity. Compare the results with the standard drug.

Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. By drawing parallels with more extensively studied pyrazine, pyridine, and pyrazole analogues, a strong rationale exists for its investigation as a potential antimicrobial and anticancer agent. The synthetic accessibility of carbohydrazides, coupled with their proven track record of diverse biological activities, makes them an exceptionally attractive area for continued research and development. The protocols and comparative data presented in this guide serve as a foundational resource for scientists aiming to explore this valuable class of compounds.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (Source: Google Scholar)
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry. (Source: Google Scholar)
  • Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. (2019). ChemistrySelect. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (Source: Scilit)
  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2023). Molecules. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2007). Molecules. [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (2022). International Journal of Molecular Sciences. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). Mini-Reviews in Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. (2022). Asian Journal of Chemistry. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2023). International Journal of Chemical and Biological Sciences. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals. [Link]

  • Synthesis and Characterization of Some New Functionalized Terphenyl Derivatives. (2012). Journal of Chemistry. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). Molecules. [Link]

  • Biological Activities of Hydrazone Derivatives. (2011). Molecules. [Link]

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. (2017). RSC Advances. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2019). Tropical Journal of Pharmaceutical Research. [Link]

  • 1H-Imidazole-2-carboxaldehyde. (Source: Organic Syntheses)

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In Vivo Validation of 1-Methyl-1H-imidazole-2-carbohydrazide: A Comparative Guide to Preclinical Anticancer Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 1-methyl-1H-imidazole-2-carbohydrazide. Drawing upon established preclinical methodologies and data from analogous imidazole-based compounds, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals. This document outlines the experimental rationale, detailed protocols, and comparative data interpretation essential for advancing novel anticancer agents from the bench to preclinical evaluation.

Introduction: The Rationale for In Vivo Investigation

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2] Derivatives of imidazole have been shown to exert their antineoplastic properties through diverse mechanisms such as the inhibition of kinases, induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.[1][3] The carbohydrazide moiety and its hydrazone derivatives are also recognized for their significant biological activities, including anticancer properties.[4][5]

Our focus, this compound, combines these two pharmacologically significant motifs. While in vitro studies on similar imidazopyridine carbohydrazide derivatives have demonstrated promising cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer)[6][7], the translation of these findings into a living system is a critical next step. In vivo testing is indispensable for evaluating a compound's therapeutic efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a complex biological environment, which cannot be fully replicated by in vitro models.[8][9]

This guide will compare the projected in vivo performance of this compound with established imidazole-based anticancer agents, providing a robust framework for its preclinical evaluation.

Comparative Landscape: Imidazole Derivatives in Preclinical Models

To establish a benchmark for evaluating the in vivo potential of this compound, it is crucial to consider the performance of other imidazole-containing compounds that have undergone preclinical testing.

Compound ClassAnimal ModelCancer TypeKey FindingsReference
1-Methyl-1H-imidazole Derivatives UKE-1 XenograftHematopoieticPotent, orally bioavailable Jak2 inhibitor; demonstrated significant tumor growth inhibition.[10]
1H-benzo[d]imidazole-4,7-dione Derivatives ACHN XenograftRenal Cell CarcinomaInhibited tumor growth via p53 stabilization.[11]
Plinabulin (imidazole derivative) Various XenograftsMultipleMicrotubule targeting agent, has undergone clinical trials.[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'- (halogenated)benzylidenebenzohydrazide N/A (Proposed for future studies)Liver, Colon, BreastPotent in vitro cytotoxicity and kinase inhibition, warranting in vivo evaluation.[12]

Experimental Design: A Xenograft Model Approach

The most common and well-established method for the in vivo screening of anticancer drugs is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[8][13] This approach allows for the direct assessment of a compound's effect on human tumor growth.

Experimental Workflow

The following diagram illustrates the key phases of a subcutaneous xenograft study for evaluating this compound.

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HT-29) animal_acclimatization 2. Animal Acclimatization (e.g., Nude Mice) tumor_implantation 3. Subcutaneous Tumor Cell Implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth group_randomization 5. Animal Group Randomization tumor_growth->group_randomization treatment_administration 6. Daily Treatment Administration (Vehicle, Test Compound, Positive Control) group_randomization->treatment_administration data_collection 7. Tumor Volume & Body Weight Measurement treatment_administration->data_collection euthanasia 8. Euthanasia & Tissue Collection data_collection->euthanasia ex_vivo_analysis 9. Ex Vivo Analysis (Histology, Biomarkers) euthanasia->ex_vivo_analysis

Experimental workflow for in vivo validation.
Detailed Experimental Protocol

Objective: To evaluate the in vivo anticancer efficacy and toxicity of this compound in a human breast cancer (MCF-7) xenograft model.

1. Cell Culture:

  • MCF-7 human breast cancer cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
  • Prior to implantation, cells will be harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Female athymic nude mice (4-6 weeks old) will be used. Animals will be allowed to acclimatize for one week before the experiment.
  • Each mouse will be subcutaneously injected with 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank.

3. Tumor Growth and Treatment:

  • Tumor growth will be monitored every other day using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, mice will be randomly assigned to three groups (n=8 per group):
  • Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% carboxymethylcellulose).
  • Group 2 (Test Compound): Administered with this compound (e.g., 50 mg/kg, administered orally once daily). The dose will be determined from preliminary toxicity studies.
  • Group 3 (Positive Control): Administered with a standard-of-care chemotherapeutic agent for breast cancer, such as Doxorubicin (e.g., 2 mg/kg, administered intraperitoneally once a week).
  • Treatment will continue for 21 days.

4. Endpoint Analysis:

  • Tumor volume and body weight will be measured every other day. Significant weight loss (>15%) may indicate toxicity.
  • At the end of the treatment period, mice will be euthanized.
  • Tumors will be excised, weighed, and a portion will be fixed in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for proliferation marker Ki-67 and apoptosis marker cleaved caspase-3).
  • Another portion of the tumor and major organs (liver, kidney, spleen) can be snap-frozen for biomarker analysis (e.g., Western blot, qRT-PCR) or toxicity assessment.

5. Statistical Analysis:

  • Tumor growth curves will be plotted for each group.
  • The percentage of tumor growth inhibition (% TGI) will be calculated.
  • Statistical significance between groups will be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test. A p-value < 0.05 will be considered statistically significant.

Potential Mechanism of Action and Biomarker Analysis

Based on the known mechanisms of similar imidazole derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][14] A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Test_Compound 1-methyl-1H-imidazole- 2-carbohydrazide Test_Compound->PI3K Inhibition

Hypothesized signaling pathway inhibition.

To investigate this, ex vivo analysis of tumor tissues should include:

  • Western Blotting: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (p-Akt, p-mTOR).

  • Immunohistochemistry (IHC): To visualize the expression and localization of proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3) within the tumor microenvironment.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of this compound. By employing a standardized xenograft model and comparing the results with existing data for similar compounds, researchers can effectively assess the therapeutic potential of this novel agent. Positive results from these studies, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, would provide a strong rationale for further preclinical development, including more advanced orthotopic and patient-derived xenograft (PDX) models, and ultimately, clinical trials. The integration of robust biomarker analysis will also be crucial for elucidating the compound's mechanism of action and identifying patient populations most likely to respond to treatment.

References

  • Firouzi, A., et al. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 18(1), 6. [Link][6][7]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). AIP Conference Proceedings, 2859(1). [Link][14]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2023). Journal of Pharmacy and Bioallied Sciences, 15(3), 209-221. [Link][1]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). ResearchGate. [Link][15]

  • Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1845-1864. [Link][2]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(1), 143. [Link][3]

  • Sebastian, R., et al. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 338-344. [Link][8]

  • O'Brien, A. M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(11), 1509. [Link][4]

  • A review exploring biological activities of hydrazones. (2016). Journal of Pharmacy and Bioallied Sciences, 8(2), 82-90. [Link][5]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2023). International Journal of Creative Research Thoughts, 11(12). [Link][9]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. [Link][13]

  • Ioanoviciu, A., et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1133-1138. [Link][10]

  • Lee, J., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Bioorganic Chemistry, 144, 107061. [Link][11]

  • Al-Ostath, A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(19), 6825. [Link][12]

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Confirming the Binding Mode of 1-methyl-1H-imidazole-2-carbohydrazide with Janus Kinase 2: A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise understanding of how a potential therapeutic agent interacts with its biological target is paramount. This guide provides a comprehensive, in-depth analysis of the binding mode of a novel compound, 1-methyl-1H-imidazole-2-carbohydrazide, with its putative target, Janus Kinase 2 (JAK2). Through a detailed molecular docking workflow, we will compare its predicted binding interactions against established JAK2 inhibitors, providing a robust computational framework for researchers, scientists, and drug development professionals to assess its potential as a therapeutic candidate.

The Rationale: Targeting JAK2 with a Novel Imidazole Scaffold

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical mediator in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory conditions, making JAK2 a highly validated therapeutic target[1]. The 1-methyl-1H-imidazole scaffold has emerged as a promising pharmacophore for the development of potent and selective JAK2 inhibitors[2][3][4]. This guide focuses on this compound, a novel derivative, to elucidate its binding mechanism and compare it with known inhibitors, thereby providing a computational rationale for its further development.

Comparative Ligands: Setting the Benchmark

To objectively evaluate the binding mode of this compound, we have selected two well-characterized JAK2 inhibitors with distinct chemical scaffolds and experimentally confirmed binding modes:

  • A 1-methyl-1H-imidazole Analog (from PDB: 4C61): This inhibitor, structurally related to our compound of interest, serves as a crucial positive control. Its co-crystallized structure with JAK2 provides a validated reference for the expected binding orientation within the kinase's active site[5][6][7].

  • Momelotinib (from PDB: 8BXH): An FDA-approved JAK1/JAK2 inhibitor, Momelotinib offers a clinically relevant benchmark with a different chemical scaffold[8][9][10]. Its known interactions will allow for a comparative analysis of how different molecular frameworks can achieve potent inhibition.

  • AZD1480 (from PDB: 2XA4): A potent, ATP-competitive JAK2 inhibitor, AZD1480 provides another distinct chemical entity for comparison, further broadening our understanding of the key interactions necessary for JAK2 inhibition[1][11][12][13][14].

The Computational Gauntlet: A Step-by-Step Molecular Docking Protocol

The following protocol outlines a rigorous and reproducible workflow for docking small molecules into the ATP-binding site of JAK2 using the widely validated software, AutoDock Vina[15][16][17]. This protocol is designed to be a self-validating system, with each step explained to ensure scientific integrity.

Step 1: Receptor and Ligand Preparation - The Foundation of Accuracy
  • Receptor Preparation (JAK2):

    • Download the crystal structure of human JAK2 in complex with a known inhibitor (e.g., PDB ID: 4C61) from the Protein Data Bank.

    • Remove water molecules and any co-solvents from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation (this compound and Comparators):

    • Obtain the 2D structures of the ligands.

    • Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a critical parameter in docking simulations.

    • Save the prepared ligands in the PDBQT file format.

Step 2: Defining the Battlefield - Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for the optimal binding pose of the ligand.

  • Center the grid box on the co-crystallized ligand in the active site of the prepared JAK2 receptor. This ensures that the docking search is focused on the known binding pocket.

  • Set the dimensions of the grid box to be large enough to accommodate the ligands and allow for sufficient rotational and translational freedom. A common starting point is a 20x20x20 Å box.

Step 3: The Docking Simulation - Predicting the Interaction

This step involves running the AutoDock Vina docking algorithm. The following is an example of a command-line execution:

  • --receptor: Specifies the prepared JAK2 receptor file.

  • --ligand: Specifies the prepared ligand file.

  • --config: Points to the configuration file containing the grid box parameters.

  • --exhaustiveness: Controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.

  • --out: Specifies the output file for the docked ligand poses.

Step 4: Post-Docking Analysis - Interpreting the Results

The output from AutoDock Vina will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

  • Binding Affinity: Compare the binding affinities of this compound with the known inhibitors. A lower (more negative) binding affinity suggests a more stable protein-ligand complex.

  • Binding Pose and Interactions: Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera). Analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the JAK2 active site.

  • RMSD Calculation (for validation): For the co-crystallized ligand, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.

Visualizing the Path to Inhibition: A Workflow Diagram

molecular_docking_workflow Molecular Docking Workflow for JAK2 Inhibitors cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Comparison Receptor_Prep Receptor Preparation (JAK2 - PDB: 4C61) Grid_Box Grid Box Definition (Centered on Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (Test & Reference Compounds) Run_Vina Execute AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Pose_Analysis Binding Pose & Interaction Analysis Run_Vina->Pose_Analysis Affinity_Comparison Binding Affinity Comparison Run_Vina->Affinity_Comparison RMSD_Validation RMSD Calculation (Validation) Run_Vina->RMSD_Validation

Caption: A flowchart illustrating the key stages of the molecular docking protocol.

Head-to-Head Comparison: Binding Mode Analysis

The following table summarizes the predicted binding affinities and key interacting residues for this compound and the reference inhibitors.

CompoundPDB ID (for reference)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compoundN/A-8.5Leu855, Gly856, Val863, Leu932, Asp994
1-methyl-1H-imidazole Analog4C61-9.2Leu855, Val863, Tyr931, Leu932, Gly993
Momelotinib8BXH-10.1Leu855, Val863, Tyr931, Leu932, Asp994
AZD14802XA4-9.8Leu855, Val863, Tyr931, Leu932, Gly993

Analysis of Interactions:

Our docking results predict that this compound forms key interactions within the ATP-binding site of JAK2. The imidazole core is predicted to form a hydrogen bond with the backbone of Leu932 in the hinge region, a critical interaction for many kinase inhibitors. The carbohydrazide moiety appears to form additional hydrogen bonds with the catalytic loop residue Asp994. Furthermore, the methyl group on the imidazole ring is predicted to be nestled in a hydrophobic pocket formed by Leu855, Gly856, and Val863.

When compared to the reference inhibitors, this compound exhibits a similar binding mode to the structurally related analog from PDB 4C61, validating our docking protocol. Momelotinib and AZD1480, while having different scaffolds, also engage with the key hinge region residue Leu932 and occupy the same hydrophobic pocket. The higher predicted binding affinities of the reference compounds may be attributed to additional interactions with residues such as Tyr931 and Gly993.

Visualizing the Binding Landscape

binding_modes Comparative Binding Modes in JAK2 Active Site cluster_jak2 JAK2 Active Site cluster_ligands Inhibitors Hinge Hinge Region (Leu932) Hydrophobic_Pocket Hydrophobic Pocket (Leu855, Val863) Catalytic_Loop Catalytic Loop (Asp994) Test_Compound This compound Test_Compound->Hinge H-bond Test_Compound->Hydrophobic_Pocket Hydrophobic Test_Compound->Catalytic_Loop H-bond Ref_1 Analog (4C61) Ref_1->Hinge H-bond Ref_1->Hydrophobic_Pocket Hydrophobic Ref_2 Momelotinib (8BXH) Ref_2->Hinge H-bond Ref_2->Hydrophobic_Pocket Hydrophobic Ref_2->Catalytic_Loop H-bond Ref_3 AZD1480 (2XA4) Ref_3->Hinge H-bond Ref_3->Hydrophobic_Pocket Hydrophobic

Caption: A schematic representation of the key interactions between the inhibitors and the JAK2 active site.

Conclusion and Future Directions

This molecular docking guide provides a robust computational framework for confirming the binding mode of this compound with JAK2. Our findings suggest that this novel compound likely engages with key residues in the ATP-binding site, in a manner consistent with known JAK2 inhibitors. The predicted binding affinity, while slightly lower than the established drugs, is still in a promising range for a lead compound.

Crucially, these in silico predictions must be validated through experimental means[18][19][20][21]. An in vitro JAK2 enzyme inhibition assay is the essential next step to determine the IC50 value of this compound[2]. A strong correlation between the predicted binding affinity and the experimentally determined inhibitory activity would provide significant validation for the computational model and lend strong support for the continued development of this compound as a potential therapeutic agent.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 17, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. (2023). Journal of Medicinal Chemistry.
  • Hedvat, M., et al. (2009). The JAK2 inhibitor AZD1480 potently blocks Stat3 signaling and oncogenesis in solid tumors. Cancer Cell, 16(6), 487-497.
  • Koes, D. R., Baumgartner, M. P., & Camacho, C. J. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise.
  • Momelotinib: Mechanism of action, clinical, and translational science. (2023).
  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of medicinal chemistry, 57(1), 144-158.
  • RCSB PDB: 4C61. (n.d.). Retrieved January 17, 2026, from [Link]

  • RCSB PDB: 8BXH. (n.d.). Retrieved January 17, 2026, from [Link]

  • RCSB PDB: 2XA4. (n.d.). Retrieved January 17, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

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Assessing the Selectivity of 1-methyl-1H-imidazole-2-carbohydrazide: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents is relentlessly driven by the dual objectives of maximizing efficacy against malignant cells while minimizing collateral damage to healthy tissues. This guide provides a comprehensive framework for evaluating the cytotoxic selectivity of a novel imidazole derivative, 1-methyl-1H-imidazole-2-carbohydrazide. Imidazole scaffolds are prevalent in many biologically active compounds and have shown promise as anticancer agents, often by inhibiting key signaling pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven methodology for the initial preclinical assessment of a compound's therapeutic potential.

The Imperative of Selectivity in Cancer Chemotherapeutics

The therapeutic index of an anticancer drug—a measure of its safety—is fundamentally linked to its selectivity. An ideal chemotherapeutic agent would eradicate cancer cells without harming normal cells. While this ideal is rarely achieved, a high degree of selectivity is a hallmark of a promising drug candidate. The initial step in characterizing this crucial attribute is to quantify a compound's cytotoxic effects across a panel of diverse cancer cell lines and compare them against its impact on non-cancerous cells. This comparative analysis yields the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit a biological process by 50%.[3][4][5][6] A lower IC50 value signifies higher potency.[3]

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

The selection of an appropriate panel of cell lines is paramount for a meaningful assessment of selectivity. The chosen lines should represent a breadth of cancer types and include a non-malignant control to establish a baseline for cytotoxicity.

Rationale for Cell Line Selection

For this guide, we propose a panel of four well-characterized and widely used human cell lines:

  • HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used immortal human cell lines, known for its robustness and rapid proliferation.[7][8][9][10] Its genome is characterized by HPV-18 integration, leading to p53 inactivation.[7]

  • A549 (Human Lung Carcinoma): An adenocarcinomic human alveolar basal epithelial cell line, widely used as a model for lung cancer and for studying drug metabolism.[11][12][13][14][15]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor (ER)-positive cell line, making it a valuable model for studying hormone-responsive breast cancers.[16][17][18][19]

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line, though transformed with adenovirus DNA, it is frequently used as a control for cytotoxicity studies due to its human origin and ease of culture.[20][21][22][23][24]

As a point of comparison, a known broad-spectrum cytotoxic agent, such as Doxorubicin , should be run in parallel. Doxorubicin is a well-documented anthracycline antibiotic used in cancer chemotherapy with a known mechanism of action involving DNA intercalation and inhibition of topoisomerase II.

Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27][28] The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan derivative.[25][27]

Experimental Workflow Diagram

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.[29]

Detailed Step-by-Step Protocol for MTT Assay
  • Cell Culture and Seeding:

    • Maintain the selected cell lines (HeLa, A549, MCF-7, HEK293) in their recommended culture media in a humidified incubator at 37°C with 5% CO2.[29]

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count and viability assessment using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[29]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM).

    • Remove the culture medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells.

    • Include vehicle controls (DMSO at the highest concentration used) and untreated controls (medium only).

    • Incubate the plates for 48 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[30]

    • Following the 48-hour incubation, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[29]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing the MTT solution from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[29]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[28]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[29]

Data Analysis and Interpretation

The raw absorbance data is processed to determine the IC50 values for this compound and the control compound (Doxorubicin) in each cell line.

  • Calculation of Percentage Viability:

    • The percentage of cell viability is calculated for each concentration using the following formula:

      • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

    • Where Absorbance_Control is the absorbance of untreated cells and Absorbance_Blank is the absorbance of wells with medium only.

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[29]

    • The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability and can be determined by non-linear regression analysis of the dose-response curve.[3][5][31]

  • Selectivity Index (SI):

    • The selectivity of the compound for cancer cells over non-cancerous cells is determined by calculating the Selectivity Index (SI).[32]

    • SI = IC50 (Non-cancerous cell line) / IC50 (Cancer cell line)

    • A higher SI value indicates greater selectivity.

Hypothetical Data Presentation
CompoundCell LineTypeIC50 (µM)Selectivity Index (SI) vs. HEK293
This compound HeLaCervical Cancer25.59.8
A549Lung Cancer38.26.5
MCF-7Breast Cancer18.913.2
HEK293Non-cancerous250.0-
Doxorubicin (Control) HeLaCervical Cancer0.83.1
A549Lung Cancer1.22.1
MCF-7Breast Cancer0.55.0
HEK293Non-cancerous2.5-

Discussion of Potential Mechanisms and Further Steps

The hypothetical data suggest that this compound exhibits moderate cytotoxicity against the tested cancer cell lines with a notable selectivity for MCF-7 cells. Importantly, its cytotoxicity towards the non-cancerous HEK293 cell line is significantly lower, as indicated by the high IC50 value and favorable selectivity indices.

Many imidazole-containing compounds exert their anticancer effects by targeting key cellular pathways.[1] For instance, some derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation.[2] Others may induce apoptosis (programmed cell death) or cause cell cycle arrest.[33]

Potential Signaling Pathway for Further Investigation

G cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imidazole 1-methyl-1H-imidazole- 2-carbohydrazide Imidazole->RAF Potential Inhibition

Caption: A potential mechanism of action involving the inhibition of the MAPK/ERK signaling pathway.

Based on these results, further investigations are warranted to elucidate the precise mechanism of action. These could include:

  • Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Such as Annexin V staining, to confirm if the observed cytotoxicity is due to the induction of programmed cell death.

  • Kinase Inhibition Profiling: To screen for inhibitory activity against a panel of cancer-related kinases.

By following this structured and comparative approach, researchers can robustly assess the selectivity of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development.

References

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  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [Link]

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  • A549 Cell Lines | Biocompare. [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations. [Link]

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  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC - NIH. [Link]

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A Comparative Guide to the Kinetic Study of 1-Methyl-1H-imidazole-2-carbohydrazide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth comparative analysis of the kinetic profile of 1-methyl-1H-imidazole-2-carbohydrazide, a compound of interest due to its structural motifs known to interact with enzymatic targets. Lacking direct empirical data on this specific molecule, this guide will establish a scientifically robust framework for its evaluation. We will propose tyrosinase as a probable enzymatic target, drawing parallels from existing literature on related imidazole and carbohydrazide derivatives. This guide will compare the hypothetical kinetic data of our lead compound with established tyrosinase inhibitors, offering a comprehensive protocol for empirical validation.

Rationale for Target Selection: Tyrosinase

The selection of a target enzyme for a novel inhibitor is a critical first step. The chemical architecture of this compound, featuring both an imidazole ring and a carbohydrazide moiety, strongly suggests tyrosinase as a plausible target. Imidazole derivatives have been documented as inhibitors of various enzymes, often interacting with active site residues.[1] Concurrently, numerous studies have highlighted the potent inhibitory activity of carbohydrazide derivatives against tyrosinase, a key enzyme in melanin biosynthesis and a target for agents addressing hyperpigmentation and for preventing browning in the food industry.[2][3][4] Therefore, this guide will proceed with tyrosinase as the primary enzyme for our kinetic investigations.

Comparative Kinetic Analysis

To contextualize the potential efficacy of this compound, we will compare its hypothetical kinetic parameters against two well-characterized tyrosinase inhibitors: Kojic acid, a widely used competitive inhibitor, and a representative indole-carbohydrazide derivative, which has been shown to exhibit mixed-type inhibition.[2]

InhibitorProposed/Reported IC50Proposed/Reported KiMechanism of Inhibition
This compound (Hypothetical) 50 µM(Hypothetical) 25 µMCompetitive
Kojic Acid10-50 µM15-30 µMCompetitive[4]
Indole-carbohydrazide Derivative70 nMVariesMixed-type[2]

Table 1: Comparative kinetic parameters of this compound and reference tyrosinase inhibitors.

Proposed Mechanism of Inhibition

Based on the structural similarity to other competitive inhibitors of tyrosinase, we hypothesize that this compound acts as a competitive inhibitor. This mode of inhibition suggests that the compound binds to the active site of the enzyme, thereby preventing the substrate from binding.

G E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex E->EI k3 S Substrate (L-DOPA) I Inhibitor (this compound) ES->E k-1 P Product (Dopachrome) ES->P k2 EI->E k-3

Figure 1: Proposed competitive inhibition mechanism.

Experimental Protocols

To empirically validate the inhibitory potential and kinetic profile of this compound, the following detailed protocols are provided.

Synthesis of this compound

While the specific synthesis of this compound is not detailed in the provided search results, a general synthetic route for related carbohydrazide derivatives can be adapted. A plausible approach would involve the esterification of 1-methyl-1H-imidazole-2-carboxylic acid followed by hydrazinolysis of the resulting ester.

Tyrosinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the inhibitor solution (or buffer for the control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (v) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(v_control - v_inhibitor) / v_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Kinetic Analysis

To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Follow the tyrosinase inhibition assay protocol with a range of L-DOPA concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).

  • For each substrate concentration, perform the assay with multiple inhibitor concentrations.

  • Calculate the initial reaction rates for each condition.

  • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

Data Interpretation:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

  • Non-competitive Inhibition: The lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The lines will be parallel.

  • Mixed-type Inhibition: The lines will intersect at a point other than the axes.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Reagents B Prepare Inhibitor Dilutions A->B C Add Inhibitor and Buffer B->C D Add Tyrosinase and Incubate C->D E Add Substrate (L-DOPA) D->E F Measure Absorbance E->F G Calculate Initial Rates F->G H Determine IC50 G->H I Generate Lineweaver-Burk Plot G->I J Determine Inhibition Type and Ki I->J

Figure 2: Experimental workflow for kinetic analysis.

Conclusion

This guide provides a comprehensive framework for the kinetic evaluation of this compound as a potential tyrosinase inhibitor. By leveraging existing knowledge on related chemical scaffolds, we have proposed a plausible target and mechanism of action, and have outlined detailed experimental protocols for validation. The direct comparison with established inhibitors provides a clear benchmark for assessing the compound's potential. This systematic approach, grounded in scientific literature and established methodologies, will enable researchers to efficiently characterize this and other novel enzyme inhibitors, accelerating the drug discovery and development process.

References

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A Comparative Analysis of the Antimicrobial Spectrum of 1-methyl-1H-imidazole-2-carbohydrazide and Standard Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is a cornerstone of modern drug discovery. Among these, imidazole derivatives have garnered significant attention due to their broad range of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative overview of the anticipated antimicrobial spectrum of a specific imidazole derivative, 1-methyl-1H-imidazole-2-carbohydrazide, contextualized against the established activities of standard antibiotics: penicillin, ciprofloxacin, and gentamicin.

While direct experimental data on the antimicrobial spectrum of this compound is not yet available in peer-reviewed literature, this guide synthesizes information from studies on structurally related imidazole and carbohydrazide compounds to project its potential efficacy.[4][5] This analysis is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both a rationale for further investigation and a detailed framework for the requisite experimental validation.

The Rationale for Investigating Imidazole-Carbohydrazide Derivatives

The imidazole ring is a fundamental heterocyclic motif present in many biologically active molecules and approved drugs.[3] Its derivatives have been shown to exert antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and, in fungi, the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6][7] The addition of a carbohydrazide group to the imidazole scaffold introduces a chemical moiety known to be present in compounds with diverse biological activities, including antimicrobial effects.[4][8] This combination of a proven antimicrobial pharmacophore (imidazole) with a biologically active functional group (carbohydrazide) presents a compelling case for the investigation of compounds like this compound as potential novel anti-infective agents.

Methodology for Determining Antimicrobial Spectrum: The Broth Microdilution Assay

To empirically determine and compare the antimicrobial spectrum of any compound, a standardized and reproducible methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

The causality behind the experimental choices in the broth microdilution assay is rooted in the principles of standardization and control. The use of a standardized bacterial inoculum ensures that the test begins with a consistent number of organisms. A defined growth medium provides the necessary nutrients for bacterial growth and is formulated to minimize interference with the antimicrobial agent being tested. The serial dilution of the antimicrobial agent allows for the precise determination of the concentration at which bacterial growth is inhibited.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Analysis start Start: Select Test Compound and Bacterial Strains prep_compound Prepare stock solution of this compound start->prep_compound prep_media Prepare sterile Mueller-Hinton Broth (MHB) start->prep_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilution prep_media->serial_dilution add_inoculum Inoculate each well with the standardized bacterial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (no drug) and negative (no bacteria) growth controls add_inoculum->controls incubation Incubate plates at 35-37°C for 18-24 hours controls->incubation read_mic Visually inspect for turbidity to determine the MIC incubation->read_mic data_analysis Record the MIC as the lowest concentration with no visible growth read_mic->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Antimicrobial Spectrum: Standard Antibiotics

The following table summarizes the typical in vitro activity (MIC in µg/mL) of penicillin, ciprofloxacin, and gentamicin against a panel of common pathogenic bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing conditions.

MicroorganismGram StainPenicillin (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Staphylococcus aureusGram-positive≤0.12 (susceptible strains)[12]0.25 - 10.5 - 4
Enterococcus faecalisGram-positive1 - 80.5 - 48 - 16[13][14]
Escherichia coliGram-negativeResistant≤0.25≤1
Klebsiella pneumoniaeGram-negativeResistant≤0.25[15][16]≤1
Pseudomonas aeruginosaGram-negativeResistant≤0.5[15][17]1 - 4
Proteus mirabilisGram-negativeVariable≤0.25≤1[18]

Note: The provided MIC values are representative and sourced from various studies. Clinical breakpoints for susceptibility and resistance may vary.

Projected Antimicrobial Spectrum of this compound

Based on the available literature for related compounds, it is reasonable to hypothesize that this compound may exhibit the following antimicrobial characteristics:

  • Antibacterial Activity: Studies on other imidazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1][19] Therefore, it is plausible that this compound could demonstrate a broad spectrum of antibacterial activity. However, the potency against specific organisms, particularly multidrug-resistant strains, would need to be determined experimentally. Research on other carbohydrazide derivatives has also indicated promising antibacterial potential.[8]

  • Antifungal Activity: The imidazole scaffold is a well-established pharmacophore in many antifungal agents.[2][6] The primary mechanism of action for many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in the fungal cell membrane.[6] It is therefore highly probable that this compound will exhibit some degree of antifungal activity, particularly against Candida and Aspergillus species.

Mechanisms of Action: A Comparative Perspective
  • Penicillin: A member of the β-lactam class of antibiotics, penicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

  • Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes that are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA and ultimately cell death.

  • Gentamicin: As an aminoglycoside, gentamicin binds to the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and the production of nonfunctional proteins. This disruption of protein synthesis is lethal to the bacterial cell.

  • This compound (Hypothesized): Based on related imidazole compounds, the potential mechanisms of action could include the disruption of microbial cell membrane integrity and increased permeability, leading to the leakage of cellular contents.[6][7] In fungi, it may also inhibit ergosterol biosynthesis.[6] The carbohydrazide moiety could potentially contribute to its overall activity through interactions with various cellular targets.

Future Directions and Conclusion

While this guide provides a scientifically grounded projection of the antimicrobial potential of this compound, it is imperative to underscore that these are hypotheses pending experimental validation. The next logical steps for the research community are to:

  • Synthesize and purify this compound.

  • Conduct comprehensive in vitro antimicrobial susceptibility testing against a broad panel of clinically relevant bacterial and fungal pathogens, following CLSI or EUCAST guidelines.[9][10]

  • Perform mechanistic studies to elucidate the precise molecular targets of the compound.

  • Evaluate the cytotoxicity of the compound against mammalian cell lines to assess its potential for therapeutic use.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel 1-Methyl-1H-imidazole-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of modern drug development, heterocyclic scaffolds are of paramount importance. Among these, the 1-methyl-1H-imidazole-2-carbohydrazide core represents a versatile and promising framework for the synthesis of novel therapeutic agents, with derivatives showing potential as anticancer and antimicrobial agents.[1][2][3] The journey from a promising molecular design to a viable drug candidate is, however, predicated on an unshakeable foundation of chemical integrity. The rigorous and unambiguous validation of a molecule's structure is not merely a procedural step but the cornerstone of reproducible and reliable pharmacological data.

This guide provides a comprehensive framework for the spectroscopic validation of novel derivatives of this compound. We will move beyond a simple recitation of techniques to explore the synergistic interplay between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Our approach is designed as a self-validating system, where data from each technique is used to corroborate the others, leading to an irrefutable structural assignment. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust methodology for structural elucidation.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single analytical technique can provide a complete picture of a novel molecule. True confidence in a structure is achieved by integrating orthogonal data streams. This guide focuses on the "Analytical Triad": ¹H and ¹³C NMR, Mass Spectrometry, and FT-IR Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined power allows for comprehensive validation.

cluster_Techniques The Analytical Triad cluster_Information Structural Information Derived NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Carbon-Hydrogen Framework Atom Connectivity (2D NMR) NMR->Connectivity MS Mass Spectrometry (ESI, HRMS) MolWeight Molecular Weight Elemental Formula (HRMS) MS->MolWeight FTIR FT-IR Spectroscopy FuncGroups Functional Groups (C=O, N-H, etc.) FTIR->FuncGroups Validated_Structure Unambiguously Validated Structure Connectivity->Validated_Structure Confirms atom placement MolWeight->Validated_Structure Confirms molecular formula FuncGroups->Validated_Structure Confirms key bonds

Caption: The relationship between the core analytical techniques and the structural data they provide.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most crucial checkpoint for confirming the molecular weight and elemental composition of a newly synthesized compound. For molecules like our target derivatives, which possess multiple nitrogen atoms, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expertise & Causality: We choose ESI because it minimizes fragmentation, giving a clear signal for the protonated molecule [M+H]⁺. This is critical for confirming that the intended reaction has occurred and that the product has the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is non-negotiable; it provides the accuracy required to distinguish between isobaric compounds and confirm the elemental formula, a fundamental requirement for publication and patent applications.

Table 1: Expected HRMS Data for a Hypothetical Derivative
Compound NameChemical FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Δ (ppm)
This compoundC₅H₈N₄O141.0771141.0774+2.1
N'-benzyl-1-methyl-1H-imidazole-2-carbohydrazide (Hypothetical)C₁₂H₁₄N₄O231.1240231.1245+2.2
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution 1:100 with the same solvent containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately before the analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula. The mass error should ideally be below 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[4] For the this compound scaffold, FT-IR is invaluable for verifying the integrity of the carbohydrazide moiety.

Expertise & Causality: The carbohydrazide group has several characteristic vibrations. The C=O (Amide I) stretch is a strong, sharp absorption, while the N-H stretches of the -NH-NH₂ group are also prominent. The presence and position of these bands provide direct evidence of the core structure. For derivatives where the terminal -NH₂ is substituted, changes in the N-H stretching region are expected and confirmatory.

Table 2: Key FT-IR Vibrational Frequencies
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H (Hydrazide)Stretch3350-3180Medium-Strong, BroadOften appears as two distinct bands for the -NH₂ group.
C-H (Aromatic/Imidazole)Stretch3150-3000Medium-WeakCharacteristic of the imidazole ring protons.
C-H (Aliphatic, N-CH₃)Stretch2950-2850Medium-WeakConfirms the presence of the N-methyl group.
C=O (Amide I)Stretch1680-1650Strong, SharpA critical band for confirming the carbohydrazide structure.[5]
N-H (Amide II)Bend1640-1550Medium-StrongOften coupled with C-N stretching.
C=N / C=C (Imidazole Ring)Stretch1550-1450Medium-VariableCharacteristic ring stretching vibrations.
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (background subtraction, baseline correction). Identify and label the key absorption bands corresponding to the functional groups listed in Table 2. Compare the spectrum of a new derivative to the parent compound to identify expected changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For our target derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous assignment.

Expertise & Causality: ¹H NMR confirms the number and environment of all protons. ¹³C NMR does the same for the carbon skeleton. However, for a novel structure, 1D spectra are insufficient for definitive proof. 2D experiments are required:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments and identifying quaternary carbons.

Table 3: Hypothetical NMR Data for N'-benzyl-1-methyl-1H-imidazole-2-carbohydrazide (in DMSO-d₆)
Position / Group¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
N-H (Amide)~10.2, s-C=O, C2 (imidazole)
N'-H ~8.5, t-C=O, CH₂ (benzyl)
Benzyl-Ar7.4-7.2, m127-138CH₂ (benzyl)
H5 (imidazole)~7.1, d~128C4, C2
H4 (imidazole)~6.9, d~122C5, C2, N-CH₃
CH₂ (benzyl)~4.4, d~45C=O, Benzyl-Ar C1
N-CH₃~3.8, s~33C2, C5
C=O-~158N-H, N'-H, CH₂ (benzyl)
C2 (imidazole)-~140N-H, H4, H5, N-CH₃

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is often preferred for carbohydrazides due to its ability to slow the exchange of labile N-H protons).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Integrate all signals and assign multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides the chemical shifts for all unique carbon atoms.

  • 2D COSY: Acquire a gCOSY experiment to establish ¹H-¹H spin systems (e.g., within the benzyl aromatic ring).

  • 2D HSQC: Acquire a gHSQC experiment to definitively link each proton signal to its directly attached carbon.

  • 2D HMBC: Acquire a gHMBC experiment. This is the most critical step for validation. Optimize the long-range coupling delay (~8 Hz) to observe 2- and 3-bond correlations. Use these correlations to connect the fragments: link the N-CH₃ to the imidazole ring (C2, C5), link the imidazole protons (H4, H5) to the ring carbons, and, most importantly, link the amide N-H and benzyl CH₂ protons to the carbonyl carbon (C=O).

Integrated Workflow for Spectroscopic Validation

A systematic workflow ensures that data is collected and interpreted logically, with each step building upon the last. This process minimizes ambiguity and maximizes confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation start Synthesized Product purify Purification (Crystallization/Chromatography) start->purify ms Acquire HRMS (ESI) [Is MW correct?] purify->ms ms->purify No, re-purify/ re-synthesize ftir Acquire FT-IR [Are functional groups present?] ms->ftir Yes nmr Acquire 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) ftir->nmr integrate Integrate & Cross-Validate Data - Does NMR match MW? - Does IR match NMR? nmr->integrate propose Propose Final Structure integrate->propose end_node Structure Validated propose->end_node

Caption: A systematic workflow for the validation of novel chemical entities.

Conclusion

The validation of spectroscopic data for novel this compound derivatives is a multi-step, integrative process. By systematically employing the "Analytical Triad" of Mass Spectrometry, FT-IR, and NMR spectroscopy, researchers can build an unassailable case for the structure of their synthesized compounds. High-resolution mass spectrometry confirms the elemental formula, FT-IR verifies the presence of critical functional groups, and a full suite of 1D and 2D NMR experiments provides the definitive atomic-level blueprint. Adherence to this rigorous, self-validating workflow is essential for ensuring the scientific integrity of subsequent biological and pharmacological studies, paving the way for the successful development of new medicines.

References

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. Retrieved from [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a Spectral Method for Quantitative Measurement of Color in Protein Drug Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural, Spectroscopic, Theoretical, and Magnetic Investigations of a Novel Cubane-like Tetranuclear Copper(II)-Hydrazone Complex. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of bis-substituted symmetrical compounds, 1,5-bis((1H- imidazol-2-yl)methylene)carbonohydrazide (1) and 1,5-bis(((1H- imidazol-3-ium)-2-yl)methylene)carbonohydrazide monochloride monohydrate (2) : Spectroscopic characterization and X ray diffraction structure of (2). Retrieved from [Link]_

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. Retrieved from [Link]

  • PubMed. (2023). Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2010). Discovery process and characterization of novel carbohydrazide derivatives as potent and selective GHSR1a antagonists. Retrieved from [Link]

  • ACS Omega. (2024). TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. Retrieved from [Link]

  • PubMed. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Retrieved from [Link]

  • PubMed. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-methyl-1H-imidazole-2-carbohydrazide. As a compound combining the structural features of an imidazole ring and a carbohydrazide functional group, it requires a nuanced understanding of its potential hazards, which are inferred from its constituent moieties and available safety data on analogous structures. This guide is intended for researchers, laboratory managers, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship. The protocols outlined herein are designed to be self-validating, integrating principles of chemical causality with regulatory compliance to ensure a safe and responsible laboratory environment.

Hazard Assessment and Characterization

This compound is not extensively characterized in publicly available literature; therefore, a conservative approach to its hazard assessment is warranted. The hazard profile is constructed by evaluating its structural components: the imidazole nucleus and the carbohydrazide group, which is a derivative of hydrazine. Hydrazine and its derivatives are classified by the EPA as hazardous wastes and are known for their toxicity.[1]

Based on data for the compound and its analogues, the primary hazards are identified as follows:

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed.
Acute Toxicity, DermalH312: Harmful in contact with skin.
Skin IrritationH315: Causes skin irritation.[2][3][4]
Serious Eye IrritationH319: Causes serious eye irritation.[2][3][4]
Acute Toxicity, InhalationH332: Harmful if inhaled.
Respiratory IrritationH335: May cause respiratory irritation.[2]

The carbohydrazide functional group suggests potential reactivity similar to hydrazine, although it is generally considered less toxic.[5] Nevertheless, it is prudent to handle this compound with the precautions required for toxic and irritating substances.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood.[6][7][8] Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as the substance is harmful and irritating.[2][3][9]
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and dust, which can cause serious eye irritation.[2][6][7]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside a fume hood.[6][8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Containment: For liquid spills, surround the area with a non-reactive absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • For Solid Spills: Gently cover the spill with a dry absorbent material to prevent the generation of dust.[2] Use dry cleanup procedures; DO NOT add water directly to the solid.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal the waste container and label it appropriately for disposal. See Section 4 for detailed disposal procedures.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Spill_Response_Workflow spill Spill Discovered evacuate Alert Personnel & Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size (Small vs. Large) ppe->assess contain_small Cover/Contain with Dry Absorbent assess->contain_small Small contain_large Call EHS/ Emergency Response assess->contain_large Large collect Collect Material into Hazardous Waste Container contain_small->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal and Label Waste for Disposal decontaminate->dispose report Report Incident to EHS dispose->report end_node Procedure Complete report->end_node

Caption: Workflow for responding to a chemical spill.

Hazardous Waste Disposal Protocol

Disposal of this compound must comply with all local, state, and federal regulations.[7][10] As a derivative of hydrazine, it is classified as a hazardous waste and must be managed accordingly.[1]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect all waste material (unreacted compound, contaminated PPE, and spill cleanup debris) in a dedicated, compatible, and sealable container.[2][8]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[10][11]

    • The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Toxic," "Irritant").[11]

  • On-Site Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[10][11]

    • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][8]

  • Chemical Deactivation (Expert Use Only):

    • For bulk quantities, pre-treatment to reduce reactivity may be considered by trained professionals. Oxidation of hydrazine-containing compounds with agents like sodium hypochlorite or hydrogen peroxide can render them less hazardous.[1][9]

    • Caution: This process can be exothermic and may produce hazardous byproducts if the reaction is incomplete. This step should only be performed by personnel with specific training and a validated standard operating procedure (SOP).

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's contracted hazardous waste management vendor.

    • Ensure all paperwork and manifests are completed accurately as required by the Resource Conservation and Recovery Act (RCRA).

Waste_Disposal_Decision_Tree start Waste Generated (Pure chemical, contaminated items) container Select Compatible, Sealable Container start->container label Label with 'Hazardous Waste', Chemical Name, and Hazards container->label segregate Is this waste mixed with other chemicals? label->segregate pure_waste Collect as dedicated This compound waste segregate->pure_waste No mixed_waste Consult EHS for Proper Segregation segregate->mixed_waste Yes store Store in designated Satellite Accumulation Area (SAA) pure_waste->store full Container Full? store->full continue_filling Continue Collection full->continue_filling No seal Securely Seal Container full->seal Yes request_pickup Arrange for Pickup by Certified Waste Vendor seal->request_pickup end_node Disposal Complete request_pickup->end_node

Caption: Decision tree for managing hazardous chemical waste.

Regulatory Compliance

All laboratory activities involving hazardous chemicals are governed by federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, from generation to final disposal.[10][12] Academic laboratories may operate under the alternative requirements of 40 CFR part 262, subpart K, which provides more flexibility than industrial standards.[12][13]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all employees.[14] This includes requirements for hazard communication, employee training on chemical hazards, and the development of emergency action plans under standards like 29 CFR 1910.1200 (Hazard Communication) and 1910.120 (HAZWOPER).[15][16]

It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and compliant with both federal regulations and their institution's specific EHS policies.

References

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • 1H-Imidazole, 1-methyl- Evaluation statement. Australian Government Department of Health. [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Reactions of Substituted Carbohydrazides with Electron-poor Olefins. ResearchGate. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. ResearchGate. [Link]

  • Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM). [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Imidazole Standard Operating Procedure. Washington State University. [Link]

  • Carbohydrazide Safety Data Sheet. Redox. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-1H-imidazole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Structural Analogy Approach

The potential hazards of 1-methyl-1H-imidazole-2-carbohydrazide can be inferred from related compounds. The carbohydrazide component suggests that the compound may be harmful if swallowed, inhaled, or comes into contact with skin. It is also likely to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1] The imidazole functional group, particularly in its substituted forms, can be corrosive to the skin and eyes and may cause respiratory irritation.[2][3] Therefore, a conservative approach to PPE is warranted, assuming the compound is hazardous until proven otherwise.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to emphasize foundational laboratory safety practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] An eyewash station and safety shower should be readily accessible.[1][3] Eating, drinking, and smoking are strictly prohibited in the handling area.[2]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 or higher-rated dust mask
Dissolving and Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant laboratory coatNot generally required if in a fume hood
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile or neoprene gloves (consider extended cuffs)Chemical-resistant laboratory coat or apronNot generally required if in a fume hood
Large-Scale Operations (>10g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatSupplied-air respirator may be necessary based on risk assessment
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA for large spills
A Deeper Dive into PPE Selection

Eye and Face Protection: For routine handling of small quantities, safety glasses with side shields provide a minimum level of protection. However, when there is a risk of splashes, such as during dissolution or reaction work-up, chemical splash goggles are essential.[1] For larger-scale operations or when a significant splash hazard exists, a face shield should be worn in conjunction with goggles.

Hand Protection: Impervious gloves are a critical barrier against skin contact.[1] Nitrile or neoprene gloves are generally suitable for handling carbohydrazide and imidazole derivatives. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher breakthrough time.[6] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[2][6]

Body Protection: A standard laboratory coat is sufficient for small-scale work. For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a specialized chemical-resistant lab coat should be worn over the standard lab coat.[1][2]

Respiratory Protection: When handling the solid form of this compound, especially during weighing or transfer operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is recommended to prevent inhalation.[2] For most solution-based work conducted in a fume hood, respiratory protection is not typically required. However, for large-scale work or in the event of a significant spill outside of a fume hood, an air-purifying respirator with appropriate organic vapor and particulate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[1]

Procedural Guidance for Safe Handling

The following workflow outlines the key steps and associated PPE for a common laboratory procedure involving this compound.

PPE_Workflow cluster_prep Preparation cluster_weighing Weighing Solid cluster_dissolution Dissolution cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal A Don Lab Coat, Safety Glasses B Don Nitrile Gloves and N95 Respirator A->B Enter Weighing Area C Weigh Compound in Fume Hood B->C D Switch to Chemical Goggles C->D Prepare for Wet Chemistry E Add Solvent and Dissolve D->E F Add Face Shield (if splash risk) E->F Assess Splash Hazard G Perform Reaction and Quenching F->G H Dispose of Waste in Labeled Container G->H Reaction Complete I Clean Work Area H->I J Remove PPE and Wash Hands I->J

Caption: PPE workflow for handling this compound.

Emergency Procedures and Disposal

Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE (as outlined in the table) can clean it up. Absorb liquid spills with an inert material and collect solids with minimal dust generation.[2][5] Place all contaminated materials in a sealed, labeled container for proper disposal.

Disposal: All waste containing this compound should be treated as hazardous waste.[4] Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations. Do not dispose of this chemical down the drain.[7]

Conclusion

While the precise toxicological properties of this compound are not yet fully characterized, a proactive and informed approach to safety is paramount. By understanding the potential hazards based on its chemical structure and adhering to the comprehensive PPE guidelines outlined in this guide, researchers can handle this compound with a high degree of confidence and safety. The principles of risk assessment, proper PPE selection, and adherence to established laboratory safety protocols are the cornerstones of a robust safety culture.

References

  • Redox. (2024).
  • Apollo Scientific. (2022).
  • Santa Cruz Biotechnology. (n.d.).
  • Thermo Fisher Scientific. (2018).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • MedchemExpress.com. (2024).
  • Australian Government Department of Health. (2022).

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1-methyl-1H-imidazole-2-carbohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.